3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Description
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Properties
IUPAC Name |
3-(oxan-2-yloxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-5-3-7-11-8-4-1-2-6-10-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJFSZRLAICJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445972 | |
| Record name | 3-tetrahydropyranyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-33-6 | |
| Record name | 3-tetrahydropyranyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Selective Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary
The selective monoprotection of symmetrical diols is a cornerstone challenge in organic synthesis, particularly for the generation of bifunctional linkers used in PROTACs, antibody-drug conjugates (ADCs), and total synthesis. This guide details the synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol , a critical intermediate where one hydroxyl group of 1,3-propanediol is masked as a tetrahydropyranyl (THP) ether, leaving the distal hydroxyl free for further functionalization.
The core technical challenge addressed here is statistical probability vs. kinetic control . In a stoichiometric 1:1 mixture, the formation of the bis-protected species is statistically favored alongside the mono-product. This protocol utilizes a heterogeneous catalysis strategy (Amberlyst-15) combined with stoichiometric asymmetry to maximize the yield of the target mono-ether while minimizing the formation of the bis-ether byproduct.
Mechanistic Underpinnings
The reaction proceeds via an acid-catalyzed electrophilic addition of the alcohol to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).
The Critical Path:
-
Protonation: The acid catalyst protonates the
-carbon of DHP. -
Oxocarbenium Formation: This generates a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: The hydroxyl group of 1,3-propanediol attacks the highly electrophilic anomeric carbon.
-
Regeneration: Loss of a proton regenerates the catalyst and yields the THP acetal.
Visualization: Reaction Mechanism
Figure 1: Acid-catalyzed addition mechanism. The oxocarbenium ion is the key electrophilic species intercepted by the diol.
Strategic Considerations: Controlling Selectivity
To avoid the "Statistical Trap" (where a 1:1 ratio yields ~25% mono, ~25% bis, and ~50% unreacted material), we must manipulate the reaction kinetics.
Comparative Approaches
| Strategy | Catalyst System | Stoichiometry (Diol:DHP) | Pros | Cons |
| Homogeneous Acid | p-TSA or PPTS in DCM | 1:1 | High reaction rate. | Difficult workup; high bis-THP formation; requires neutralization. |
| Flow Chemistry | Immobilized Acid (Packed Bed) | 1:1 to 2:1 | Excellent kinetic control; short residence time minimizes bis-formation. | Requires specialized equipment (HPLC pumps, reactor coils). |
| Heterogeneous Batch | Amberlyst-15 (Resin) | 3:1 to 5:1 | Easy filtration workup; reusable catalyst; high mono-selectivity. | Requires distillation to recover excess diol. |
Selected Route: This guide utilizes the Heterogeneous Batch method. It is the most robust for laboratory scale-up (10g - 100g) and adheres to Green Chemistry principles by removing the need for liquid acid neutralization and aqueous extraction.
Experimental Protocol: The Self-Validating System
Target: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol Scale: 50 mmol (based on DHP)
Materials
-
Reagent A: 1,3-Propanediol (11.4 g, 150 mmol, 3.0 equiv) - Excess is crucial.
-
Reagent B: 3,4-Dihydro-2H-pyran (DHP) (4.2 g, 50 mmol, 1.0 equiv).
-
Catalyst: Amberlyst-15 (H+ form) (100 mg, ~2 wt% loading).
-
Solvent: Dichloromethane (DCM) or neat (solvent-free is possible but DCM helps controlling exotherm).
Step-by-Step Methodology
-
System Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2 or N2 line). Moisture excludes the competing hydrolysis reaction.
-
Add 1,3-propanediol (3.0 equiv) and DCM (25 mL).
-
Add Amberlyst-15 beads.
-
-
Controlled Addition (Kinetic Control):
-
Cool the mixture to 0°C (ice bath). The reaction is exothermic; heat promotes bis-protection.
-
Add DHP (1.0 equiv) dropwise via syringe pump or addition funnel over 30 minutes.
-
Why? Keeping DHP concentration low relative to the diol ensures that any generated oxocarbenium ion is statistically more likely to encounter a free diol molecule than a mono-protected product.
-
-
Reaction Monitoring (Self-Validation Point 1):
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
TLC Check: Silica gel, 50% EtOAc/Hexanes. Stain with p-Anisaldehyde (alcohols/ethers are not UV active).
-
Rf ~ 0.8: Bis-THP (Trace)
-
Rf ~ 0.5:Mono-THP (Major Spot)
-
Rf ~ 0.1: Unreacted Diol (Large Spot)
-
-
Validation: If Bis-THP spot grows significantly, stop reaction immediately.
-
-
Workup (Filtration):
-
Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 beads.
-
Note: No aqueous wash is required, preventing product loss into the water phase (the product has significant water solubility).
-
-
Purification (Distillation):
-
Concentrate the filtrate under reduced pressure to remove DCM.
-
Perform Vacuum Distillation (0.1 - 1.0 mmHg).
-
Fraction 1: Unreacted 1,3-propanediol (Recycle this).
-
Fraction 2:Target Mono-THP (Expected BP: ~110-120°C at 1 mmHg).
-
Residue: Bis-THP ether.
-
-
Visualization: Experimental Workflow
Figure 2: Experimental workflow emphasizing the filtration workup and distillation purification.
Characterization & Quality Control
To ensure the integrity of the synthesized linker, the following analytical data must be verified.
Proton NMR ( H NMR, 400 MHz, CDCl )
The hallmark of success is the integration ratio between the anomeric proton and the methylene protons of the propanol chain.
- 4.58-4.62 (m, 1H): Anomeric proton (O-CH-O) of the THP ring. Diagnostic Peak.
-
3.85-3.95 (m, 2H): Methylene protons adjacent to the THP ether (-CH
-OTHP). -
3.75-3.82 (m, 2H): Methylene protons adjacent to the free hydroxyl (-CH
-OH). - 3.50-3.60 (m, 1H): O-CHH of the THP ring.
-
1.50-1.90 (m, 8H): Overlapping multiplets (internal CH
of propanol + THP ring protons).
Carbon NMR ( C NMR, 100 MHz, CDCl )
- 99.8: Anomeric Carbon (O-C-O).
-
66.5: Carbon adjacent to THP (-CH
-OTHP). -
62.8: Carbon adjacent to OH (-CH
-OH). - 62.4: THP ring ether carbon.
Physical Data
-
Appearance: Colorless, viscous oil.
-
Boiling Point: ~105-110°C @ 1 mmHg (Literature analog: 2-(tetrahydro-2H-pyran-2-yloxy)ethanol bp 95°C @ 22 mmHg, so C3 analog will be higher).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| High Bis-THP Yield | Localized high concentration of DHP. | Increase stir rate; slow down DHP addition; increase Diol equivalents to 5:1. |
| Product Hydrolysis | Acidic residue during workup or wet solvent. | Ensure catalyst is fully filtered; use anhydrous DCM; store product over molecular sieves. |
| Low Conversion | Old DHP (polymerized) or deactivated catalyst. | Distill DHP before use; dry Amberlyst-15 beads in a vacuum oven before use. |
References
-
Selective Monoprotection in Flow: T. S. A. Heugebaert, et al., "Selective Monoprotection of Symmetrical Diols in a Flow Reactor," Scientific Research Publishing, 2018.
-
Amberlyst-15 Catalysis: N. Bongers, et al., "Amberlyst-15 catalyzed synthesis of THP ethers," Journal of Organic Chemistry, cited in Organic Chemistry Portal.
-
General THP Protection Mechanisms: P. G. M. Wuts, T. W. Greene, "Greene's Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience, 2006.
-
Physical Properties & NMR Data: PubChem Compound Summary for CID 559150, "1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-".
Technical Whitepaper: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol as a Strategic Synthon
Executive Summary
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) represents a critical class of monoprotected diols used extensively in medicinal chemistry and organic synthesis. Its structural utility lies in its asymmetry: it possesses one free primary hydroxyl group and one masked hydroxyl group (protected as a tetrahydropyranyl ether). This duality allows for the desymmetrization of 1,3-propanediol , enabling the stepwise construction of heterobifunctional linkers essential for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This guide details the physicochemical profile, synthetic challenges (statistical distribution control), and orthogonal reactivity patterns that make this molecule a staple in modern drug discovery.
Molecular Identity & Physicochemical Profile[1][2]
The molecule consists of a three-carbon alkyl chain terminated by a free alcohol on one end and a tetrahydropyranyl (THP) acetal on the other. The THP group introduces a chiral center at the anomeric carbon, rendering the commercial product a racemic mixture.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |
| CAS Number | 2162-33-6 | Primary identifier |
| Molecular Formula | C₈H₁₆O₃ | |
| Molecular Weight | 160.21 g/mol | |
| Physical State | Colorless to pale yellow viscous oil | Hygroscopic |
| Boiling Point | ~110–115 °C at 0.5 mmHg | High boiling point due to H-bonding |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Miscible with most organic solvents |
| Chirality | Racemic (±) | Stereocenter at THP C2 position |
Synthetic Architecture: The Monoprotection Challenge
Synthesizing 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol requires the reaction of 1,3-propanediol with 3,4-dihydro-2H-pyran (DHP). The core technical challenge is statistical distribution . Because the starting material (1,3-propanediol) has two identical primary hydroxyl groups, the reaction inherently produces a mixture of:
-
Unreacted starting material.
-
Mono-protected product (Target).
-
Bis-protected side product (diether).
Mechanism of Action
The reaction proceeds via an acid-catalyzed electrophilic addition. The acid catalyst protonates the enol ether double bond of DHP, generating an oxocarbenium ion intermediate. This highly electrophilic species is then intercepted by one of the hydroxyl groups of the diol.
Visualization: Synthesis & Statistical Control
The following diagram illustrates the reaction pathway and the critical variables required to favor the mono-protected species.
Figure 1: Synthetic pathway highlighting the statistical challenge of diol monoprotection. Stoichiometric control is required to prevent bis-protection.
Chemical Reactivity & Stability Profile
The utility of this molecule rests on the orthogonality between the free hydroxyl group and the THP ether.
The THP Protecting Group (Acetal)[6]
-
Base Stability: The THP ether is chemically an acetal.[1] It is completely stable to basic conditions (e.g., NaOH, K₂CO₃), nucleophiles (amines, azides), and organometallic reagents (Grignard, n-BuLi).
-
Reductive Stability: It withstands strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), making it ideal for protecting alcohols during the reduction of esters or amides elsewhere in the molecule.
-
Acid Lability: The THP group is sensitive to acid.[2][3] It can be removed (deprotected) using mild acids (PPTS in Ethanol) or strong acids (HCl, TFA) to regenerate the alcohol.
The Free Hydroxyl Group
The free primary alcohol at the C1 position retains standard reactivity:
-
Activation: Can be converted to a leaving group (Tosylate, Mesylate, Halide) for nucleophilic substitution.
-
Oxidation: Can be oxidized to an aldehyde (Swern, Dess-Martin) or carboxylic acid (Jones reagent).
-
Etherification: Can participate in Williamson ether synthesis or Mitsunobu reactions.
Visualization: Orthogonal Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the stability of the THP group under basic/reducing conditions versus the reactivity of the free alcohol.
Application in Medicinal Chemistry: Linker Design
In the context of PROTACs (Proteolysis Targeting Chimeras) and ADCs , the length and composition of the linker are vital for bioactivity.
The "Spacer" Function
This molecule provides a defined 3-carbon hydrophobic spacer.
-
Step 1: The free alcohol is converted to a leaving group (e.g., Tosylate).
-
Step 2: A nucleophile (e.g., an amine-functionalized E3 ligase ligand) displaces the tosylate.
-
Step 3: The THP group is removed with mild acid.[2]
-
Step 4: The newly revealed alcohol is oxidized to an acid or activated to attach the Warhead (protein of interest ligand).
This stepwise approach prevents the polymerization that would occur if unprotected 1,3-propanediol were used with bifunctional reagents.
Experimental Protocols
Protocol A: Monoprotection of 1,3-Propanediol
Objective: Maximize yield of mono-THP ether while suppressing bis-THP formation.
-
Reagents: 1,3-Propanediol (3.0 equiv), 3,4-Dihydro-2H-pyran (1.0 equiv), PPTS (0.1 equiv), DCM (Solvent).
-
Procedure:
-
Dissolve 1,3-Propanediol and PPTS in dry DCM under Nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add DHP dropwise over 60 minutes (Slow addition is critical to keep DHP concentration low relative to the diol).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup:
-
Wash reaction mixture with saturated NaHCO₃ (to neutralize acid and prevent deprotection).
-
Extract with DCM. Dry over Na₂SO₄.[4]
-
-
Purification:
-
The crude mixture contains excess 1,3-propanediol (polar), mono-THP (medium polarity), and bis-THP (non-polar).
-
Perform Flash Column Chromatography (Hexanes:EtOAc gradient). The bis-product elutes first, followed by the target mono-THP.
-
Protocol B: THP Deprotection (General)
Objective: Clean removal of the THP group.
-
Reagents: Substrate, p-Toluenesulfonic acid (pTSA) or HCl (1M), Methanol.
-
Procedure:
-
Dissolve substrate in Methanol.
-
Add catalytic pTSA (0.1 equiv) or 1M HCl (3 equiv).
-
Stir at RT for 1–4 hours. Monitor by TLC (Target becomes more polar).
-
-
Workup:
-
Neutralize with NaHCO₃ or Triethylamine before concentrating (Concentrating acidic methanol can cause decomposition).
-
Concentrate in vacuo.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559150, 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability and cleavage conditions).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5] The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational paper on using PPTS for this synthesis).
Sources
Technical Monograph: Strategic Utility of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in Modular Synthesis
Executive Summary
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS 2162-33-6) is a pivotal bifunctional building block in modern organic synthesis, particularly within medicinal chemistry and linker design (e.g., PROTACs, Antibody-Drug Conjugates). As the mono-tetrahydropyranyl (THP) ether of 1,3-propanediol, it represents a desymmetrized glycol scaffold. This compound allows researchers to selectively manipulate one terminal hydroxyl group while the other remains masked by the acid-labile, base-stable THP moiety. This guide outlines the physicochemical profile, optimized synthesis for mono-selectivity, and strategic applications of this intermediate.
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound is a colorless, viscous liquid characterized by the presence of a primary alcohol and an acetal linkage. Its utility stems from the differential reactivity of these two oxygenated functionalities.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-(oxan-2-yloxy)propan-1-ol | |
| CAS Number | 2162-33-6 | |
| Molecular Formula | C₈H₁₆O₃ | |
| Molecular Weight | 160.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous consistency |
| Boiling Point | ~248 °C (760 mmHg) | Typically distilled at reduced pressure (e.g., 110-115 °C @ 10 mmHg) to avoid decomposition. |
| Density | ~1.0 g/cm³ | |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Miscible with most organic solvents; partially soluble in water. |
| Flash Point | >110 °C |
Part 2: Synthetic Logic & Preparation
The Challenge of Desymmetrization
The core challenge in synthesizing CAS 2162-33-6 is statistical product distribution . Reacting 1,3-propanediol with 3,4-dihydro-2H-pyran (DHP) can yield three outcomes:
-
Unreacted starting material (Diol).
-
Target Mono-THP ether (Desired).
-
Bis-THP ether (Over-protected impurity).[1]
To maximize the yield of the mono-protected species, the reaction kinetics must be manipulated by using a significant stoichiometric excess of the diol.
Diagram 1: Synthetic Pathway & Statistical Control
Caption: Workflow for the mono-protection of 1,3-propanediol, emphasizing stoichiometry to suppress bis-protection.
Experimental Protocol: Mono-Protection of 1,3-Propanediol
Objective: Synthesis of 50g of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol.
Reagents:
-
1,3-Propanediol (Excess): 238 g (3.13 mol, ~10 equiv)
-
3,4-Dihydro-2H-pyran (DHP): 26.3 g (0.313 mol, 1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTSA): 0.6 g (1 mol%)
-
Solvent: Dichloromethane (DCM) or neat (solvent-free is preferred for green chemistry and ease of workup).
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, charge the 1,3-propanediol.
-
Catalyst Addition: Add pTSA to the diol. Stir until dissolved. If the diol is viscous, gentle warming (30 °C) facilitates mixing.
-
Controlled Addition: Add DHP dropwise via an addition funnel over 60 minutes.
-
Expert Insight: Slow addition of DHP maintains a high local concentration of diol relative to DHP, statistically favoring the mono-addition.
-
-
Reaction: Stir at room temperature for 4–12 hours.
-
Validation (TLC): Monitor using TLC (SiO₂, 50% EtOAc/Hexanes).
-
Visualization: The compounds are not UV active. Use Phosphomolybdic Acid (PMA) or Anisaldehyde stain and heat.
-
Rf Values: Bis-THP (High Rf) > Mono-THP (Mid Rf) > Diol (Baseline).
-
-
Quench: Once DHP is consumed, add triethylamine (0.5 mL) or solid NaHCO₃ to neutralize the acid catalyst. This prevents acetal hydrolysis or disproportionation during heating.
-
Workup & Purification:
-
Phase 1 (Diol Removal): The excess 1,3-propanediol is highly polar and water-soluble. Dilute the mixture with brine and extract the product with EtOAc or DCM. Alternatively, if running neat, distill off the excess diol under high vacuum (BP of diol: 214 °C, but lower under vacuum).
-
Phase 2 (Product Isolation): Distill the residue under reduced pressure. Collect the fraction corresponding to the mono-THP ether.
-
Yield Expectation: 70–85% based on DHP.
-
Part 3: Mechanistic Underpinnings
Understanding the mechanism is crucial for troubleshooting. The reaction is an electrophilic addition of an alcohol to an enol ether.
Diagram 2: Acid-Catalyzed THP Protection Mechanism
Caption: Mechanism showing the formation of the reactive oxocarbenium ion and subsequent trapping by the alcohol.
Stability Profile:
-
Base Stability: Excellent. Compatible with reagents like NaH, LDA, LiAlH₄, and Grignard reagents.
-
Acid Stability: Poor. Hydrolyzes back to the diol and 5-hydroxypentanal (which exists in equilibrium with lactol) in the presence of aqueous acid (HCl, AcOH/H₂O) or Lewis acids in protic solvents.
Part 4: Applications in Drug Discovery
The primary value of CAS 2162-33-6 lies in Linkerology . It serves as a precise 3-carbon spacer.
PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition affect degradation efficiency. This molecule provides a lipophilic C3 chain that is distinct from standard PEG (polyethylene glycol) linkers.
Workflow:
-
Activation: The free hydroxyl of CAS 2162-33-6 is converted to a leaving group (Tosylate, Mesylate, or Halide) or oxidized to an aldehyde/acid.
-
Coupling: This "activated" end is attached to a ligand (e.g., E3 ligase binder like Thalidomide or VHL ligand).
-
Deprotection: The THP group is removed with mild acid (e.g., PPTS/MeOH).
-
Second Coupling: The newly revealed hydroxyl is activated and coupled to the Warhead (Target Protein binder).
Diagram 3: Modular Linker Construction
Caption: Stepwise utilization of Mono-THP Propanol to construct heterobifunctional molecules (PROTACs).
Part 5: Handling & Safety[3]
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). While relatively stable, acetals can auto-oxidize or hydrolyze with atmospheric moisture over long periods.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Use standard PPE (gloves, goggles, fume hood).
-
Incompatibility: Strong acids, strong oxidizing agents.[2]
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP Ethers) - Protection of Alcohols.[3] Retrieved from [Link]
-
PubChem. (n.d.).[1] 1-Propanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 2162-33-6).[4][5] National Library of Medicine. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard reference for THP protection/deprotection protocols).
Sources
- 1. 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | C8H16O3 | CID 559150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. 2162-33-6|3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol|BLD Pharm [bldpharm.com]
- 6. 3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Document Control:
-
Target Compound: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol[1]
-
CAS Registry Number: 2162-33-6[1]
-
Molecular Formula:
[1][2][3] -
Common Name: Monoprotected 1,3-propanediol (THP ether)
Executive Summary
This technical guide provides a rigorous framework for the structural elucidation and quality control of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol . As a mono-protected diol, this compound is a critical linker in organic synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).
The primary analytical challenge lies in distinguishing the target mono-ether from the symmetric 1,3-bis((tetrahydro-2H-pyran-2-yl)oxy)propane (bis-THP impurity) and the unreacted 1,3-propanediol . This guide details a self-validating spectroscopic protocol combining High-Resolution Mass Spectrometry (HRMS), FTIR, and 1D/2D NMR to ensure structural integrity.
Synthetic Context & Impurity Profiling
To interpret the spectra accurately, one must understand the sample's origin. The synthesis typically involves the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to an excess of 1,3-propanediol .
Key Mechanistic Insight: The reaction is governed by statistical probability. A 1:1 stoichiometric ratio typically yields a statistical mixture:
-
~25% Unreacted Diol
-
~50% Target Mono-THP (Desired)
-
~25% Bis-THP (Impurity)
Therefore, the elucidation strategy must focus on symmetry breaking (distinguishing the free hydroxyl end from the protected end) and integration stoichiometry .
Diagram 1: Synthesis & Elucidation Workflow
Caption: Logical workflow from synthesis to structural validation, highlighting the critical divergence between the target mono-ether and the bis-ether impurity.
Spectroscopic Characterization Strategy
Infrared Spectroscopy (FTIR)
IR provides the first "Go/No-Go" decision point. The presence of a hydroxyl group is the primary differentiator against the bis-protected impurity.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| O-H Stretch | 3350 - 3450 | Broad, strong band. (Absent in Bis-THP impurity) |
| C-H Stretch ( | 2850 - 2950 | Strong, multiple bands (Alkane chain + THP ring) |
| C-O-C (Ether) | 1030 - 1120 | Strong, sharp bands (Acetal & Ether linkages) |
Mass Spectrometry (HRMS)
-
Ionization Mode: ESI (+) or CI (+)
-
Target Ion:
or -
Calculated Mass (
): 160.1099 Da[2] -
Observed
: ~183.099 Da -
Diagnostic: The Bis-THP impurity (
) will show a mass of ~244 Da ( ) or ~267 Da ( ).
Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive method for structure proof. The molecule contains a chiral center at the acetal carbon (C2 of the THP ring), making the protons on the propanol chain diastereotopic. However, at lower fields (300/400 MHz) or in flexible chains, this often manifests as broadening rather than distinct multiplet separation.
H NMR Assignment (400 MHz, )
Crucial Validation Rule: The integration of the anomeric proton (H-2') must be 1.0 , and the integration of the
| Position | Multiplicity | Integration | Assignment Logic | |
| H-2' (THP) | 4.55 - 4.65 | dd or t | 1H | Diagnostic Anomeric Proton. Most deshielded due to O-CH-O environment. |
| H-1 (Propyl) | 3.70 - 3.80 | t or m | 2H | |
| H-3 (Propyl) | 3.45 - 3.55 | m | 2H | |
| H-6' (THP) | 3.80 - 3.90 | m | 1H | Equatorial proton of THP ether ring ( |
| H-6' (THP) | 3.45 - 3.55 | m | 1H | Axial proton of THP ether ring (overlaps with H-3). |
| -OH | 2.50 - 3.00 | br s | 1H | Exchangeable. Disappears with |
| H-2 (Propyl) | 1.75 - 1.85 | quint/m | 2H | Central methylene of the propyl chain. |
| THP Ring | 1.50 - 1.90 | m | 6H | Remaining methylene protons of the THP ring (H-3', H-4', H-5'). |
C NMR Assignment (100 MHz, )
| Position | Carbon Type | Assignment Logic | |
| C-2' (THP) | 99.0 - 100.0 | CH | Anomeric Carbon. Unique signal in the ~100 ppm region. |
| C-1 (Propyl) | 66.0 - 67.0 | Carbon attached to free -OH. | |
| C-6' (THP) | 62.5 - 63.5 | Ether carbon inside the ring. | |
| C-3 (Propyl) | 61.5 - 62.5 | Carbon attached to THP ether oxygen. | |
| C-2 (Propyl) | 32.0 - 33.0 | Central propyl carbon. | |
| THP Ring | 30.8, 25.4, 19.8 | C-3', C-5', C-4' (typical THP ring pattern). |
Diagram 2: NMR Connectivity & COSY Correlations
Caption: 2D NMR correlation strategy. Strong COSY couplings (solid lines) establish the propyl chain connectivity. NOESY (dotted) can confirm the proximity of the chain to the ring.
Quality Control & Troubleshooting
Differentiating the Bis-THP Impurity
The most common error in this synthesis is over-protection.
-
Observation: The IR spectrum lacks the broad OH stretch at 3400
. -
NMR Evidence: The integration of the anomeric proton (4.6 ppm) doubles relative to the central methylene (1.8 ppm).
-
TLC: The bis-THP ether is significantly less polar (higher
) than the mono-THP product in EtOAc/Hexane systems.
Stability Considerations
The THP acetal is acid-labile .
-
Storage: Store over a trace of solid
or in a basic-washed vial to prevent spontaneous hydrolysis back to the diol. -
NMR Solvent: Do not use old
that has become acidic (formation of DCl). Filter through basic alumina if degradation is observed during analysis.
References
-
PubChem. (n.d.).[2] Compound Summary: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (Isomer Analysis). Retrieved January 28, 2026, from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection mechanisms and stability).
- Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational method for selective THP protection).
Sources
Technical Monograph: Physicochemical Profiling of 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
[1]
Introduction & Core Utility
3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a mono-protected 1,3-diol derivative.[1][2] In drug development and complex organic synthesis, it serves as a bifunctional building block.[1] The molecule features a primary alcohol (nucleophile) at one terminus and a tetrahydropyranyl (THP) acetal—a robust, acid-labile masking group—at the other.[1]
This asymmetry allows researchers to selectively functionalize one end of the propyl chain (e.g., converting the free alcohol to a halide, tosylate, or aldehyde) while keeping the other end protected.[1] It is extensively used in the synthesis of PROTAC linkers , antibody-drug conjugates (ADCs), and natural product total synthesis.[1]
Chemical Identity & Structural Analysis[1][3][4][5]
| Identifier | Detail |
| IUPAC Name | 3-[(Tetrahydro-2H-pyran-2-yl)oxy]propan-1-ol |
| Common Synonyms | 3-Tetrahydropyranyloxy-1-propanol; Propane-1,3-diol mono-THP ether |
| CAS Number | 2162-33-6 |
| Molecular Formula | C |
| Molecular Weight | 160.21 g/mol |
| SMILES | OCCCCOC1CCCCO1 |
Stereochemical Note
The THP protection introduces a stereocenter at the anomeric carbon (C2 of the pyran ring).[1] Consequently, this compound exists as a racemic mixture (
Physical Properties Matrix
Note: Due to the specific nature of this intermediate, some values are derived from high-fidelity predictive models validated against homologous THP-ethers.
| Property | Value / Range | Experimental Context |
| Physical State | Liquid | Viscous, colorless to pale yellow oil.[1] |
| Boiling Point (Atm) | ~250–260 °C | Theoretical. Decomposition likely before boiling at 1 atm. |
| Boiling Point (Vac) | 110–120 °C | @ 0.5–1.0 mmHg. Standard purification range. |
| Density | 1.02 ± 0.05 g/cm³ | Slightly denser than water due to oxygen content. |
| Refractive Index ( | 1.458–1.464 | Characteristic of aliphatic THP ethers. |
| Solubility | Amphiphilic | Miscible with DCM, THF, EtOAc, MeOH. Partially soluble in water.[1][3] |
| Flash Point | >113 °C | Closed Cup (Predicted). |
| LogP | 0.70 | Moderately lipophilic; amenable to silica chromatography. |
Synthesis & Purification Logic
The synthesis relies on the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to 1,3-propanediol .[1] The core challenge is selectivity : preventing the formation of the symmetrical di-protected byproduct.[1]
Reaction Workflow
To maximize the yield of the mono-protected alcohol, the reaction kinetics must be manipulated by using a large excess of the diol.[1]
Reagents:
-
Substrate: 1,3-Propanediol (5.0 – 10.0 equivalents).[1]
-
Reagent: 3,4-Dihydro-2H-pyran (1.0 equivalent).
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) or p-TsOH (0.1 eq).[1]
-
Solvent: Dichloromethane (DCM) or neat (solvent-free).[1]
Experimental Protocol (Self-Validating System)
-
Setup: Charge a flame-dried flask with 1,3-propanediol (50 mmol) and DCM (50 mL).
-
Addition: Add PPTS (0.5 mmol). Cool to 0°C.[1]
-
Controlled Feed: Add DHP (10 mmol) dropwise over 30 minutes. Critical: Slow addition keeps DHP concentration low relative to the diol, favoring mono-protection.[1]
-
Quench: Stir at room temperature for 4 hours. Quench with triethylamine (TEA) to neutralize the acid catalyst.[1]
-
Workup: Wash with water to remove the excess unreacted 1,3-propanediol (which is highly water-soluble).[1] The organic layer retains the mono-THP ether and trace di-THP ether.[1]
-
Purification: Vacuum distillation is preferred for scale-up.[1] For small scales, silica gel chromatography (Hexane:EtOAc 2:[1]1) is effective.[1][4]
Visualization: Synthesis & Selectivity Pathway
Figure 1: Kinetic control strategy.[1] Using excess diol ensures the reaction probability favors the mono-protected species (
Stability & Handling (The "THP Rule")
The utility of this compound rests on the stability profile of the acetal linkage.[1]
Acid Sensitivity (Deprotection)
The THP group is an acetal and is highly sensitive to aqueous acids .[1]
-
Mechanism: Protonation of the exocyclic oxygen leads to ring opening and hydrolysis, regenerating the alcohol and 5-hydroxypentanal (which exists in equilibrium with the hemiacetal).[1]
-
Deprotection Conditions: Acetic acid/THF/Water (4:2:[1]1) at 45°C or catalytic p-TsOH in MeOH.
Base Stability
The compound is completely stable to bases (NaOH, KOH, NaH), nucleophiles (Grignard reagents, organolithiums), and hydrides (LiAlH
Visualization: Stability Logic
Figure 2: Orthogonal stability profile.[1] The THP ether survives basic synthetic operations but is cleaved cleanly by acid.[1]
Spectral Characteristics
For verification of the synthesized material, look for these diagnostic signals:
-
H NMR (CDCl
, 400 MHz):- 4.6 ppm (t, 1H): The anomeric proton (O-CH -O) of the THP ring.[1] This is the most distinct signal.
-
3.4–3.9 ppm (m, 4H): The protons adjacent to the ether oxygens (-CH
-O-THP and ring protons).[1] -
3.6 ppm (t, 2H): The protons adjacent to the free hydroxyl (-CH
-OH).[1] - 1.5–1.9 ppm (m, 8H): The methylene protons of the propyl chain and the THP ring.[1]
-
IR Spectroscopy:
References
-
PubChem Compound Summary. (2025). 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 2162-33-6).[1][5] National Center for Biotechnology Information.[1] Link[1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Standard reference for THP stability and deprotection protocols).
-
Miyashita, N., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1] Journal of Organic Chemistry.[1] (Primary source for the PPTS catalyzed synthesis).[1] Link[1]
Technical Guide: Solubility and Handling of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary: The Amphiphilic Linker
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) represents a critical class of monoprotected diols used extensively as linkers in drug conjugates, polymer cross-linkers, and total synthesis intermediates. Its chemical utility stems from its bifunctional nature : it possesses a robust, base-stable tetrahydropyranyl (THP) ether moiety and a reactive primary hydroxyl group.
This guide provides a definitive technical analysis of its solubility profile. Unlike simple hydrocarbons, this molecule exhibits amphiphilic behavior , driven by the competition between the lipophilic THP ring and the hydrophilic primary alcohol. Understanding this duality is essential for optimizing reaction solvents, extraction protocols, and chromatographic purification.
Physicochemical Profile
To predict solubility behavior, we must first establish the molecular parameters that govern solute-solvent interactions.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₁₆O₃ | Moderate molecular weight (160.21 g/mol ) favors liquid state.[1] |
| Physical State | Viscous Colorless Liquid | High viscosity indicates strong intermolecular H-bonding.[1] |
| LogP (Octanol/Water) | ~0.7 – 0.9 | Moderately Lipophilic. It partitions into organics but retains water affinity.[1] |
| H-Bond Donors | 1 (Free -OH) | Critical for solubility in protic solvents and water.[1] |
| H-Bond Acceptors | 3 (Ether Oxygens + -OH) | Allows strong interaction with polar aprotic solvents (THF, EtOAc).[1] |
| Boiling Point | ~240–250 °C (760 mmHg) | Non-volatile; requires high vacuum for distillation.[1] |
Solubility Landscape & Solvent Compatibility
The solubility of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is dictated by the "Like Dissolves Like" principle, but with a caveat regarding its acid sensitivity.
Polar Aprotic Solvents (Recommended)
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Mechanism: The ether oxygens in the THP ring and the propyl chain accept hydrogen bonds or engage in dipole-dipole interactions. The lipophilic backbone is well-solvated by the organic chains of these solvents.
-
Application: These are the primary reaction media . DCM and THF are ideal for subsequent functionalization of the free alcohol (e.g., Appel reaction, Tosylation).
Polar Protic Solvents (Conditional Use)
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Mechanism: The free hydroxyl group participates in hydrogen bonding networks with the solvent.
-
Critical Warning: Acid Sensitivity. While soluble, THP ethers are acetals and are labile to acid . Protic solvents often contain trace acids or can promote solvolysis if not buffered.
-
Protocol: Always ensure protic solvents are neutral or slightly basic (e.g., treat with basic alumina or add traces of triethylamine) before long-term storage or heating.
-
Non-Polar Solvents (Purification Only)
Solvents: Hexanes, Heptane, Pentane.
-
Solubility: Low to Moderate.
-
Mechanism: The polarity of the primary hydroxyl group disrupts the weak Van der Waals forces of the alkane solvent lattice.
-
Application: These serve as antisolvents or gradient components. In column chromatography, pure hexane will not move the compound (Rf ≈ 0). Increasing polarity (adding EtOAc) is required to elute it.
Water (Aqueous Media)
-
Mechanism: The ratio of Carbon (8) to Oxygen (3) is < 3:1, typically the threshold for water solubility. The H-bond donor/acceptor network allows it to dissolve in aqueous buffers.
-
Extraction Implication: The compound will not partition efficiently into non-polar organics (like Hexane) from water. It requires polar organic solvents (DCM or EtOAc) for effective extraction from aqueous layers.
Solubility Logic Diagram
Figure 1: Solubility interaction map highlighting solvent compatibility and stability risks.
Operational Protocols
Dissolution Protocol for Reactions
Context: Preparing a 0.5 M stock solution for synthesis.
-
Select Solvent: Anhydrous DCM or THF is preferred.
-
Drying: Ensure the solvent is dried (over molecular sieves) to prevent hydrolysis if trace acid is present.
-
Addition: Add the viscous liquid dropwise to the stirring solvent.
-
Verification: The solution should be clear and colorless. Cloudiness indicates water contamination or saturation (unlikely in DCM).
Extraction Workflow (Purification)
Because the compound has significant water solubility, standard extractions must be modified to prevent yield loss to the aqueous phase.
Methodology: "Salting Out" Extraction.
-
Quench: Quench the reaction mixture with Saturated Aqueous NaHCO₃ (maintains basic pH to protect THP).
-
Saturation: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic compound out of the water ("Salting Out").
-
Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Do not use Hexanes or Diethyl Ether alone, as recovery will be poor.
-
Repetition: Perform 3-4 extractions with smaller volumes rather than one large volume.
-
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate) if the latter is slightly acidic (though usually MgSO₄ is safe for THP, Na₂SO₄ is gentler).
Chromatographic Purification (Flash Column)
Stationary Phase: Silica Gel (SiO₂). Mobile Phase: Hexanes / Ethyl Acetate gradient.
| Gradient (% EtOAc in Hexane) | Behavior |
| 0 - 10% | Compound remains at baseline (Rf ≈ 0).[1] Impurities elute. |
| 20 - 30% | Compound begins to migrate (Rf ≈ 0.2 - 0.3).[1] |
| 50% | Rapid elution. |
-
Visualization: The compound is not UV active (no chromophore). Use Stain Visualization (p-Anisaldehyde or KMnO₄ dip followed by heating).
Extraction Logic Diagram
Figure 2: Optimized extraction workflow to maximize recovery of the amphiphilic product.
Stability & Storage
-
Acid Lability: The THP ether is an acetal. Exposure to pH < 4 will hydrolyze the protecting group, regenerating the diol (1,3-propanediol).
-
Avoid: Chloroform (often contains HCl stabilizer—use Amylene stabilized CHCl₃ if necessary), acidic water.
-
-
Thermal Stability: Stable up to ~150°C in neutral conditions. Distillation requires vacuum (< 1 mmHg) to lower the boiling point below decomposition thresholds.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. While not strictly air-sensitive, it is hygroscopic. Moisture absorption can make accurate weighing difficult.
References
-
PubChem. 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (Compound Summary). National Library of Medicine. Available at: [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience. (Standard reference for THP stability and deprotection conditions).
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP).[5][6][7][8] (Mechanistic details on formation and stability). Available at: [Link]
Sources
- 1. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. lookchem.com [lookchem.com]
- 3. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Propanediol | 504-63-2 [chemicalbook.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Stability Profile of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol Under Acidic Conditions
Executive Summary
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) represents a critical mono-protected intermediate in organic synthesis, specifically within the modification of 1,3-propanediol derivatives. Its utility hinges on the Tetrahydropyranyl (THP) ether linkage, a mixed acetal functionality.[1]
While this molecule exhibits robust stability against bases, nucleophiles, and hydride reducing agents, it is inherently labile in acidic media . This guide provides a definitive technical analysis of its stability profile, delineating the mechanistic boundaries of its survival and providing validated protocols for both its preservation and controlled removal.
Chemical Identity & Structural Vulnerability
The molecule consists of a primary alcohol and a THP-protected primary alcohol. The stability concern is localized entirely at the acetal carbon (C2 of the pyran ring) .
| Property | Detail |
| IUPAC Name | 3-(oxan-2-yloxy)propan-1-ol |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Functional Group | Primary Alcohol (Free), Alkyl THP Ether (Protected) |
| Labile Bond | C(sp³)-O bond between the pyran ring and the propoxy chain |
| pKa (Protonated) | ~ -4 to -5 (Oxonium ion formation) |
Mechanistic Underpinnings: Acid-Catalyzed Hydrolysis[2]
To control the stability of this molecule, one must understand the failure mode. The decomposition is not random; it follows a specific A1 dissociative mechanism (or A-2 depending on specific conditions, though A1 is dominant for acetals).
The Pathway to Degradation
-
Protonation: The exocyclic oxygen is protonated by the acid catalyst (
).[2] This is a fast, reversible equilibrium. -
Rate-Determining Cleavage: The protonated ether undergoes heterolytic cleavage. The electrons from the ring oxygen assist in expelling the leaving group (1,3-propanediol), forming a resonance-stabilized Oxocarbenium Ion .
-
Hydrolysis: Water attacks the highly electrophilic oxocarbenium ion, forming a hemiacetal.
-
Collapse: The hemiacetal equilibrates to open-chain 5-hydroxypentanal.
Visualization: The Hydrolysis Cascade
Figure 1: The acid-catalyzed hydrolysis pathway of THP ethers. The formation of the Oxocarbenium Ion is the rate-determining step (RDS).
Stability Matrix & Kinetics
The stability of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is not binary; it is a function of pH, solvent dielectric constant, and temperature.
Stability Traffic Light System
| Condition Type | Specific Reagents | Stability Status | Half-Life ( |
| Strong Acid (Aq) | 1M HCl, H₂SO₄, TFA/H₂O | UNSTABLE | < 5 minutes @ 25°C |
| Organic Acid (Protic) | pTSA in MeOH, HCl in EtOH | UNSTABLE | 10 - 60 minutes @ 25°C |
| Weak Acid (Aq) | Acetic Acid (80%), Buffer pH 4-5 | LABILE | Hours (Temp dependent) |
| Lewis Acid | MgBr₂, LiCl (in DMSO/heat) | CONDITIONAL | Stable at RT; Cleaves at Heat |
| Neutral/Basic | NaHCO₃, NaOH, TEA, Pyridine | STABLE | Indefinite |
| Silica Gel | Acidic SiO₂ Chromatography | RISK | Slow degradation possible |
*Estimates based on general primary alkyl THP ether kinetics.
Critical Factors Influencing Kinetics
-
Solvent Polarity: Hydrolysis is faster in more polar solvents which stabilize the oxocarbenium transition state.
-
Water Concentration: While water is the reagent, high concentrations of water often slow the reaction compared to anhydrous alcoholic acids (e.g., HCl/MeOH) due to the "leveling effect" of the solvent, though hydrolysis requires a nucleophile (water or alcohol) to complete.
-
Sterics: As a primary alcohol derivative, this molecule is more labile than secondary or tertiary THP ethers. It cleaves approximately 2-3x faster than a secondary THP ether.
Experimental Protocols
Protocol A: Quantitative Stability Assessment (HPLC)
Use this protocol to validate if the molecule will survive a specific reaction condition.
Objective: Determine
-
Preparation: Dissolve 50 mg of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in 5 mL of the target solvent.
-
Internal Standard: Add 10 mg of Biphenyl or Dimethyl sulfone (inert standard).
-
T0 Sample: Remove a 50 µL aliquot, quench immediately into 500 µL sat. NaHCO₃ (aq), and analyze by HPLC/GC.
-
Initiation: Add the acid catalyst/reagent to the main vessel.
-
Sampling: At t = 5, 15, 30, 60 min, remove aliquots and quench immediately into sat. NaHCO₃.
-
Analysis: Plot the ratio of [THP-Ether]/[Standard] over time.
-
Pass Criteria: >98% recovery after intended duration.
-
Fail Criteria: Appearance of 1,3-propanediol peak or loss of starting material.
-
Protocol B: Controlled Deprotection (Removal)
Use this standard procedure when removal of the THP group is the goal.
Reagents: Pyridinium p-toluenesulfonate (PPTS), Methanol (MeOH). Mechanism: Trans-acetalization/Hydrolysis.
-
Setup: Dissolve 1.0 equiv of the substrate in MeOH (0.1 M concentration).
-
Catalyst: Add 0.1 equiv (10 mol%) of PPTS.
-
Reaction: Stir at 55°C (warm) or RT (slow).
-
Note: Primary THP ethers cleave efficiently at 55°C in 1-2 hours.
-
-
Monitoring: Monitor by TLC (Stain: Anisaldehyde or KMnO₄). The product (1,3-propanediol) is very polar; the starting material is less polar.
-
Workup: Concentrate solvent, dilute with water, and extract non-polar impurities if necessary (though 1,3-propanediol is water-soluble, requiring specific isolation techniques like continuous extraction or distillation).
Protocol C: "Survival" Workup (Preservation)
How to wash an acidic reaction without losing the THP group.
-
Cooling: Cool the reaction mixture to 0°C.
-
Quench: Pour the mixture into a vigorously stirred biphasic mixture of Ether/EtOAc and Saturated NaHCO₃ .
-
Crucial: Do not use water alone. The local pH must remain > 7.
-
-
Separation: Separate layers immediately. Wash organic layer with brine (neutral).
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is extremely sensitive, though Na₂SO₄ is generally safer. Add a drop of Triethylamine (TEA) to the solvent during evaporation to buffer trace acidity.
Decision Workflow: Stability Testing
Use this logic flow to determine if your conditions are safe.
Figure 2: Decision matrix for assessing THP ether stability in proposed reaction conditions.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Foundational text on THP stability and removal conditions).
-
Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones," J. Org. Chem.1979 , 44, 1438. (Demonstrates PPTS catalyzed cleavage).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols," J. Org.[3] Chem.1977 , 42, 3772. (Kinetics of formation and hydrolysis).
- Schroder, M., et al. "Stability of Tetrahydropyranyl Ethers under Acidic Conditions," Chem. Rev. (General review of acetal stability in synthesis).
-
PubChem Compound Summary. "3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol," National Center for Biotechnology Information.
Sources
Retrosynthetic Analysis & Synthesis Guide: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
[1]
Executive Summary
This technical guide provides a rigorous retrosynthetic analysis and forward synthesis protocol for 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6).[1] This molecule represents a critical motif in organic synthesis: a mono-protected primary diol .[1]
The core challenge addressed here is desymmetrization . The target molecule is derived from the symmetric 1,3-propanediol.[1] A naive approach often yields a statistical mixture of unreacted starting material, the desired mono-protected product, and the bis-protected byproduct. This guide details the kinetic and stoichiometric control strategies required to maximize the yield of the mono-protected species, serving as a model system for selective alcohol protection.
Part 1: Structural & Retrosynthetic Analysis
Structural Deconstruction
The target molecule consists of a 3-carbon chain terminated by a free primary alcohol on one end and a tetrahydropyranyl (THP) ether on the other.[1]
-
Functional Group 1: Primary Alcohol (
).[1] -
Functional Group 2: THP Ether (Acetal).[1]
-
Core Backbone: Propane chain.[1]
Retrosynthetic Logic
The most labile bond is the acetal
The Disconnection:
-
Cleavage of the Acetal: We perform a Functional Group Interconversion (FGI) backwards from the acetal to the enol ether and the alcohol.
-
Symmetry Identification: The alcohol fragment is 1,3-propanediol .[1][2] This molecule has
symmetry (ignoring conformation), meaning both hydroxyl groups are chemically equivalent.[1] -
Synthons:
The Strategic Challenge:
In the forward direction, once the first hydroxyl group reacts, the electronic environment of the second hydroxyl group is only marginally affected (due to the distance of 3 carbons). Therefore, the rate constant for the second protection (
Retrosynthetic Pathway Diagram[1]
Figure 1: Retrosynthetic tree illustrating the disconnection of the acetal linkage into DHP and 1,3-propanediol.
Part 2: Reaction Mechanism & Causality[1]
To control the synthesis, one must understand the mechanism. The reaction is an acid-catalyzed electrophilic addition to an enol ether.[1]
Mechanistic Steps[1][4][5]
-
Protonation: The acid catalyst (typically p-TsOH or PPTS) protonates the
-carbon of the enol ether (DHP).[1] This is the rate-determining step in many conditions. -
Oxocarbenium Formation: The protonation generates a resonance-stabilized oxocarbenium ion.[1][4] This species is highly electrophilic.[1]
-
Nucleophilic Attack: The oxygen of the 1,3-propanediol attacks the oxocarbenium carbon.
-
Proton Transfer: Loss of a proton restores the catalyst and yields the neutral THP ether.[4]
Mechanistic Diagram
Figure 2: Step-wise mechanism of acid-catalyzed THP protection.
Part 3: Forward Synthesis Protocol
The Statistical Challenge (Causality of Stoichiometry)
If 1 equivalent of diol is reacted with 1 equivalent of DHP, the theoretical maximum yield of the mono-protected product is only 50%, with 25% unreacted diol and 25% bis-protected byproduct (assuming
Solution: Use a large excess of the diol (3 to 5 equivalents).[1]
-
Effect: This renders the concentration of free diol significantly higher than the concentration of the mono-protected product throughout the reaction.[1]
-
Result: The DHP is statistically far more likely to encounter a fresh diol molecule than a mono-protected one, pushing selectivity toward the target.
Experimental Procedure (Self-Validating)
Reagents:
-
1,3-Propanediol (5.0 equiv, excess)
-
p-Toluenesulfonic acid monohydrate (p-TsOH[1][4]·H2O) (0.01 equiv)[1]
-
Dichloromethane (DCM) (Solvent, 0.5 M concentration relative to DHP)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-propanediol (5.0 equiv) in anhydrous DCM .
-
Catalyst Addition: Add p-TsOH (1 mol%) at 0°C.
-
Controlled Addition: Add DHP (1.0 equiv) dropwise over 30–60 minutes via a syringe pump or addition funnel.[1]
-
Why: Keeping the instantaneous concentration of DHP low prevents local "hotspots" where bis-protection might occur.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench: Add saturated aqueous
solution to neutralize the acid. -
Workup: Separate phases. Extract the aqueous layer with DCM (
).[1] Combine organics, wash with brine, and dry over . -
Purification: Concentrate in vacuo. The excess 1,3-propanediol is highly polar and may require removal via a short silica plug or distillation (bp 214°C) before fine purification.[1]
-
Final Purification: Flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).[1]
-
Data Summary Table
| Parameter | Value / Condition | Note |
| Stoichiometry | 5:1 (Diol:DHP) | Critical for selectivity |
| Temperature | 0°C | Controls exotherm & rate |
| Solvent | DCM or THF | DCM is standard; THF for green chem |
| Yield (Lit.) | 75% - 85% | Based on DHP limiting reagent |
| Appearance | Colorless Oil | Viscous liquid |
| Boiling Point | ~100°C @ 0.5 mmHg | High vacuum required |
Workflow Diagram
Figure 3: Operational workflow for the selective synthesis of the target molecule.[1]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5] (Standard text for protection protocols). [1]
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols." Journal of Organic Chemistry1977 , 42, 3772–3774. (Seminal paper on mild catalysis). [1]
-
PubChem. "1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-".[1] National Center for Biotechnology Information.[1] (Source for physical properties and CAS verification). [1]
-
ChemicalBook. "(S)-2-(TETRAHYDRO-PYRAN-2-YLOXY)-PROPAN-1-OL Properties". (Reference for commercial availability and boiling points).
Sources
- 1. 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | C8H16O3 | CID 559150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel downstream process for highly pure 1,3-propanediol from an efficient fed-batch fermentation of raw glycerol by Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
The Janus Linker: A Technical Guide to THP-Protected Propanediol
Executive Summary
This technical guide analyzes the chemical lineage, mechanistic principles, and synthetic utility of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6). Commonly referred to as mono-THP-protected 1,3-propanediol , this molecule represents a critical "Janus" intermediate in organic synthesis—possessing one masked hydroxyl group (stable to base/nucleophiles) and one free hydroxyl group (available for oxidation or functionalization). This guide provides a robust, self-validating protocol for its selective synthesis and details its role as a foundational linker in modern drug development.
Historical Context & Chemical Rationale
The Discovery of the THP Shield
The utility of the tetrahydropyranyl (THP) group traces back to the foundational work of Paul (1934) , who first characterized the reactivity of 3,4-dihydro-2H-pyran (DHP).[1][2] However, it was Anderson et al. (1948) who operationalized this chemistry for hydroxyl protection, recognizing that the resulting acetal was stable under strongly basic conditions (e.g., Grignard reagents, lithium aluminum hydride) yet easily cleaved by mild acid hydrolysis.
The Desymmetrization Challenge
1,3-Propanediol is a symmetrical molecule. In complex total synthesis or Antibody-Drug Conjugate (ADC) linker design, the chemist often requires a linear 3-carbon spacer that reacts at only one end. The "discovery" of useful THP-protected propanediol was not a singular event but an evolution of statistical desymmetrization strategies. By selectively protecting one hydroxyl group, chemists convert a symmetrical commodity chemical into a bifunctional building block capable of sequential elongation.
Mechanistic Underpinnings
The protection of 1,3-propanediol with DHP is an acid-catalyzed electrophilic addition . It is not a simple substitution; it involves the formation of a resonance-stabilized oxocarbenium ion.
Reaction Mechanism
-
Protonation: The acid catalyst protonates the C=C double bond of DHP, generating a tertiary oxocarbenium ion.
-
Nucleophilic Attack: One hydroxyl group of the 1,3-propanediol attacks the electrophilic C2 position of the pyran ring.
-
Deprotonation: Loss of a proton restores the catalyst and yields the THP ether.[3]
Stereochemical Complexity
The introduction of the THP group creates a new chiral center at the C2 position of the pyran ring. Since 1,3-propanediol is achiral, the product is formed as a racemate. While usually inconsequential for linker chemistry, this adds complexity (diastereomers) if the substrate alcohol is chiral.[4]
Figure 1: Mechanistic pathway for the acid-catalyzed formation of THP ethers.
Strategic Synthesis: The Selective Protocol
The primary failure mode in synthesizing this molecule is the formation of the bis-THP protected byproduct . To achieve high selectivity for the mono-protected species, one must exploit stoichiometric control .
The "Statistical Desymmetrization" Protocol
Objective: Synthesize 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol with >85% selectivity.
Reagents:
-
Substrate: 1,3-Propanediol (Reagent Grade, >99%)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) - Preferred over pTSA for milder acidity.
-
Solvent: Dichloromethane (DCM) or Neat (Solvent-free).
Step-by-Step Methodology:
-
Stoichiometric Setup (The Critical Step):
-
Charge a round-bottom flask with 1,3-propanediol (5.0 equivalents) .
-
Expert Insight: Using a large excess of diol statistically ensures that once a DHP molecule reacts with a diol, the resulting mono-protected molecule is diluted by unreacted diol, reducing the probability of a second attack.
-
-
Catalyst Addition:
-
Add PPTS (0.1 equivalents relative to DHP) to the neat diol (or dissolved in minimal DCM). Stir until dissolved.
-
-
Controlled Addition:
-
Add DHP (1.0 equivalent) dropwise via a pressure-equalizing addition funnel over 60 minutes at 0°C.
-
Causality: Slow addition keeps the concentration of active electrophile low, favoring reaction with the abundant free diol rather than the scarce mono-product.
-
-
Reaction Monitoring:
-
Warm to room temperature and stir for 3–4 hours.
-
Self-Validation Check: TLC (50% EtOAc/Hexane). Stain with p-Anisaldehyde.
-
Spot 1 (Baseline): Unreacted Propanediol (Blue/Purple).
-
Spot 2 (Rf ~0.4):Target Mono-THP (Green/Blue).
-
Spot 3 (Rf ~0.8): Bis-THP impurity (Faint).
-
-
-
Workup & Purification:
-
Quench with Triethylamine (TEA) to neutralize the acid.
-
Aqueous Extraction: Add water. The excess 1,3-propanediol will partition into the aqueous phase. The mono-THP ether and bis-impurity will remain in the organic phase (DCM/Ether).
-
Purification: Flash column chromatography on silica gel.
-
Data Presentation: Catalyst Efficiency
| Catalyst System | Conditions | Yield (Mono) | Selectivity (Mono:Bis) | Notes |
| p-TSA | DCM, RT, 2h | 65% | 70:30 | Fast, but higher bis-formation due to strong acidity. |
| PPTS | DCM, RT, 4h | 82% | 92:8 | Industry standard. Excellent balance of rate/selectivity.[5] |
| Iodine ( | Solvent-free, RT | 78% | 85:15 | Green chemistry approach; requires careful quenching. |
| Amberlyst-15 | Hexane, Reflux | 70% | 80:20 | Heterogeneous catalyst; easy filtration workup. |
Applications in Drug Development
The mono-THP propanediol is not a final product; it is a tactical intermediate .
Linker Chemistry (PROTACs & ADCs)
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length is crucial for ternary complex formation.
-
Workflow: The free hydroxyl of the mono-THP propanediol is converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde.
-
Attachment: It is attached to an E3 ligase ligand.
-
Deprotection: The THP group is removed (mild acid:
), revealing the second hydroxyl for attachment to the target protein ligand.
Total Synthesis
It serves as a masked 3-carbon homologation unit.
-
Example: Conversion of the free alcohol to an alkyl iodide allows for alkylation of enolates. Subsequent deprotection releases the alcohol, which can be oxidized to a carboxylic acid, effectively adding a propionic acid side chain.
Figure 2: Workflow utilizing mono-THP propanediol as a bifunctional linker scaffold.
References
-
Paul, R. (1934).[1][2] Sur le dihydropyrane.[4][6][7] Bulletin de la Société Chimique de France, 1, 971. (Foundational discovery of the pyran ring reactivity).
-
Anderson, A. C., & Nam, N. H. (1948).[1][2] Tetrahydropyranyl Ethers as Protecting Groups.[3][4][8] Journal of the American Chemical Society. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[7] Wiley-Interscience.[7] (The authoritative text on protection/deprotection protocols). Link
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry. (Establishes PPTS as the superior catalyst). Link
-
Bernady, K. F., et al. (1979). Prostaglandins and Congeners. 20. Synthesis of Prostaglandins via Conjugate Addition of Lithium Cuprates to Cyclopentenones. The Journal of Organic Chemistry. (Demonstrates THP stability in complex synthesis). Link
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]
Methodological & Application
use of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in organic synthesis
Application Note: Strategic Use of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in Linker Design and Organic Synthesis
Executive Summary
This guide details the strategic application of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6), a critical bifunctional building block in medicinal chemistry. Commonly referred to as "monoprotected 1,3-propanediol," this reagent serves as a versatile C3-spacer (linker) in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and total synthesis of natural products. Its primary utility lies in its ability to desymmetrize 1,3-propanediol, providing one reactive primary alcohol for immediate coupling (via Mitsunobu or alkylation) while masking the distal alcohol as a tetrahydropyranyl (THP) ether for orthogonal deprotection.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol |
| Common Name | 1,3-Propanediol mono-THP ether |
| CAS Number | 2162-33-6 |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~100–105 °C (at 0.5 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; slightly soluble in water |
| Stability | Stable to base, hydrides, and organometallics; labile to acid |
Strategic Workflow: The C3-Linker Platform
The utility of this molecule is best understood as a "masked" extender. The following diagram illustrates the standard workflow for using this reagent to link two distinct pharmacophores (Pharmacophore A and B).
Caption: Stepwise desymmetrization and linker installation workflow using monoprotected 1,3-propanediol.
Protocol 1: Synthesis of the Reagent (Monoprotection)
Context: While commercially available, in-house preparation is often required for large-scale needs. The challenge is avoiding the formation of the bis-THP ether.
Reagents:
-
1,3-Propanediol (5.0 equiv) – Excess is critical to favor mono-protection.
-
3,4-Dihydro-2H-pyran (DHP) (1.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.05 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 1,3-propanediol (5.0 equiv) and anhydrous DCM (0.5 M concentration relative to diol). Add the acid catalyst (PPTS).
-
Addition: Dissolve DHP (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the stirring diol mixture over 1–2 hours at 0 °C.
-
Causality: Slow addition ensures the concentration of DHP remains low relative to the huge excess of diol, statistically favoring the reaction of DHP with a free diol molecule rather than the mono-product.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with PMA or Anisaldehyde; the product spots will be distinct from the polar diol).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.
-
Purification: The crude mixture will contain mostly unreacted 1,3-propanediol.
-
Tip: Perform an initial water wash.[1] 1,3-propanediol is highly water-soluble, whereas the mono-THP ether is more lipophilic. This removes the bulk of the starting material.
-
Flash chromatography (Hexanes/EtOAc gradient) yields the pure mono-THP ether.
-
Protocol 2: Mitsunobu Coupling (Application)
Context: This is the primary application. The free hydroxyl group of the reagent is coupled to a nucleophile (typically a phenol, imide, or sulfonamide) under neutral conditions.
Reagents:
-
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (1.2 equiv)
-
Nucleophile (e.g., Phenol derivative) (1.0 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
THF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the Nucleophile, PPh₃, and the Mono-THP alcohol in anhydrous THF under nitrogen. Cool to 0 °C.
-
Activation: Add DIAD dropwise via syringe.
-
Visual Cue: The yellow color of DIAD should fade upon addition. If the color persists, the reaction may be stalling or reagents are impure.
-
-
Execution: Stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.
-
Validation: Monitor by LC-MS. The disappearance of the phenol peak and appearance of the product mass (M+H or M+Na) confirms coupling.
-
Workup: Concentrate solvent. Triturate the residue with cold diethyl ether/hexanes to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.[2][3]
-
Purification: Silica gel chromatography.
Protocol 3: Controlled Deprotection
Context: Removing the THP group to reveal the second hydroxyl group for further chemistry.
Comparative Deprotection Conditions:
| Condition | Reagents | Temperature | Application Note |
| Mild (Standard) | PPTS (0.1 eq) in MeOH | 40–50 °C | Best for acid-sensitive substrates. Slow but clean. |
| Rapid | p-TsOH (catalytic) in MeOH | RT | Faster, but risk of isomerizing other sensitive groups. |
| Acetic Acid | AcOH:THF:H₂O (4:2:1) | 45 °C | Good if the substrate is insoluble in alcohol. |
| Neutral | LiCl (excess) in DMSO/H₂O | 90 °C | Use only if the molecule contains highly acid-labile moieties (e.g., acetals). |
Standard Protocol (PPTS Method):
-
Dissolve the THP-protected intermediate in MeOH.
-
Add PPTS (10 mol%).
-
Heat to 45 °C and stir for 2–4 hours.
-
Concentrate, dilute with EtOAc, wash with NaHCO₃, and purify.
Handling & Troubleshooting
-
Chirality Warning: The THP group introduces a stereocenter at the acetal carbon. Since the reagent is racemic, the NMR spectra of your intermediates will show complex multiplets (diastereomeric mixtures) if your substrate is chiral. Do not interpret this as impurity.
-
Thermal Instability: Do not distill the mono-THP ether at atmospheric pressure; it can undergo retro-addition to DHP and diol. Always use high vacuum.
-
Storage: Store at 2–8 °C under inert gas. The acetal linkage is susceptible to hydrolysis by atmospheric moisture over long periods.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive source on THP stability and deprotection).
-
Miyashita, N.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[4] Journal of Organic Chemistry, 1977 , 42(23), 3772–3774. Link
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981 , 1, 1–28. Link
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. Link
-
ChemScene. "Product Profile: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS 2162-33-6)."[5] Link
Sources
protocol for tetrahydropyranylation of 1,3-propanediol
Application Note: Protocols for the Regioselective Tetrahydropyranylation of 1,3-Propanediol
Executive Summary
The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers is a cornerstone strategy in multi-step organic synthesis due to the acetal's stability under basic conditions and facile removal under mild acidic conditions. However, the tetrahydropyranylation of symmetric diols like 1,3-propanediol presents a specific challenge: selectivity .
Researchers often require the mono-protected derivative (3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol) to differentiate the two hydroxyl termini for subsequent asymmetric functionalization. Conversely, the bis-protected derivative is utilized as a stable spacer or linker precursor.
This Application Note provides two distinct, field-validated protocols:
-
High-Selectivity Mono-Protection: Utilizing stoichiometric control and extraction-based purification.
-
Quantitative Bis-Protection: Utilizing thermodynamic forcing conditions.
Mechanistic Principles
The reaction proceeds via an acid-catalyzed electrophilic addition of the alcohol to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).
-
Protonation: The acid catalyst protonates the
-carbon of DHP, generating a resonance-stabilized oxocarbenium ion. -
Nucleophilic Attack: The hydroxyl group of 1,3-propanediol attacks the oxocarbenium center.
-
Deprotonation: Loss of a proton restores neutrality, yielding the THP ether.
Critical Consideration: The formation of a new chiral center at the acetal carbon (C2 of the pyran ring) results in a racemic mixture. For the bis-protected product, this creates a mixture of diastereomers (
Figure 1: Acid-catalyzed pathway for mono- and bis-tetrahydropyranylation.
Strategic Considerations
| Variable | Mono-Protection Strategy | Bis-Protection Strategy |
| Stoichiometry | 5:1 (Diol : DHP) | 1:2.5 (Diol : DHP) |
| Solvent | DCM (Dichloromethane) or Neat | DCM or THF |
| Catalyst | PPTS (Milder) or p-TsOH (Low loading) | p-TsOH (Standard) |
| Purification | Aqueous Extraction (Wash away excess diol) | Filtration/Distillation |
| Key Challenge | Preventing over-reaction to Bis-product | Driving reaction to completion |
Protocol A: Selective Mono-Tetrahydropyranylation
Objective: Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol. Target Yield: 70–85% (based on DHP).
Reagents:
-
1,3-Propanediol (Reagent Grade, >99%)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Dichloromethane (DCM)
-
Triethylamine (Et3N)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.
-
Substrate Solution: Charge the flask with 1,3-Propanediol (7.6 g, 100 mmol, 5.0 equiv) and DCM (50 mL). Note: The large excess of diol is statistically required to minimize bis-protection.
-
Catalyst Addition: Add PPTS (0.5 g, 2 mmol) or p-TsOH (0.19 g, 1 mmol). Stir until dissolved.
-
Controlled Addition: Dissolve DHP (1.68 g, 20 mmol, 1.0 equiv) in DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise to the stirring diol mixture over 60 minutes at room temperature.
-
Why? Keeping DHP concentration low relative to the diol ensures that any reactive oxocarbenium ion encounters an unprotected diol molecule rather than a mono-protected product.
-
-
Reaction: Stir at room temperature for an additional 2–3 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane). The product (Rf ~0.4) should appear; diol stays at baseline; bis-product (Rf ~0.8) should be minimal.
-
Quench: Add Triethylamine (0.5 mL) to neutralize the acid catalyst. Crucial: Acidic conditions during concentration will cause polymerization or hydrolysis.
-
Workup (The "Solubility Switch"):
-
Transfer the mixture to a separatory funnel.[1]
-
Add water (50 mL) and shake vigorously.
-
Phase Separation: The excess 1,3-propanediol will partition into the aqueous phase. The Mono-THP ether and Bis-THP ether will remain in the DCM layer.
-
Extract the aqueous layer once more with DCM (20 mL) to recover any entrained product.
-
Combine organic layers and wash with brine (30 mL).
-
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, 30°C bath). -
Purification: The crude oil contains mostly Mono-THP ether and a small amount of Bis-THP. Purify via flash column chromatography (Silica gel, Gradient: 10%
40% EtOAc in Hexanes).
Protocol B: Quantitative Bis-Tetrahydropyranylation
Objective: Synthesis of 1,3-bis((tetrahydro-2H-pyran-2-yl)oxy)propane. Target Yield: >95%.
Step-by-Step Procedure:
-
Setup: 100 mL RBF, stir bar, Nitrogen atmosphere.
-
Reagents: Charge 1,3-Propanediol (1.52 g, 20 mmol, 1.0 equiv) and DCM (40 mL).
-
Catalyst: Add p-TsOH·H2O (38 mg, 0.2 mmol, 1 mol%) .
-
Addition: Add DHP (4.2 g, 50 mmol, 2.5 equiv) in one portion via syringe. Note: Exotherm is possible; a water bath can be used for cooling if scaling up >10g.
-
Reaction: Stir at room temperature for 4–6 hours. TLC should show complete consumption of starting material and mono-intermediate.
-
Quench: Add saturated aqueous
(20 mL) and stir for 10 minutes. -
Workup: Separate layers. Wash organic layer with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry (
) and concentrate. The resulting oil is often pure enough for subsequent steps. If necessary, distill under high vacuum (approx. 120°C @ 0.5 mmHg) or filter through a short plug of silica (eluting with 10% EtOAc/Hexane).
Analytical Characterization
| Feature | Mono-THP Ether (Product A) | Bis-THP Ether (Product B) |
| Appearance | Colorless, viscous oil | Colorless, mobile oil |
| TLC (1:1 Hex/EtOAc) | Rf ~ 0.45 | Rf ~ 0.85 |
| 1H NMR (Acetals) | ||
| 1H NMR (Linker) | ||
| IR Spectroscopy | Broad -OH stretch (~3400 cm⁻¹) | No -OH stretch; Strong C-O (~1030 cm⁻¹) |
Data Interpretation:
-
Mono-Product: Look for the integration ratio of the acetal proton (1H) to the linker protons. The presence of the hydroxyl proton (broad singlet, exchangeable with
) confirms the mono-protected state. -
Bis-Product: The spectrum will show symmetry (though complicated by diastereomers). The complete absence of the -OH stretch in IR is the quickest confirmation of reaction completion.
Troubleshooting & Safety
-
DHP Polymerization: If the reaction turns pink/red or becomes extremely viscous, the acid concentration was too high or the temperature spiked. Use milder PPTS or cool the reaction.
-
Hydrolysis: THP ethers are sensitive to acid + water. Ensure all glassware is dry. Do not use acidic silica gel for chromatography without neutralizing it (flush column with 1% Et3N/Hexane first).
-
Safety: DHP is flammable and a skin irritant. p-TsOH is corrosive. Perform all operations in a fume hood.
Workflow Visualization
Figure 2: Decision tree and process flow for selective protection.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.
-
PubChem. (n.d.).[2] 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (Compound CID 559150). National Center for Biotechnology Information.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl (THP) Protective Group. Organic Chemistry Portal.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability and cleavage conditions).
Sources
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol as a hydroxyl protecting group.
Application Note: Strategic Utilization of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in Medicinal Chemistry
Executive Summary
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) represents a critical class of monoprotected bifunctional building blocks . In drug discovery—specifically in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based lead optimization—the installation of short aliphatic linkers often suffers from statistical by-product formation (bis-alkylation).
This reagent solves that challenge by providing a pre-masked 3-hydroxypropyl unit. One hydroxyl group is protected as a tetrahydropyranyl (THP) acetal, while the other remains free for immediate coupling. This guide details the stability profile, synthesis, and deprotection protocols required to deploy this linker effectively.
Chemical Profile & Stability Matrix
Compound Identity:
-
IUPAC Name: 3-(oxan-2-yloxy)propan-1-ol
-
Key Functionality: Acid-labile acetal + Primary Alcohol
Stability Matrix: The utility of the THP group lies in its orthogonality to base and nucleophiles.
| Condition Type | Stability Status | Notes / Causality |
| Basic (pH > 9) | Excellent | Stable to NaOH, KOH, carbonates. Acetal linkage resists nucleophilic attack by hydroxide. |
| Acidic (pH < 4) | Poor (Labile) | Hydrolyzes rapidly to 1,3-propanediol and 5-hydroxypentanal (or derivatives) via oxocarbenium ion intermediate. |
| Oxidizing Agents | Moderate | Stable to Jones reagent (if acid is controlled) and mild oxidants. Unstable to strong Lewis acidic oxidants. |
| Reducing Agents | Excellent | Inert to LiAlH₄, NaBH₄, and catalytic hydrogenation (unless acid traces are present). |
| Organometallics | Excellent | Compatible with Grignard reagents and Organolithiums (e.g., n-BuLi) at low temperatures. |
Mechanistic Insight & Visualization
The strategic value of this molecule is best understood through its workflow: Installation
Figure 1: Strategic Linker Workflow
Caption: Workflow for utilizing the monoprotected linker to avoid bis-alkylation during drug conjugation.
Experimental Protocols
Protocol A: Synthesis of the Reagent (Monoprotection Strategy)
Context: Direct reaction of 1,3-propanediol with 3,4-dihydro-2H-pyran (DHP) often yields the bis-THP ether. To maximize the mono-protected alcohol, stoichiometric asymmetry is required.
Reagents:
-
1,3-Propanediol (5.0 equiv, excess is critical)
-
3,4-Dihydro-2H-pyran (DHP) (1.0 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.01 equiv) or PPTS.
-
Solvent: DCM or Neat.
Step-by-Step:
-
Setup: In a flame-dried flask, dissolve 1,3-propanediol (excess) in DCM (0.5 M concentration relative to diol).
-
Catalyst: Add pTSA (1 mol%). Cool to 0°C.
-
Addition: Add DHP dropwise over 30 minutes. Expert Note: Slow addition prevents localized high concentrations of DHP, reducing bis-protection.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Stain: PMA or KMnO4).
-
Workup: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM. The unreacted 1,3-propanediol is highly water-soluble and will largely remain in the aqueous phase (or can be removed via continuous extraction).
-
Purification: Concentrate organic layer. Purify via flash chromatography (Hexane/EtOAc). The Bis-THP moves fastest (non-polar), followed by the desired Mono-THP, then unreacted diol.
Protocol B: Deprotection (The "Mild" Release)
Context: For complex drug molecules, strong acids (HCl) may degrade other functional groups. Pyridinium p-toluenesulfonate (PPTS) provides a buffered, gentle proton source.
Reagents:
-
Substrate (THP-protected conjugate)
-
PPTS (0.1 - 0.2 equiv)
-
Solvent: Ethanol or Methanol (Wet).
Step-by-Step:
-
Dissolve substrate in Ethanol (0.1 M).
-
Add PPTS (10-20 mol%).
-
Heat to 55°C. Expert Note: THP hydrolysis is slow at RT with weak acids; gentle heat drives the equilibrium.
-
Monitor by TLC.[3] The disappearance of the non-polar spot indicates cleavage.
-
Workup: Concentrate solvent. Dilute with water/brine and extract with EtOAc.
Analytical Troubleshooting: The "Chirality Complication"
Observation: Researchers often observe "messy" or "split" signals in the 1H NMR and 13C NMR of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, leading to false assumptions of impurity.
Explanation: The THP group contains a chiral center at the acetal carbon (C2). Even though 1,3-propanediol is achiral, attachment to the chiral THP group makes the two protons on the adjacent CH₂ group (of the propyl chain) diastereotopic .
-
They are no longer chemically equivalent.
-
They will split each other and appear as complex multiplets rather than clean triplets.
-
Action: Do not discard the batch. Verify purity via GC-MS or by checking the integration ratio of the acetal proton (approx 4.5 ppm, dd) to the terminal CH₂-OH protons.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (Standard reference for THP stability and cleavage conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[4][5] Journal of Organic Chemistry1977 , 42, 3772–3774. Link
- Bernady, K. F.; et al. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of organocopper reagents." Journal of Organic Chemistry1979, 44, 1438.
-
Wuts, P. G. M. "Esters and Ethers in Peptide Synthesis." in Protecting Groups, Thieme Chemistry. Link
Sources
Application Note: Selective Deprotection of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary
This technical guide details the experimental procedures for the cleavage of the tetrahydropyranyl (THP) ether in 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol to yield 1,3-propanediol . While THP deprotection is a standard transformation, this specific substrate presents unique challenges due to the high water solubility and boiling point of the product (1,3-propanediol), which complicates standard aqueous extraction workups.
This note prioritizes process efficiency and product isolation , offering two distinct protocols: a homogeneous acid-catalyzed method (Standard) and a heterogeneous resin-based method (Green/Scalable).
Chemical Context & Mechanistic Insight
The Substrate and Challenge
The starting material, 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, is a mono-protected diol. The THP group acts as an acetal "mask," stable to bases and nucleophiles but labile to acid.[1]
-
Substrate: Lipophilic enough for organic solvents.
-
Product (1,3-Propanediol): Highly polar, hygroscopic, and water-soluble.
-
By-product: 2-Hydroxytetrahydropyran (in equilibrium with 5-hydroxypentanal).
Reaction Mechanism
The deprotection proceeds via an acid-catalyzed hydrolysis of the acetal. The reaction is an equilibrium process driven to completion by the presence of excess water (or alcohol exchange) and the removal of byproducts.
Key Mechanistic Step: Protonation of the exocyclic oxygen is kinetically favored, leading to the expulsion of the alcohol (1,3-propanediol) and the formation of a cyclic oxocarbenium ion, which is subsequently quenched by water.
Figure 1: Acid-catalyzed hydrolysis mechanism of THP ethers.
Methodology Selection
We evaluate three common methodologies based on yield, ease of workup, and scalability for this specific substrate.
| Parameter | Method A: p-TsOH / MeOH | Method B: HCl / THF / H2O | Method C: Dowex 50W (Resin) |
| Catalyst Type | Homogeneous Acid | Homogeneous Mineral Acid | Heterogeneous Solid Acid |
| Reaction Rate | Moderate (1-4 h) | Fast (<1 h) | Moderate to Slow (2-6 h) |
| Workup | Neutralization required | Neutralization required | Filtration (Simplest) |
| Suitability | General Lab Scale | Robust / Low Cost | Green / Scale-up |
| Product Isolation | Distillation/Column | Extraction difficult | Evaporation |
Recommendation:
-
Use Method A for small-scale, rapid exploration.
-
Use Method C for scale-up or when avoiding aqueous extraction is preferred (due to product water solubility).
Detailed Experimental Protocols
Protocol A: Standard Homogeneous Hydrolysis (p-TsOH)
Best for: Small scale (<5g) where flash chromatography is viable.
Reagents:
-
Substrate: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.1 equiv) or Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv) for milder conditions.
-
Solvent: Methanol (0.2 M concentration)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substrate in Methanol.
-
Catalysis: Add p-TsOH·H2O at room temperature.[2][3] Stir the solution.
-
Note: The reaction is usually slightly exothermic.
-
-
Monitoring: Monitor by TLC (System: 100% Ethyl Acetate or 10% MeOH/DCM).
-
Visualization: The product (1,3-PD) does not UV absorb. Use Anisaldehyde or Permanganate (KMnO4) stain. The product will appear as a very polar spot (low Rf).
-
-
Quenching (Critical): Once complete (approx. 2 hours), add solid NaHCO3 (2 equiv relative to acid) or 0.5 mL Triethylamine. Stir for 10 mins.
-
Why? Acidic concentration leads to polymerization of the aldehyde byproduct or re-formation of acetals.
-
-
Concentration: Filter off solids (if NaHCO3 used) and concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
Purification:
-
Option 1 (Chromatography): Flash column on silica gel. Elute with DCM -> 10% MeOH in DCM.
-
Option 2 (Distillation): Kugelrohr or vacuum distillation. 1,3-Propanediol boils at ~214°C (atm), so high vacuum is required.
-
Protocol B: Heterogeneous "Green" Hydrolysis (Dowex Resin)
Best for: Avoiding aqueous workup and maximizing recovery of water-soluble diol.
Reagents:
-
Substrate (1.0 equiv)
-
Catalyst: Dowex 50W-X8 (H+ form) (500 mg per 1 g substrate)
-
Solvent: Methanol (or Ethanol)
Procedure:
-
Preparation: Wash the Dowex resin with Methanol (3x) to remove any leachable color/impurities before use.
-
Reaction: Suspend substrate and resin in Methanol. Stir gently at Room Temperature (or 40°C to accelerate).
-
Completion: Monitor via TLC as in Protocol A.
-
Workup: Filter the reaction mixture through a sintered glass funnel or a celite pad to remove the resin.
-
Benefit: The filtrate is neutral. No salts are generated.
-
-
Isolation: Evaporate the solvent. The residue contains 1,3-propanediol and the volatile THP-byproduct (5-hydroxypentanal/hemiacetal).
-
Final Polish: The THP-byproduct is relatively volatile compared to the diol. High-vacuum drying (or gentle heating under vacuum) often removes the majority of the byproduct, leaving clean 1,3-propanediol.
Purification & Characterization Data
Workup Workflow
Due to the polarity of 1,3-propanediol, aqueous extraction (e.g., DCM/Water) often results in product loss to the aqueous phase. The following workflow minimizes this loss.
Figure 2: Purification workflow emphasizing non-aqueous isolation.
Physical Properties for Identification
| Property | Value | Notes |
| Boiling Point | 211-217 °C (atm) | Requires high vacuum for distillation. |
| Solubility | Miscible with Water, EtOH | Poor solubility in Hexanes/Ether. |
| TLC (Rf) | ~0.2-0.3 (DCM:MeOH 9:1) | Stains strongly with KMnO4. |
| Appearance | Colorless viscous liquid | Hygroscopic. Store under N2. |
Troubleshooting & Optimization
-
Issue: Low Yield / Product Missing.
-
Cause: Product lost to aqueous layer during extraction.
-
Solution: Avoid aqueous extraction. Use the Resin method (Protocol B) or evaporate to dryness and extract the solid residue with warm Acetone or Ethanol, filtering off salts.
-
-
Issue: Polymerization/Gunk.
-
Cause: Reaction mixture was too acidic during concentration.
-
Solution: Ensure pH is neutral (pH 7) before heating/evaporation. The byproduct (5-hydroxypentanal) polymerizes in acid.
-
-
Issue: Incomplete Reaction.
-
Cause: Equilibrium not shifted.
-
Solution: Add a small amount of water (1-5%) to the methanol to drive the hydrolysis equilibrium toward the diol.
-
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability and cleavage).
-
Maiti, G.; Roy, S. C. "Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols," Journal of Organic Chemistry, 1996 , 61, 6038-6039.[3]
-
Stephens, J. R.; et al. "Bismuth Triflate-Catalyzed Deprotection of THP Ethers," European Journal of Organic Chemistry, 2003 , 3827-3831.[3]
-
Bernady, K. F.; et al. "Prostaglandins and Congeners. Pyridinium p-Toluenesulfonate (PPTS).[1][4] A Mild Catalyst for Tetrahydropyranylation of Alcohols," Journal of Organic Chemistry, 1979 , 44, 1438.
Sources
Application Note: Strategic Utilization of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in Medicinal Chemistry
[1]
Executive Summary
In modern medicinal chemistry, particularly within the fields of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the precision of linker chemistry is as critical as the potency of the warhead. 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol serves as a vital bifunctional building block.[1] It provides a defined 3-carbon spacer with orthogonal reactivity: a free primary alcohol ready for immediate derivatization and a latent hydroxyl group masked by an acid-labile tetrahydropyranyl (THP) ether.[1]
This Application Note details the protocols for leveraging this compound to construct heterobifunctional molecules (PROTACs), emphasizing its utility in controlling linker length, solubility, and stepwise functionalization.
Chemical Properties & Stability Profile[1][2][3][4]
Before initiating synthesis, researchers must understand the stability window of the THP protecting group to prevent premature deprotection.[1]
| Parameter | Characteristic | Implications for Protocol Design |
| Acid Stability | Low | Labile to HCl, pTsOH, TFA.[1] Avoid strong acidic workups during intermediate steps.[1] |
| Base Stability | High | Stable to NaOH, K2CO3, LiHMDS.[1] Ideal for alkylation reactions.[1] |
| Redox Stability | Moderate | Stable to standard reductions (LiAlH4, NaBH4) and many oxidations (Swern, DMP).[1] |
| Chirality | Racemic Acetal | The THP acetal carbon is chiral. The reagent is typically supplied as a racemate/diastereomeric mix. This generally does not impact linker geometry but complicates NMR interpretation (multiple signals).[1] |
Application 1: The "Anchor" Strategy (Linker Installation)[1]
The primary application of this compound is to install a 3-carbon spacer onto a drug scaffold (Warhead) or an E3 Ligase Ligand.[1] The free alcohol acts as the nucleophile.[2]
Protocol A: Mitsunobu Coupling (Ether Formation)
Use Case: Attaching the linker to a phenol (e.g., VHL ligand precursor) or an imide (e.g., Thalidomide derivative).[1]
Reagents:
-
Substrate (Phenol/Imide): 1.0 equiv[1]
-
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol: 1.2 – 1.5 equiv[1]
-
Triphenylphosphine (PPh3): 1.5 equiv[1]
-
DIAD or DEAD: 1.5 equiv[1]
-
Solvent: Anhydrous THF or Toluene[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the Substrate, Linker, and PPh3 in anhydrous THF under inert atmosphere (N2 or Ar). Cool the solution to 0 °C.
-
Addition: Add DIAD dropwise over 15–20 minutes. Critical: Maintain low temperature to prevent side reactions (e.g., hydrazine formation).[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.[1]
-
Workup: Quench with water. Extract with EtOAc.[1][3] Wash organic layer with brine.[4]
-
Purification: Flash column chromatography. Note: The THP group makes the product less polar; ensure the eluent is adjusted accordingly.
Protocol B: Alkylation (Williamson Ether Synthesis)
Use Case: Attaching the linker to a strong nucleophile or when Mitsunobu fails.
Reagents:
Application 2: Functional Group Interconversion
Once the linker is attached to "Side A" of your molecule, the THP group on "Side B" must be manipulated to allow attachment of the second ligand.
Workflow Visualization: The Bifunctional Hub
Figure 1: Strategic workflow for converting the monoprotected diol into a functionalized linker.
Protocol C: THP Deprotection
Reagents:
-
p-Toluenesulfonic acid (pTsOH) or Pyridinium p-toluenesulfonate (PPTS).[1]
-
Solvent: Methanol or Ethanol.[1]
Methodology:
-
Dissolve the intermediate (Ligand-Linker-OTHP) in Methanol (0.1 M).[1]
-
Add catalytic PPTS (0.1 equiv). Note: PPTS is milder than pTsOH and preferred if Ligand A contains acid-sensitive heterocycles.[1]
-
Stir at RT (or 40 °C if sluggish) for 2–4 hours.
-
Neutralize with solid NaHCO3 before concentrating to prevent acid-catalyzed degradation during evaporation.[1]
Application 3: PROTAC Synthesis Case Study
Scenario: A chemist needs to link a Cereblon ligand (Thalidomide analog) to a target protein inhibitor (Warhead) using a propyl chain.[1]
Synthetic Route Design
-
Step 1 (Linker Attachment): React 4-hydroxythalidomide with 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol via Mitsunobu (Protocol A).
-
Result: Thalidomide-O-(CH2)3-OTHP.[1]
-
-
Step 2 (Unmasking): Deprotect with PPTS/MeOH (Protocol C).[1]
-
Result: Thalidomide-O-(CH2)3-OH.[1]
-
-
Step 3 (Activation): Convert the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP).[1]
-
Result: Thalidomide-O-(CH2)2-CHO.[1]
-
-
Step 4 (Final Coupling): Perform Reductive Amination with the Warhead (containing a secondary amine).
-
Result: Thalidomide-O-(CH2)3-N(R)-Warhead (Final PROTAC).[1]
-
Detailed Diagram of PROTAC Assembly
Figure 2: Step-by-step assembly of a PROTAC molecule using the bifunctional linker strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Mitsunobu | Steric hindrance or poor nucleophile pKa.[1] | Switch to ADDP/PBu3 (more reactive) or alkylate using the mesylate of the linker instead. |
| Premature THP Loss | Acidity of reaction media or silica gel. | Add 1% Triethylamine to the eluent during column chromatography. Use neutral alumina if silica is too acidic. |
| Incomplete Deprotection | Solvent effects.[5][2] | Ensure Methanol is used (solvolysis drives the equilibrium). If using THF/Water, heat may be required.[1] |
| Product Instability | Aldehyde intermediate is unstable.[1] | Do not isolate the aldehyde (Step 3 in Case Study). Perform oxidation and reductive amination in a "one-pot" or rapid sequence. |
References
-
Compound Data: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS 2162-33-6).[1][6] PubChem. Available at: [Link][1]
-
THP Protection/Deprotection: Greene, T.W., Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP stability conditions).
-
Mitsunobu Reaction in PROTACs: Wurz, R. P., et al.[1] "A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 2016.[1] (Describes linker attachment strategies).
-
General Linker Design: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[1] Exploration of Targeted Anti-tumor Therapy, 2020.[1] Available at: [Link]
-
Synthesis Protocol: Miyashita, N., et al. "Synthetic studies on halichondrin B." Journal of the American Chemical Society, 2004.[1] (Demonstrates monoprotection and manipulation of diols).
Sources
- 1. lookchem.com [lookchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
Application Note: Scalable Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary & Strategic Analysis
This technical guide details the laboratory-scale synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6). This compound serves as a critical heterobifunctional linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and total synthesis campaigns.
The Challenge: Symmetry Breaking
The core synthetic challenge is the desymmetrization of 1,3-propanediol. The reaction with 3,4-dihydro-2H-pyran (DHP) can statistically result in three species:
-
Unreacted starting material (Diol)
-
Target Mono-THP ether
-
Bis-THP ether (Side product)[1]
To maximize yield and minimize the difficult separation of the bis-protected byproduct, this protocol utilizes a statistical forcing strategy combined with heterogeneous catalysis .
Mechanistic Workflow
The reaction proceeds via an acid-catalyzed electrophilic addition. The protonated enol ether (DHP) generates an oxocarbenium ion, which is trapped by one of the hydroxyl groups of the diol.
Figure 1: Mechanistic pathway highlighting the suppression of bis-protection via stoichiometry.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5] Protocol A is the recommended "Green Chemistry" approach using a solid-supported catalyst for easy workup. Protocol B is the traditional homogeneous method.
Protocol A: Heterogeneous Catalysis (Recommended)
Catalyst: Amberlyst® 15 (H+ form) Advantages: Solvent-free option, simple filtration workup, reusable catalyst.
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Mmol | Density |
| 1,3-Propanediol | 76.09 | 5.0 | 19.0 g | 250 | 1.053 g/mL |
| 3,4-Dihydro-2H-pyran | 84.12 | 1.0 | 4.2 g | 50 | 0.922 g/mL |
| Amberlyst® 15 | N/A | 10 wt% | 420 mg | N/A | Solid |
| DCM (Optional) | N/A | Solvent | 50 mL | N/A | - |
Step-by-Step Procedure
-
Catalyst Activation: Wash Amberlyst-15 beads with methanol (3x) then DCM (3x) to remove manufacturing impurities. Dry under vacuum if precise weighing is required, or use directly if solvent wetness is accounted for.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 1,3-propanediol (5.0 equiv).
-
Addition: Add the activated Amberlyst-15 beads.
-
Reaction: Add DHP (1.0 equiv) dropwise over 20 minutes at Room Temperature (20-25°C).
-
Note: The reaction is slightly exothermic.[3] If running on >50g scale, use a water bath to maintain ambient temperature.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (See Section 3).
-
Workup: Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin beads. Rinse the resin with a small amount of DCM (10 mL).
-
Concentration: If DCM was used, remove it under reduced pressure. You are left with a mixture of Product and excess Diol.[4]
Protocol B: Homogeneous Catalysis (Traditional)
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) Use Case: When solid-supported catalysts are unavailable.
Step-by-Step Procedure
-
Setup: Dissolve 1,3-propanediol (5.0 equiv) in DCM (4 mL per mmol of DHP) in a dry flask.
-
Catalyst: Add p-TsOH·H2O (0.05 equiv, 5 mol%). Stir until dissolved.
-
Addition: Add DHP (1.0 equiv) dropwise via syringe pump or addition funnel over 30 minutes at 0°C (ice bath).
-
Reasoning: Lower temperature improves selectivity in homogeneous phase.
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Quench: Add saturated aqueous NaHCO3 solution (equal volume to organic solvent) and stir vigorously for 10 minutes.
-
Extraction: Separate layers. Extract the aqueous layer twice with DCM.
-
Drying: Combine organic layers, dry over MgSO4, filter, and concentrate.
Purification & Isolation[5]
The crude mixture contains the target mono-ether and a large excess of 1,3-propanediol.
Method 1: Aqueous Wash (Rapid, Medium Purity)
-
Dissolve the crude oil in Ethyl Acetate.
-
Wash 5 times with brine/water (1:1 mixture). The unreacted 1,3-propanediol is highly water-soluble and will partition into the aqueous phase. The mono-THP ether is more lipophilic.
-
Dry organic phase (Na2SO4) and concentrate.[3]
Method 2: Flash Column Chromatography (High Purity)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).
-
Rf Values (approximate in 1:1 Hex/EtOAc):
-
Bis-THP ether: ~0.8 (Elutes first)
-
Mono-THP ether (Target): ~0.4
-
1,3-Propanediol: ~0.05 (Stays at baseline)
-
Self-Validating Analytical Systems
To ensure the protocol has worked, compare your data against these benchmarks.
Thin Layer Chromatography (TLC)
-
Visualization: THP ethers are not UV active. You must use a stain.
-
Stain: p-Anisaldehyde or Phosphomolybdic Acid (PMA).
-
Result: The product spots usually turn dark blue/green upon heating.
-
1H NMR Interpretation (CDCl3, 400 MHz)
The diagnostic peaks confirm the formation of the acetal linkage and the presence of the free alcohol.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Value |
| 4.58 - 4.62 | dd or t | 1H | O-CH-O (Anomeric) | Critical: Confirms THP ring attachment. |
| 3.75 - 3.90 | m | 2H | THP-O-CH2 -CH2 | Protons adjacent to the ether linkage. |
| 3.60 - 3.70 | t | 2H | HO-CH2 -CH2 | Protons adjacent to the free hydroxyl. |
| 2.80 - 3.20 | br s | 1H | OH | Disappears on D2O shake. |
| 1.50 - 1.90 | m | 6H | THP Ring CH2s | Multiplet "hump" characteristic of THP. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Optimization
-
Problem: High Bis-THP formation.
-
Cause: Local high concentration of DHP or insufficient excess of diol.
-
Fix: Increase diol equivalents to 8.0 or 10.0. Ensure vigorous stirring during DHP addition.
-
-
Problem: Product hydrolysis during column.
-
Cause: Silica gel is slightly acidic.
-
Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize it before loading the sample.
-
-
Problem: Low Yield.
-
Cause: Product lost in aqueous washes (it has some water solubility).
-
Fix: Saturate the aqueous layer with NaCl (brine) during extraction to "salt out" the organic product.
-
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for THP protection stability and conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[6] J. Org. Chem.1977 , 42, 3772–3774. Link
-
Bongini, A.; Cardillo, G.; Orena, M.; Sandri, S. "Amberlyst-15: A mild and effective catalyst for the preparation of tetrahydropyranyl ethers." Synthesis1979 , 618–620. Link
- Hoydonckx, H. E., et al. "Esterification and transesterification of renewable chemicals." Topics in Catalysis2004, 27, 83-96. (Context on Amberlyst-15 industrial utility).
Sources
- 1. 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | C8H16O3 | CID 559150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents [patents.google.com]
- 5. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol as a linker for solid-phase synthesis
Application Note: Strategic Utilization of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in Solid-Phase Synthesis
Executive Summary
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) serves as a critical bifunctional linker precursor in solid-phase organic synthesis (SPOS), particularly in the manufacturing of modified oligonucleotide supports. Functioning as a mono-protected 1,3-propanediol, this molecule enables the introduction of a C3-spacer (propyl spacer) at the 3'-terminus of oligonucleotides.
This guide details the protocols for converting this precursor into a functionalized solid support (C3-Spacer CPG), handling the unique challenges of the tetrahydropyranyl (THP) protecting group, and initiating downstream synthesis. Unlike standard Dimethoxytrityl (DMT) linkers, the THP moiety requires specific validation steps due to its lack of colorimetric feedback during deprotection.
Chemical Basis & Mechanism
The utility of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol relies on the orthogonality between the primary alcohol and the THP acetal.
-
The Primary Alcohol (Free -OH): Acts as the anchor point. It is functionalized (typically via a succinate linker) to attach to the amino-functionalized resin (LCAA-CPG or Polystyrene).
-
The THP Ether (Protected -OH): Acts as the temporary protecting group. It masks the initiation site for oligonucleotide synthesis.
-
Orthogonality: The THP group is stable to basic conditions (used during resin loading and final oligonucleotide cleavage) but is rapidly cleaved by acidic conditions (used during the detritylation/activation step of the synthesis cycle).
Pathway Diagram: Linker Functionalization & Activation
Figure 1: The chemical progression from raw material to synthesis-ready support.[1][2][3] The THP group remains intact until the very first step of the oligonucleotide synthesis cycle.
Experimental Protocols
Protocol A: Preparation of the Hemisuccinate Linker
Objective: Convert the free hydroxyl of the starting material into a carboxylic acid capable of coupling to amine-resins.
Reagents:
-
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (1.0 eq)
-
Succinic anhydride (1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Pyridine (Anhydrous, Solvent)
-
DCM (Dichloromethane, Extraction)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in 20 mL of anhydrous pyridine.
-
Addition: Add 15 mmol of succinic anhydride and 1 mmol of DMAP.
-
Reaction: Stir at room temperature for 18 hours under argon. Monitor by TLC (System: DCM/MeOH 9:1). The product will appear as a more polar spot than the starting material.
-
Quenching: Evaporate pyridine under reduced pressure.
-
Workup: Dissolve residue in DCM (50 mL) and wash with cold 10% citric acid (2 x 30 mL) and brine (1 x 30 mL). Note: Avoid strong acids or prolonged exposure to low pH to prevent premature THP cleavage.
-
Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via silica gel chromatography (eluent: DCM -> 5% MeOH/DCM).
Protocol B: Loading onto Solid Support (LCAA-CPG)
Objective: Immobilize the linker onto Long Chain Alkyl Amine Controlled Pore Glass (LCAA-CPG).
Reagents:
-
Hemisuccinate (from Protocol A)
-
LCAA-CPG (500 Å or 1000 Å pore size)
-
HBTU (Activation agent)
-
DIEA (Diisopropylethylamine)
-
Anhydrous Acetonitrile (ACN)
Step-by-Step:
-
Activation: In a vial, dissolve the Hemisuccinate (200 µmol) and HBTU (190 µmol) in 2 mL ACN. Add DIEA (400 µmol). Shake for 5 minutes.
-
Coupling: Add the activated solution to 1.0 g of LCAA-CPG resin.
-
Incubation: Shake gently at room temperature for 2-4 hours.
-
Washing: Filter the resin and wash extensively with ACN (3x), DCM (3x), and MeOH (3x).
-
Capping: Treat the resin with Cap A (Acetic anhydride/THF) and Cap B (N-Methylimidazole/THF) for 15 minutes to block unreacted amines.
-
Drying: Wash with ACN and dry under vacuum.
Critical Application: Initiation of Oligonucleotide Synthesis
This is the most critical deviation from standard protocols. Standard supports use a DMT group, which releases a bright orange cation (
The "Blind" Deprotection Protocol
Context: This step occurs on the automated synthesizer (e.g., ABI 394, MerMade) at the very start of the synthesis.
| Parameter | Standard DMT Protocol | THP Protocol (Required) |
| Reagent | 3% TCA in DCM | 3% TCA in DCM (or 3% Dichloroacetic acid) |
| Contact Time | 60 - 100 seconds | 120 - 180 seconds |
| Visual Check | Orange effluent | Colorless effluent |
| Monitoring | UV/Vis (498 nm) | Conductivity or Test Coupling |
Technical Insight: The acetal linkage of THP is slightly more stable than the trityl ether. To ensure complete removal of the THP group and exposure of the hydroxyl for the first base coupling, double the standard deblocking time programmed in your synthesizer.
Validation Workflow (The "Test-6-mer")
Since you cannot see the THP removal, you must validate the resin's functionality by synthesizing a short test sequence (e.g., Poly-T 6-mer) with a 5'-DMT on the final base.
-
Load: Place C3-THP resin in the column.
-
Cycle 1 (Deprotection): Treat with acid (extended time). No color expected.
-
Cycle 1 (Coupling): Couple first base (e.g., T-amidite).
-
...Continue Synthesis...
-
Final Cycle: Do not remove the final 5'-DMT.
-
QC: Cleave an aliquot. If the synthesis failed at step 2 (THP not removed), you will see no product. If successful, you will see the full length n-1 or n product.
Data & Specifications
Physical Properties of the Linker Precursor
| Property | Value | Notes |
| Formula | Mono-protected diol | |
| MW | 160.21 g/mol | |
| Boiling Point | ~245°C | High boiling point liquid |
| Solubility | DCM, ACN, Pyridine | Miscible with standard SPOS solvents |
| Acid Stability | Low | Cleaves at pH < 4.0 |
| Base Stability | High | Stable in NH4OH (Cleavage conditions) |
Resin Loading Calculations
To determine the loading efficiency of your C3-spacer resin (since trityl monitoring is impossible), use a Gravimetric Assay or Hydrolysis/HPLC :
-
Gravimetric: Weigh dry resin before and after coupling. (Less accurate for low loadings).
-
Hydrolysis: Treat a defined mass of resin with strong base (NH4OH) to cleave the succinate linker. Analyze the supernatant by HPLC to quantify the released 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (detecting via Refractive Index, as it has low UV absorbance).
Troubleshooting Guide
Issue: Low coupling efficiency of the first base.
-
Cause: Incomplete removal of the THP group.
-
Solution: Increase the Deblock (TCA/DCM) contact time to 3 x 60 seconds pulses. Ensure the acid reagents are fresh.
Issue: Resin clumping during synthesis.
-
Cause: Hydroxyl-rich environment causing hydrogen bonding, or poor solvation.
-
Solution: Ensure the resin was thoroughly capped (acetylated) after the initial loading of the linker.
Issue: Product degradation during storage.
-
Cause: Trace acid in the storage vial cleaving the THP.
-
Solution: Store the functionalized resin with a trace amount of DIEA or in a strictly base-washed vial at -20°C.
References
-
PubChem. (n.d.).[4] 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-.[4] National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Glen Research. (n.d.).[3] 3'-Spacer C3 CPG. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. Wiley-Interscience. (General reference for THP stability/cleavage conditions).
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
Sources
Application Note: Derivatization of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Strategic Protocols for C3-Linker Synthesis in Drug Discovery
Executive Summary & Strategic Utility
Molecule: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol CAS: 2162-33-6 (General) / 13224-93-6 (Stereoisomer specific contexts) Role: Bifunctional C3-Linker / Spacer
This application note details the derivatization of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol , a critical intermediate in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and bifunctional ligands. Its value lies in its orthogonal reactivity :
-
Primary Alcohol: Available for immediate functionalization (oxidation, substitution, esterification).
-
THP Ether: A robust protecting group stable to strong bases, nucleophiles, and reducing agents, but cleanly removable under mild acidic conditions.
Key Precaution: The THP acetal is acid-labile . All derivatization protocols for the free alcohol must maintain basic or neutral pH to prevent premature deprotection. Avoid Jones oxidation or acidic halogenation methods.
Reaction Landscape & Decision Matrix
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthesis pathways. Note the strict requirement for basic/neutral conditions until the final deprotection step.
Protocol 1: Activation via Tosylation
Objective: Convert the free hydroxyl into a good leaving group (Tosylate) for subsequent nucleophilic substitution (e.g., with amines or thiols). Why this method? Tosylation is preferred over halogenation (SOCl2/PBr3) because it avoids the generation of strong mineral acids (HCl/HBr) that would degrade the THP ether.
Materials
-
Substrate: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (1.0 equiv)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Base/Solvent: Pyridine (anhydrous, 5-10 volumes) OR Et3N/DCM.
-
Catalyst: DMAP (0.1 equiv) - Optional, accelerates reaction.
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with N2/Ar.
-
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Et3N (2.0 equiv) and DMAP (0.1 equiv). Cool to 0°C.[1][2][3]
-
Note: Pyridine can be used as both solvent and base if the substrate is soluble.
-
-
Addition: Add TsCl (1.2 equiv) portion-wise over 15 minutes. Maintain temperature at 0°C to prevent elimination side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hex/EtOAc 3:1).
-
Checkpoint: Product Rf will be significantly higher than the starting alcohol.
-
-
Workup (Critical): Quench with saturated NaHCO3 (not water or acid). Extract with DCM. Wash organic layer with brine.[1]
-
Warning: Do NOT wash with 1M HCl to remove pyridine, as this will cleave the THP. Use CuSO4 solution (if pyridine was solvent) or multiple water washes.
-
-
Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N in Hexane to ensure basicity). Elute with Hexane/EtOAc gradient.
Protocol 2: Direct Coupling via Mitsunobu Reaction
Objective: Direct formation of ether or amine linkages without an intermediate leaving group. Ideal for attaching the linker to phenolic "warheads" in PROTAC synthesis.
Materials
-
Alcohol: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (1.0 equiv)
-
Nucleophile: Phenol derivative or Imide (1.0–1.2 equiv)
-
Phosphine: PPh3 (Triphenylphosphine) (1.5 equiv)[1]
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure
-
Setup: Flame-dry flask, N2 atmosphere.
-
Mixing: Dissolve Alcohol, Nucleophile (Phenol), and PPh3 in anhydrous THF. Cool to 0°C.[1][2][3]
-
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Workup: Concentrate solvent. Triturate the residue with cold Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the white solid.
-
Purification: Flash chromatography.
-
Tip: If separation from DIAD byproducts is difficult, use polymer-supported PPh3 or perform a basic hydrolysis on the crude if the product is an ether (esters will hydrolyze).
-
Protocol 3: Oxidation to Aldehyde (Swern)
Objective: Generate the aldehyde for reductive amination. Crucial Constraint: Avoid Jones Reagent and PCC (often acidic). Use Swern or Dess-Martin Periodinane (DMP) to preserve the THP group.
Comparative Oxidation Table
| Method | Conditions | pH | THP Stability | Recommendation |
| Swern | DMSO, (COCl)2, Et3N, -78°C | Basic (Workup) | High | Primary Choice |
| DMP | Dess-Martin Periodinane, DCM | Neutral | High | Excellent for small scale |
| TEMPO | TEMPO, NaOCl, KBr | Buffered (pH 9) | High | Good for large scale |
| Jones | CrO3, H2SO4 | Acidic | Fail (Deprotects) | DO NOT USE |
| PCC | Pyridinium Chlorochromate | Weakly Acidic | Risk | Avoid |
Swern Protocol
-
Activation: To a solution of Oxalyl Chloride (1.5 equiv) in DCM at -78°C, add DMSO (2.4 equiv) dropwise. Stir 15 min.
-
Oxidation: Add the alcohol (1.0 equiv) in DCM dropwise. Stir 30 min at -78°C.
-
Termination: Add Et3N (5.0 equiv) dropwise. The solution will turn cloudy.
-
Warming: Allow to warm to 0°C over 30 minutes.
-
Workup: Quench with phosphate buffer (pH 7) or sat. NaHCO3. Extract with DCM.
-
Note: Aldehydes with THP ethers are stable but should be used immediately in the next step (e.g., reductive amination) to avoid oxidation to the acid or polymerization.
-
Protocol 4: THP Deprotection
Objective: Remove the protecting group to reveal the hydroxyl.
Materials
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-TsOH (0.05 equiv).
-
Solvent: Methanol or Ethanol.
Procedure
-
Dissolve the substrate in MeOH.
-
Add PPTS (10 mol%).
-
Stir at RT (or 40°C if sluggish) for 2–4 hours.
-
Concentrate and purify.[1][2][7]
-
Self-Validating Check: The disappearance of the characteristic THP multiplet signals in 1H NMR (approx. 1.5–1.8 ppm and 3.5–3.8 ppm) confirms deprotection.
-
References
-
Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2009, 2551–2651. Link
- THP Protection/Deprotection: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
-
Swern Oxidation Protocol: Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1978, 1651-1660. Link
- Linker Applications in PROTACs: Burslem, G. M., & Crews, C. M. "PROTACs: Pruning Protein Trees." Chem, 6(5), 2020, 1036-1038. (Contextualizes the use of C3-linkers).
Sources
Application Note: Safe Handling, Storage, and Quality Control of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary
This application note defines the protocols for the safe handling, storage, and stability maintenance of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (hereafter referred to as Mono-THP-Propanediol ).
As a mono-protected diol, this compound serves as a critical bifunctional linker in drug development and polymer synthesis. Its utility relies on the differential reactivity between the free primary alcohol and the acid-labile tetrahydropyranyl (THP) ether. However, this dual functionality introduces specific stability risks: acid-catalyzed hydrolysis and peroxide formation .
This guide moves beyond standard Safety Data Sheets (SDS) to provide field-proven strategies for maintaining reagent integrity over extended storage periods.
Physicochemical Safety Profile
Identity & Properties
-
IUPAC Name: 3-(oxan-2-yloxy)propan-1-ol
-
Molecular Formula: C₈H₁₆O₃[1]
-
Molecular Weight: 160.21 g/mol
-
Appearance: Colorless to pale yellow viscous liquid.
| Property | Value / Characteristic | Operational Implication |
| Boiling Point | >200°C (est.[2] at 760 mmHg) | High boiling point makes removal by evaporation difficult; purify via vacuum distillation. |
| Flash Point | >95°C (Closed Cup) | Class IIIB Combustible Liquid. Low flammability risk under normal ambient conditions. |
| Density | ~1.0 g/mL | Similar to water; phase separation in aqueous workups requires careful solvent selection (e.g., DCM or EtOAc). |
| Solubility | Miscible in polar organics; partially soluble in water. | Hygroscopic nature requires strict moisture control to prevent stoichiometry errors in downstream reactions. |
Critical Stability Factors (The "Why" Behind the Protocols)
To handle Mono-THP-Propanediol effectively, researchers must understand the three primary degradation pathways.
A. Acid-Catalyzed Hydrolysis (The Acetal Risk)
The THP group is an acetal. Unlike simple ethers (e.g., diethyl ether), acetals are thermodynamically unstable in aqueous acid.
-
Mechanism: Protonation of the exocyclic oxygen leads to ring opening or cleavage, regenerating the free diol (1,3-propanediol) and 5-hydroxypentanal (or its oligomers).
-
Impact: Even trace acidity on glassware surfaces or in solvents (e.g., unneutralized CDCl₃) can degrade the reagent.
B. Peroxide Formation (The Ether Risk)
The C-H bond adjacent to the ether oxygen in the THP ring is susceptible to radical abstraction by atmospheric oxygen.
-
Mechanism: Formation of hydroperoxides at the 2-position of the tetrahydropyran ring.
-
Impact: Accumulation of peroxides poses an explosion hazard upon distillation and introduces radical impurities that can quench sensitive catalysts (e.g., Pd/C).
C. Hygroscopicity
The free primary hydroxyl group acts as a moisture magnet.
-
Impact: Absorbed water hydrolyzes sensitive reagents (e.g., acid chlorides, phosphoramidites) used in subsequent coupling steps.
Visualized Workflows
Diagram 1: Reagent Lifecycle Management
This flowchart illustrates the decision matrix for receiving, testing, and storing the reagent.
Caption: Workflow for receipt, quality control, and storage of Mono-THP-Propanediol.
Detailed Protocols
Protocol A: Receipt and Initial Quality Control
Objective: Verify identity and ensure peroxide levels are <10 ppm before storage.
-
Visual Inspection: The liquid should be clear. Cloudiness indicates moisture contamination; yellowing indicates oxidation.
-
Peroxide Quantification:
-
Use semi-quantitative peroxide test strips (e.g., Quantofix®).
-
Limit: If >10 ppm, the material must be treated with ferrous sulfate or passed through activated alumina before distillation.
-
-
NMR Verification (Self-Validating Step):
-
Run ¹H-NMR in neutralized CDCl₃ (pass solvent through basic alumina or store over K₂CO₃). Standard CDCl₃ is often acidic and will degrade the sample in the tube, leading to false negatives for purity.
-
Diagnostic Signal: Look for the acetal proton (O-CH-O) of the THP group, typically a multiplet around 4.5 - 4.7 ppm .
-
Protocol B: Safe Storage
Objective: Prevent hydrolysis and peroxidation.
-
Container Selection: Use amber glass vials with PTFE-lined caps.
-
Expert Tip: Pre-rinse glassware with a 1% triethylamine/acetone solution and dry. This neutralizes surface silanols that could catalyze acetal hydrolysis.
-
-
Atmosphere: Sparge with dry Argon or Nitrogen for 2 minutes before sealing.
-
Temperature: Store at 2°C to 8°C .
-
Stabilization (Optional): For bulk storage (>100g), add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger to inhibit peroxide formation.
Protocol C: Handling and Reaction Setup
Objective: Use the reagent without compromising the remaining stock.
-
Equilibration: Allow the container to reach room temperature before opening to prevent water condensation.
-
Syringe Transfer: Use oven-dried, nitrogen-flushed syringes. Avoid pouring, which introduces oxygen.
-
Reaction Monitoring (TLC):
-
Stain: Use p-Anisaldehyde or Ceric Ammonium Molybdate (CAM) .
-
Note: The THP group is not UV active. The free alcohol makes the compound polar (low R_f in Hexane/EtOAc).
-
Diagram 2: Chemical Stability Logic
This diagram explains the mechanistic failures to avoid during handling.
Caption: Mechanistic degradation pathways: Acid hydrolysis, peroxidation, and hydration.
Emergency Procedures
| Scenario | Immediate Action | Mitigation |
| Skin Contact | Wash with soap/water for 15 min.[1][3] | Material is a skin irritant.[3] Do not use organic solvents to wash skin (increases absorption). |
| Eye Contact | Rinse with water for 15 min; seek medical aid.[1][3] | Serious eye irritant (Category 2A).[1] |
| Spill (>100mL) | Absorb with vermiculite or sand. | Do not use combustible materials (sawdust) if peroxides are suspected. |
| Fire | Use CO₂, dry chemical, or foam.[3][4] | Water spray may be ineffective due to density/solubility issues. |
References
-
Sigma-Aldrich. (2021).[1] Safety Data Sheet: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol.
-
Angene Chemical. (2021).[1] Safety Data Sheet: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS 2162-33-6).[1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of THP ethers).
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP).
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (General guidance on ether peroxide management).
Sources
reaction of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol with Grignard reagents
Application Note: Strategic Manipulation of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol with Grignard Reagents
Abstract
This guide details the interaction between 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (referred to herein as THP-Propanol ) and Grignard reagents (
-
Direct Interaction: The thermodynamic deprotonation of the free hydroxyl group.
-
Linker Synthesis: The conversion of THP-Propanol into a Grignard reagent (Normant reagent) for installing 3-hydroxypropyl moieties in drug scaffolds. Special emphasis is placed on the orthogonality of the THP protecting group and the prevention of
-elimination side reactions.
Chemical Compatibility & Mechanism
The Dual Nature of the Substrate
THP-Propanol (
-
Primary Alcohol (Active): The terminal
( ) is acidic relative to the Grignard carbon ( ). -
THP Ether (Inert): The tetrahydropyranyl ether is an acetal. It is stable to strong bases and nucleophiles, including Grignard reagents, but is highly labile to aqueous acid.
Scenario A: Direct Reaction (Deprotonation)
If a Grignard reagent is added directly to THP-Propanol, the primary reaction is an acid-base neutralization, not a carbon-carbon bond formation.
-
Consequence: One equivalent of Grignard is "quenched" (destroyed) to form the magnesium alkoxide.
-
Utility: This is generally considered a waste of reagent unless the intent is to "mask" the alcohol as an alkoxide before adding a second electrophile.
Scenario B: The "Linker" Strategy (Grignard Generation)
The primary value of THP-Propanol in drug development is as a precursor to the 3-(tetrahydro-2H-pyran-2-yloxy)propylmagnesium bromide . This reagent allows the attachment of a 3-carbon chain terminated by a protected alcohol.
-
Stability Constraint: Grignard reagents with
-leaving groups (like -alkoxy) are unstable due to elimination. However, because the oxygen in THP-Propanol is in the -position ( ), the resulting Grignard is chemically stable and does not undergo rapid elimination.
Reaction Pathways & Logic (Visualized)
The following diagram illustrates the decision logic for handling this substrate.
Detailed Protocols
Protocol A: Synthesis of the "Normant" Grignard Reagent
Objective: Convert THP-Propanol into a nucleophilic linker (
Prerequisites:
-
Substrate: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol.
-
Reagents: Carbon tetrabromide (
), Triphenylphosphine ( ), Magnesium turnings, Iodine (initiator). -
Solvent: Anhydrous THF (Sodium/Benzophenone distilled).
Step 1: Conversion to Bromide (Appel Reaction) Note: We use Appel conditions to avoid strong acids (like HBr) that would cleave the THP group.
-
Dissolve THP-Propanol (10 mmol, 1.6 g) and
(12.5 mmol, 4.15 g) in anhydrous DCM (50 mL) at 0°C under . -
Slowly add
(12.5 mmol, 3.3 g) portion-wise over 20 minutes. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Add pentane (50 mL) to precipitate triphenylphosphine oxide (
). Filter through a silica pad. Concentrate the filtrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Product: 2-(3-bromopropoxy)tetrahydro-2H-pyran .
Step 2: Grignard Formation
-
Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.
-
Add Mg turnings (12 mmol, 0.29 g) and a single crystal of Iodine .
-
Add just enough anhydrous THF to cover the Mg.
-
Dissolve the Bromide (from Step 1, 10 mmol) in 10 mL anhydrous THF.
-
Initiation: Add 1 mL of the Bromide solution to the Mg. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (signaling initiation).
-
Addition: Add the remaining Bromide solution dropwise to maintain a gentle reflux (approx. 30 mins).
-
Digestion: Reflux for an additional 1 hour. Cool to RT.
-
Titration: Titrate a small aliquot (using Salicylaldehyde phenylhydrazone) to determine exact concentration (typically 0.8–0.9 M).
Protocol B: Orthogonal Deprotection
Objective: Remove the THP group after the Grignard coupling is complete.
-
Quench: Quench the Grignard reaction mixture with Saturated
. -
Extraction: Extract product into EtOAc, wash with brine, dry over
, and concentrate. -
Deprotection: Dissolve the crude intermediate in MeOH containing p-Toluenesulfonic acid (pTSA) (0.1 eq).
-
Stir at RT for 1–2 hours. (Monitor by TLC; THP is cleaved to liberate the alcohol).
-
Neutralization: Add solid
, filter, and concentrate.
Data & Stoichiometry Table
| Component | Role | Eq. | Critical Notes |
| THP-Propanol | Starting Material | 1.0 | Must be dry (Karl Fischer < 0.05% water). |
| Brominating Agents | 1.25 | Do not use HBr. Acid cleaves THP. | |
| Mg Turnings | Metal | 1.2 | Mechanically activate (crush/stir) for faster initiation. |
| THF | Solvent | N/A | Must be anhydrous. Water kills Grignard. |
| Electrophile | Coupling Partner | 0.8 | Use slight deficit of electrophile to ensure full consumption. |
Troubleshooting & Expert Insights
-
Issue: Grignard won't initiate.
-
Cause: Mg surface oxidation or wet solvent.
-
Fix: Add 2-3 drops of 1,2-dibromoethane (entrainment method). This reacts rapidly with Mg, cleaning the surface and generating heat to jumpstart the main reaction.
-
-
Issue: Low Yield during Bromination.
-
Cause: Acidic cleavage of THP.[2]
-
Fix: Ensure the Appel reaction stays cool (0°C) during addition. Add 1% Triethylamine to the DCM to buffer any trace acid generated.
-
-
Issue:
-Elimination?-
Insight: This substrate forms a
-alkoxy Grignard. It is kinetically stable. However, if the chain were shorter (2 carbons), elimination to ethylene would be rapid. With 3 carbons, cyclization to cyclopropane is possible but slow at RT. Store the Grignard at -20°C if not using immediately.
-
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for THP stability and cleavage conditions).
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Methodology for converting alcohol to halide without acid).
-
Cahiez, G., et al. "Preparation of Grignard Reagents from Alkyl Bromides." Organic Syntheses, Coll. Vol. 9, p. 310. (General protocols for Grignard formation).
-
Normant, H. "Chemistry of Organomagnesium Compounds." Pure and Applied Chemistry. (Foundational work on alkoxy-Grignard stability).
Sources
Troubleshooting & Optimization
troubleshooting the synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Technical Support Center: Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary & Application Context
3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) is a critical mono-protected linker used in organic synthesis and drug development. It serves as a bifunctional spacer, allowing the selective manipulation of one hydroxyl group while the other remains masked as a tetrahydropyranyl (THP) acetal.
Core Challenge: The synthesis involves the reaction of a symmetrical diol (1,3-propanediol) with 3,4-dihydro-2H-pyran (DHP). The primary technical hurdle is selectivity . Statistical probability favors a mixture of unreacted diol, the desired mono-protected product, and the di-protected side product (bis-THP).
This guide provides a robust, self-validating protocol and a troubleshooting framework to maximize mono-protection yields and ensure product stability.
Reaction Logic & Pathway Visualization
The following diagram illustrates the competitive reaction pathways and the critical control points for maximizing the desired mono-THP ether.
Figure 1: Reaction pathway showing the sequential protection steps. Controlling stoichiometry is the primary method to prevent the formation of the Bis-THP ether.
Validated Experimental Protocol
This protocol is designed to prioritize selectivity over raw conversion, ensuring high purity of the mono-protected species.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Density (g/mL) | MW ( g/mol ) | Notes |
| 1,3-Propanediol | Substrate | 5.0 | 1.05 | 76.09 | Large excess drives mono-selectivity. |
| 3,4-Dihydro-2H-pyran (DHP) | Reagent | 1.0 | 0.92 | 84.12 | Limiting reagent. |
| PPTS | Catalyst | 0.1 | Solid | 251.31 | Pyridinium p-toluenesulfonate. Milder than pTSA. |
| Dichloromethane (DCM) | Solvent | - | 1.33 | - | Anhydrous. 0.2 M concentration. |
| Triethylamine (Et₃N) | Quench | 0.2 | 0.73 | 101.19 | Essential to neutralize acid before workup. |
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 1,3-propanediol (5.0 equiv) and PPTS (0.1 equiv) to anhydrous DCM. Stir until the catalyst is fully dissolved.
-
Note: 1,3-propanediol is viscous; ensure thorough mixing.
-
-
Addition: Add DHP (1.0 equiv) dropwise via a syringe pump or addition funnel over 30–60 minutes at Room Temperature (20–25°C).
-
Reasoning: Slow addition keeps the instantaneous concentration of DHP low relative to the diol, statistically favoring the reaction with a fresh diol molecule over the mono-protected product.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Stain: KMnO₄ or Anisaldehyde).
-
TLC Profile: Diol (Baseline/Polar) -> Mono-THP (Mid-polar) -> Bis-THP (High Rf/Non-polar).
-
-
Quench: Once DHP is consumed, add Et₃N (0.2 equiv) and stir for 10 minutes.
-
Critical: THP ethers are acid-labile. Failure to neutralize will cause hydrolysis during concentration.
-
-
Workup (The "Water Wash" Strategy):
-
Dilute the reaction mixture with more DCM.
-
Wash the organic layer vigorously with water (3 x volume) .
-
Mechanism:[1] The large excess of unreacted 1,3-propanediol is highly water-soluble and will partition into the aqueous phase. The Mono-THP and Bis-THP will remain in the DCM.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[2][3]
-
-
Purification: Purify the residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 10% -> 50% EtOAc).
-
Tip: Add 0.5% Et₃N to the eluent to prevent on-column deprotection.
-
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users in the field.
Issue 1: "I am getting a 50:50 mixture of Mono- and Bis-protected products."
Diagnosis: Stoichiometry imbalance or fast addition. Root Cause: If DHP is added all at once or if the diol equivalents are too low (e.g., 1:1 ratio), the highly reactive mono-product competes with the diol for the remaining DHP. Solution:
-
Increase Diol: Use at least 4–5 equivalents of 1,3-propanediol.
-
Slow Addition: Drip the DHP into the diol solution over 1 hour. This ensures DHP always encounters a vast excess of free diol hydroxyl groups.
Issue 2: "My product degrades/disappears during column chromatography."
Diagnosis: Acidic hydrolysis on silica. Root Cause: Silica gel is slightly acidic (pH ~6.5). THP acetals are sensitive to acid and can revert to the diol and DHP (or hydroxypentanal) on the column. Solution:
-
Buffer the Column: Pre-treat the silica gel slurry with 1% Triethylamine (Et₃N) in hexanes before loading the sample. Maintain 0.5% Et₃N in the mobile phase.
Issue 3: "The reaction mixture turned black/dark brown."
Diagnosis: Polymerization of DHP. Root Cause: The acid catalyst was too strong (e.g., concentrated H₂SO₄ or high loading of pTSA) or the reaction was heated. DHP is an enol ether and polymerizes readily under harsh acidic conditions. Solution:
-
Switch Catalyst: Use PPTS (Pyridinium p-toluenesulfonate) instead of pTSA. It is significantly milder.
-
Temperature Control: Never heat this reaction above 40°C. Room temperature is sufficient.
Issue 4: "I cannot separate the excess 1,3-propanediol from the product."
Diagnosis: Inadequate aqueous workup. Root Cause: 1,3-propanediol has a high boiling point (214°C) and is difficult to remove by distillation without degrading the THP ether. Solution:
-
Leverage Solubility: 1,3-propanediol is miscible with water. The Mono-THP ether is sparingly soluble in water but soluble in organics. Perform 3–4 aggressive washes with water during the extraction phase. This typically removes >95% of the starting material.
Diagnostic Decision Tree
Use this flow to diagnose low yields or purity issues.
Figure 2: Decision tree for troubleshooting common synthesis anomalies.
References
-
BenchChem. Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one and Pyran Derivatives. Retrieved from
-
Organic Chemistry Portal. Tetrahydropyranyl (THP) Protecting Group Synthesis. Retrieved from
-
ChemScene. 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol Product Data. Retrieved from
-
National Institutes of Health (NIH). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC5452298. Retrieved from
-
Scientific Research Publishing. Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Retrieved from
Sources
optimizing reaction conditions for THP ether formation
Current Status: Operational | Topic: Tetrahydropyranyl (THP) Protection Strategy
Core Directive & Technical Philosophy
Welcome to the THP Ether Optimization Center. This guide is not a textbook; it is a decision-support system designed to navigate the kinetic and thermodynamic nuances of acetal protection.
The Scientist’s Perspective: The formation of a THP ether is deceptively simple—an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). However, the reaction is an equilibrium process governed by the stability of the intermediate oxocarbenium ion. Success depends on balancing electrophilicity (activating DHP) against acid-sensitivity (preserving your substrate).
Our protocols prioritize Pyridinium p-toluenesulfonate (PPTS) over the traditional p-Toluenesulfonic acid (pTSA) for complex synthesis, as it eliminates the "acid shock" that degrades sensitive scaffolds.
Critical Parameter Optimization (Protocol Design)
Catalyst Selection Matrix
Choose your catalyst based on substrate complexity and acid tolerance.
| Catalyst | Type | Acidity (Approx.[1][2][3][4][5][6][7][8][9][10] pKa) | Reaction Rate | Substrate Scope | Key Advantage |
| p-TsOH (pTSA) | Strong Acid | -2.8 (Strong) | Fast (<1 hr) | Simple, robust alcohols | High throughput, low cost. |
| PPTS | Buffered Salt | 5.2 (Weak) | Moderate (3-12 hrs) | Acid-sensitive, Epoxides, Silyl ethers | Gold Standard. Prevents decomposition. |
| Iodine ( | Lewis Acid | Neutral conditions | Fast (mins to hrs) | Highly sensitive, Green chemistry | Mild, neutral workup, cheap. |
Standard Operating Procedure: The PPTS Method (High Fidelity)
Recommended for valuable intermediates where yield and stability are paramount.
Reagents:
-
Substrate (Alcohol/Phenol): 1.0 equiv
-
3,4-Dihydro-2H-pyran (DHP): 1.5 – 2.0 equiv (Excess drives equilibrium)
-
PPTS: 0.1 equiv (10 mol%)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Setup: Dissolve the substrate and DHP in anhydrous DCM (0.1 M – 0.5 M concentration) under an inert atmosphere (
or Ar). -
Initiation: Add PPTS in one portion at room temperature.
-
Monitoring: Stir at RT. Monitor by TLC.[8]
-
Note: The product will often appear as two spots (diastereomers) on TLC.
-
-
Quench (Critical): Once complete, dilute with ether and wash with half-saturated brine or saturated
.-
Why? You must neutralize the catalyst before concentration to prevent acid-catalyzed reversal (deprotection) during rotary evaporation.
-
-
Purification: Flash chromatography. If the product is acid-labile, add 1% Triethylamine (
) to the eluent.
Reaction Mechanism & Visualization
Understanding the mechanism is the key to troubleshooting. The reaction relies on the protonation of the C3-C4 double bond of DHP to generate a resonance-stabilized oxocarbenium ion.
Figure 1: Acid-catalyzed mechanistic pathway.[3][11] Note that the protonation creates a chiral center at C2, leading to diastereomers.
Troubleshooting Dashboard
Diagnostic Logic Tree
Use this flow to diagnose stalled or failing reactions.
Figure 2: Troubleshooting logic for common THP protection failures.
Common Failure Modes & Solutions
| Symptom | Root Cause | Corrective Action |
| Reaction Stalls at 80% | Equilibrium limitations or adventitious water consuming DHP. | Add fresh DHP (0.5 equiv) and/or activate molecular sieves. Ensure solvent is anhydrous. |
| DHP Polymerization | Acid catalyst is too strong or localized concentration is too high. | Switch to PPTS . Dilute reaction mixture. Add catalyst slowly at |
| Product Loss on Column | Acetal hydrolysis due to acidic silica gel sites. | Buffered Eluent: Add 0.5% - 1.0% Triethylamine ( |
| "Messy" NMR | Formation of diastereomers (anomeric center). | Do not discard. This is expected behavior for chiral substrates. See FAQ below. |
Frequently Asked Questions (FAQ)
Q: My NMR shows two sets of peaks for every proton. Is my product impure? A: Likely not. The THP group introduces a new chiral center at the anomeric carbon (C2). If your substrate is already chiral, you are forming a mixture of diastereomers (e.g., (R,R) and (R,S)). These have distinct physical properties and NMR shifts.
-
Action: Check the integration. If the sum of the "double" peaks equals the expected proton count, proceed.
Q: Can I use THP protection on a tertiary alcohol? A: Yes, but it is sterically demanding.
-
Optimization: Use pTSA (stronger acid) or Iodine catalyst. You may need to heat the reaction to reflux in DCM or switch to Toluene. Be aware that deprotection of tertiary THP ethers is also faster due to the stability of the tertiary carbocation.
Q: How do I remove the THP group without affecting other protecting groups (like TBDMS)? A: Selectivity is achieved through acid strength.
-
Standard: Acetic acid (80%) in water at
. -
Selective:PPTS in Ethanol at
. This is mild enough to leave TBDMS and benzyl groups intact while cleaving the THP ether [1]. -
Neutral:
in DMSO at is a neutral method for extremely acid-sensitive substrates [2].
Q: Why is my DHP turning the reaction mixture brown/black? A: This indicates polymerization of the dihydropyran, usually caused by the exotherm of adding a strong acid to neat DHP or a concentrated solution.
-
Fix: Always dilute DHP in solvent before adding the catalyst.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3][10] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5][10] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Maiti, G., & Roy, S. C.[5] (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.[5][7][10] The Journal of Organic Chemistry, 61(17), 6038–6039.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard Reference Text).
-
Kumar, H. M. S., Reddy, B. V. S., Reddy, E. J., & Yadav, J. S. (1999). Iodine as a mild and efficient catalyst for the tetrahydropyranylation of alcohols and phenols.[1] Chemistry Letters, 28(9), 857-858.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. homework.study.com [homework.study.com]
common side reactions in the preparation of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Technical Support Center: Selective Mono-THP Protection of 1,3-Propanediol
Subject: Troubleshooting Guide for the Preparation of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol Ticket ID: THP-PRO-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are attempting to synthesize 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (a mono-protected linker) from 1,3-propanediol and 3,4-dihydro-2H-pyran (DHP) .
This reaction appears deceptively simple but is governed by statistical kinetics . Because 1,3-propanediol has two chemically equivalent primary hydroxyl groups (
This guide addresses the three critical failure modes:
-
Over-reaction (Bis-protection)
-
DHP Oligomerization (The "Black Tar" effect)
-
On-Column Hydrolysis (The "Disappearing Product")
Module 1: The Bis-Protection Problem
User Query: "I am following a standard procedure using 1.0 eq of DHP, but I am isolating significant amounts of the di-protected species (1,3-bis((tetrahydro-2H-pyran-2-yl)oxy)propane). How do I stop the reaction at the mono-stage?"
Root Cause Analysis: In a symmetrical diol, the second hydroxyl group remains almost as reactive as the first after the mono-protection event. If DHP is the limiting reagent or present in 1:1 stoichiometry, the local concentration of the mono-protected product competes for available DHP.
The Solution: Statistical Forcing You must shift the equilibrium by using the diol in large excess. This makes it statistically more probable for a DHP molecule to encounter an unreacted diol molecule than a mono-protected one.
Protocol Adjustment:
| Parameter | Standard Protocol (Flawed) | Optimized Protocol (Recommended) |
|---|---|---|
| Stoichiometry | 1.0 eq Diol : 1.0 eq DHP | 5.0 eq Diol : 1.0 eq DHP |
| Addition Order | Mix all at once | Add DHP dropwise to Diol + Catalyst |
| Concentration | High (Solvent-free or 1M) | Moderate (0.2 - 0.5 M in DCM/THF) |
Self-Validating Check:
-
TLC Monitoring: The unreacted 1,3-propanediol is highly polar and will stay at the baseline (in Hex/EtOAc). The Bis-product is non-polar (high Rf). Your target Mono-product will be in the middle.
-
Purification Logic: The excess 1,3-propanediol is water-soluble. A simple aqueous wash during workup will remove the 4.0 equivalents of excess starting material, leaving only the Mono- and Bis-products in the organic phase.
Module 2: DHP Polymerization (The "Black Tar" Effect)
User Query: "My reaction mixture turned dark brown/black and became viscous. The NMR shows broad peaks in the aliphatic region."
Root Cause Analysis: DHP is an enol ether. In the presence of strong acids or elevated temperatures, it undergoes acid-catalyzed self-polymerization (oligomerization), forming complex mixtures of dimers and trimers. This competes with the protection reaction.
The Solution: Catalyst Tuning
Switch from strong sulfonic acids to buffered pyridinium salts to lower the acidity function (
Catalyst Selection Guide:
-
p-Toluenesulfonic acid (p-TsOH): Strong acid. Fast reaction but high risk of polymerization. Use only if strictly temperature controlled (
). -
Pyridinium p-toluenesulfonate (PPTS): Recommended. A weak acid catalyst. It activates DHP sufficiently for alcohol addition but is too mild to trigger rapid DHP polymerization.
Corrective Protocol:
-
Catalyst: Use PPTS (10 mol%).
-
Solvent: Anhydrous
(DCM). -
Temperature: Room Temperature (20-25°C). Do not heat to reflux.
Module 3: On-Column Hydrolysis
User Query: "The crude NMR looked good, but after silica gel chromatography, my yield dropped significantly, and I recovered starting material (diol)."
Root Cause Analysis: THP acetals are acid-labile. Silica gel is slightly acidic (pH 4-5). During a slow column purification, the acidic surface of the silica catalyzes the hydrolysis of your acetal back to the alcohol and DHP (which then evaporates or decomposes).
The Solution: Buffering the Stationary Phase You must neutralize the active acidic sites on the silica gel.
Protocol:
-
Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N) .
-
Eluent: Maintain 0.5% to 1% Et3N in the mobile phase throughout the column.
-
Verification: Spot the purified fraction on a TLC plate. Heat it without stain. If it's stable, good.[1] Then spray with aqueous
and heat; it should turn black instantly (confirming the THP group is present and acid-sensitive).
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways and the "safe zone" for your synthesis.
Caption: Reaction network showing the target pathway (Green), competitive side reactions (Red/Grey), and specific process controls to isolate the mono-protected species.
Standard Operating Procedure (SOP)
Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
-
Setup: To a flame-dried flask, add 1,3-propanediol (50 mmol, 5.0 equiv) and anhydrous DCM (50 mL).
-
Catalyst: Add PPTS (1.0 mmol, 0.1 equiv) . Stir at room temperature.
-
Addition: Dissolve 3,4-dihydro-2H-pyran (10 mmol, 1.0 equiv) in DCM (10 mL). Add this solution dropwise to the diol mixture over 30 minutes.
-
Why? Keeps DHP concentration low relative to the massive excess of diol.
-
-
Reaction: Stir for 4-12 hours. Monitor by TLC (Stain: PMA or KMnO4).
-
Workup (Critical):
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc + 1% ).
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 49-54.[10] (Defines standard THP stability and cleavage conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[7][10] J. Org. Chem.1977 , 42, 3772–3774. (Establishes PPTS as the superior catalyst to avoid polymerization).
-
Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenyltrialkylalanate reagents." J. Org. Chem.1979 , 44, 1438. (Demonstrates the necessity of amine buffers during silica chromatography of THP ethers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
purification of crude 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol by column chromatography
Executive Summary & Core Challenge
The purification of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (a mono-THP ether of 1,3-propanediol) presents a specific "trap" for researchers: Silica Gel Acidity .
While the separation of the mono-protected product from the bis-protected byproduct and unreacted diol is thermodynamically feasible due to polarity differences, the kinetic instability of the acetal linkage (THP group) on acidic silica surfaces often leads to on-column deprotection. This results in "vanishing" product or contaminated fractions.
The Solution: This guide details a Base-Buffered Silica Protocol combined with specific visualization techniques (as the molecule lacks a UV chromophore) to ensure high recovery.
Decision Logic & Workflow
The following diagram outlines the critical decision points required to prevent product degradation and ensure separation.
Figure 1: Purification workflow emphasizing the critical neutralization step to prevent acetal hydrolysis.
Troubleshooting Modules (FAQ)
Module A: Stability & Yield Loss
Q: My crude NMR showed good conversion, but after the column, I recovered mostly 1,3-propanediol. Where did my product go?
A: It decomposed on the column.
The THP (tetrahydropyranyl) ether is an acetal. Standard silica gel is slightly acidic (
-
The Fix: You must neutralize the silica gel.[1]
-
Protocol: Pre-treat your silica slurry with 1% Triethylamine (TEA) in the mobile phase.
-
Mechanism: TEA creates a basic buffer zone on the silica surface, inhibiting the acid-catalyzed mechanism of acetal hydrolysis [1][2].
Module B: Separation Strategy
Q: How do I separate the mono-THP ether from the bis-THP ether and the starting diol?
A: Leverage the significant polarity differences using a gradient. Because 1,3-propanediol is small and polar, the addition of a lipophilic THP group drastically changes the Rf value.
Table 1: Estimated Rf Values (Solvent: 1:1 Hexane/EtOAc)
| Compound | Polarity | Rf Value (Approx) | Elution Order |
| Bis-THP Ether | Non-Polar | 0.7 - 0.8 | 1st (Fast) |
| Mono-THP (Target) | Medium | 0.3 - 0.4 | 2nd |
| 1,3-Propanediol | Very Polar | < 0.1 (Baseline) | 3rd (Sticks) |
-
Strategy: Start with a non-polar solvent (e.g., 90:10 Hexane:EtOAc) to flush the Bis-THP impurity. Then, slowly increase polarity (to 50:50 or pure EtOAc) to elute the Mono-THP target. The unreacted diol will likely remain on the column or require MeOH to elute [3].
Module C: Visualization
Q: I cannot see any spots under the UV lamp (254 nm). How do I collect fractions?
A: The target molecule lacks a conjugated system. Neither the propyl chain nor the THP ring absorbs UV light at 254 nm. You must use a destructive stain for TLC monitoring.[2]
-
Recommended Stain: p-Anisaldehyde Stain .
-
Appearance: THP ethers typically stain distinctively (often blue/purple or dark spots) upon heating.
-
Alternative:Phosphomolybdic Acid (PMA) (stains alcohols/ethers dark blue/green) [4].[3]
-
Avoid: Iodine (often reversible and faint for ethers).
-
Master Protocol: Neutralized Flash Chromatography
Objective: Purify crude 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol without degradation.
Reagents:
Step-by-Step Procedure:
-
Slurry Preparation (The Buffer Step):
-
Calculate the required silica amount (approx. 30-50g silica per 1g of crude).
-
Prepare the initial mobile phase: 90:10 Hex:EtOAc containing 1% v/v Triethylamine .
-
Example: For 500mL solvent, add 5mL TEA.
-
Slurry the silica in this TEA-spiked solvent and pack the column.[1] Flush with at least 2 column volumes (CV) of this buffer to ensure the entire column is basic.
-
-
Sample Loading:
-
Preferred: Dry loading.[6] Dissolve crude in minimal DCM, mix with a small amount of silica (neutralized with a drop of TEA), and evaporate to dryness. Load the powder on top of the column.
-
Alternative: Liquid load in minimal 90:10 Hex:EtOAc (if soluble).
-
-
Elution Gradient:
-
Fraction 1-10 (90:10 Hex:EtOAc + 1% TEA): Elutes the Bis-THP impurity.
-
Fraction 11+ (Gradient to 60:40 Hex:EtOAc): Gradually increase EtOAc concentration. The Mono-THP target usually elutes between 30% and 50% EtOAc.
-
Note: You can stop adding TEA to the eluent once the column is packed and the first fraction is collected, but maintaining 0.5% TEA is safer for sensitive substrates.
-
-
Analysis:
-
Workup:
-
Concentrate pooled fractions.
-
Crucial: If 1% TEA was used in the elution, the product will contain traces of TEA. This can be removed by high-vacuum drying (TEA bp: 89°C) or azeotroping with DCM.
-
References
-
BenchChem Technical Support. (2025).[8] Prevention of Silyl Ether Degradation in Experiments. (Explains the general acid-lability of ether protecting groups and silica neutralization).
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. (Defines the 1-3% Triethylamine protocol).
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP) - Protection and Deprotection.[9] (Mechanistic background on THP formation and hydrolysis).
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates: Staining Techniques. (Details on p-Anisaldehyde and PMA stains for non-UV active compounds).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. TLC stains [reachdevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. epfl.ch [epfl.ch]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
identifying impurities in 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol by NMR
Topic: Quality Control & Impurity Profiling of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Welcome to the Analytical Support Hub
Status: Operational | Tier: Level 3 (Senior Scientist) Subject: Distinguishing Mono-THP protection from Bis-THP and Starting Materials.
You are likely synthesizing this compound as a linker —a bifunctional scaffold with one protected alcohol and one free alcohol, ready for further derivatization. The synthesis (acid-catalyzed reaction of 1,3-propanediol with 3,4-dihydro-2H-pyran) is statistically governed, meaning your crude mixture inevitably contains:
-
Target: Mono-THP ether.
-
Over-reaction: Bis-THP ether.
-
Under-reaction: Unreacted Diol.
This guide provides the forensic NMR logic required to distinguish these species, which often overlap in the crowded 3.4–4.0 ppm region.
Module 1: The "Golden Standard" (Target Molecule)
Before troubleshooting, you must anchor your analysis on the correct signals. The THP group introduces a chiral center at the acetal carbon, making the methylene protons of the propanol chain diastereotopic .
Reference Data: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Solvent: CDCl₃ (referenced to 7.26 ppm)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| A: Acetal H (O-CH-O) | 4.55 – 4.65 | dd or t | 1H | The Anchor Signal. Use this to normalize integration. |
| B: THP-O-C | 3.80 – 3.95 | m (complex) | 2H | Diastereotopic (appears distinct from free alcohol end). |
| C: HO-C | 3.60 – 3.75 | t (or m) | 2H | Upfield relative to the THP-bound methylene. |
| D: Internal -C | 1.80 – 1.90 | quint/m | 2H | Central linker protons. |
| E: THP Ring Protons | 1.50 – 1.80 | m (broad) | 6H | Overlaps with linker internal methylene. |
Critical Insight: In a pure mono-protected product, the ratio of the Acetal Proton (A) to the Internal Linker Proton (D) must be 1:2 . Deviations here are the primary indicator of Bis-THP contamination.
Module 2: Troubleshooting & FAQs
Issue 1: "My triplets are splitting into messy multiplets. Is my product degrading?"
Diagnosis: No. This is Diastereotopicity , not degradation.
Technical Explanation:
The THP protection generates a new stereocenter at the acetal position (C2 of the pyran ring). Because the linker is attached to this chiral center, the two protons on the adjacent carbon (
-
Symptom: You expect a clean triplet for the
group. Instead, you see two complex multiplets or a "roofing" pattern.[4] -
Resolution: This confirms you have successfully attached the THP group. Do not attempt to purify this "impurity" away; it is intrinsic to the molecule's symmetry.
Issue 2: "How do I quantify the Bis-THP impurity? The peaks overlap."
Diagnosis: The "Integration Trap." Technical Explanation: The Bis-THP ether (1,3-bis((tetrahydro-2H-pyran-2-yl)oxy)propane) is the statistical enemy of this reaction.
-
The Problem: The Bis-THP molecule has two acetal protons and zero free alcohol protons.
-
The Calculation:
-
Integrate the Acetal Proton signal (~4.6 ppm). Set value to 1.00 .
-
Integrate the Internal Methylene signal (~1.85 ppm, distinct from the THP ring envelope if resolved, or use the total aliphatic region if necessary).
-
Logic:
-
Pure Mono-THP: 1 Acetal H corresponds to 1 linker unit.
-
Pure Bis-THP: 2 Acetal H's correspond to 1 linker unit.
-
-
Quick Check: If the integration of the
region (~3.65 ppm) is lower than the integration of the region (~3.85 ppm), you have Bis-THP contamination. In the pure Mono product, these should be 1:1 (2H each).
-
Issue 3: "There are small doublets around 6.3 ppm. Solvent?"
Diagnosis: Unreacted Dihydropyran (DHP). Technical Explanation: DHP has distinctive vinylic protons.
-
Signal: A doublet at ~6.3-6.4 ppm (H-2 of the DHP ring) and a multiplet at ~4.6-4.7 ppm (H-3).
-
Risk: The signal at 4.6 ppm often overlaps with your product's acetal proton, artificially inflating your integration and ruining your stoichiometry calculations.
-
Action: Rely only on the 6.3 ppm signal to quantify residual DHP. If present, rotovap with fresh solvent (DHP is volatile, bp ~86°C) or run a short silica plug.
Module 3: Visual Diagnostic Workflow
Use the following logic flow to rapidly classify the purity of your crude mixture.
Figure 1: Decision tree for identifying impurities in THP-protected propanol synthesis based on 1H NMR chemical shifts and integration ratios.
Module 4: Advanced Experimental Protocols
Protocol A: The D₂O Shake (Hydroxyl Verification)
Because the OH proton shift is concentration-dependent and often broad, it can be confused with impurities.
-
Acquire standard 1H NMR in CDCl₃.
-
Add 1-2 drops of D₂O directly to the NMR tube.
-
Shake vigorously for 30 seconds to allow exchange.
-
Re-acquire the spectrum.
-
Result: The broad singlet (OH) will disappear. The triplet at ~3.65 ppm (
-OH) may sharpen slightly as coupling to the OH proton is removed. This confirms which signal belongs to the free alcohol end of the linker.
-
Protocol B: Quantitative Purity Assessment (qNMR)
For drug development applications where exact stoichiometry is required.
-
Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity).
-
Relaxation Delay (d1): Set to 30 seconds (or
). The acetal proton has a relatively long relaxation time; standard parameters (d1=1s) will under-integrate the product, leading to false purity calculations. -
Pulse Angle: 90°.
-
Calculation:
Where = Integral, = Number of protons, = Molecular Weight, = Weight (mg).[2][5]
References
-
Greene's Protective Groups in Organic Synthesis. (General theory on THP stability and diastereotopicity). Wiley Online Library. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[6] Organometallics. (For identifying residual solvents and DHP). Available at: [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (For understanding diastereotopic protons and qNMR parameters). ScienceDirect. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Case ID: THP-LINKER-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting for Mono-THP Protection of 1,3-Propanediol
Executive Summary
You are attempting to synthesize 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6).[1] This reaction involves the monoprotection of a symmetrical diol (1,3-propanediol) using 3,4-dihydro-2H-pyran (DHP).
The Core Problem: The primary cause of low yield in this synthesis is statistical distribution . In a 1:1 stoichiometric reaction, the maximum theoretical yield of the mono-protected product is 50%, with the remainder being unreacted diol (25%) and bis-protected byproduct (25%). Real-world yields are often lower due to the water solubility of the product during workup.
This guide provides the protocols to break this statistical limit and maximize recovery.
Module 1: Breaking the Statistical Limit
To improve yield, you must shift the equilibrium to favor the mono-product over the bis-product. This is strictly a function of the Diol:DHP ratio .
The Reaction Pathway
The following diagram illustrates the competing pathways. Note that the second protection (forming the Bis-THP ether) proceeds at a similar rate to the first.
Figure 1: Reaction pathway showing the sequential protection steps. Without excess diol,
Optimization Strategy
-
Standard Approach (1:1 Ratio): Yield ~40-50%. High bis-impurity.
-
Optimized Approach (5:1 to 10:1 Ratio): Yield >85% (based on DHP).
-
Action: Use a large excess of 1,3-propanediol (5–10 equivalents).
-
Logic: The high concentration of free hydroxyl groups ensures that an activated DHP molecule is statistically far more likely to encounter an unreacted diol than a mono-protected product.
-
Recovery: 1,3-Propanediol is cheap and water-soluble. It can be easily separated from the product during aqueous workup (see Module 3).
-
Module 2: Catalyst Selection & Reaction Conditions
Choosing the right acid catalyst affects not just the rate, but the "cleanness" of the reaction. Strong acids can cause DHP polymerization (tars).
| Catalyst | Type | Acidity | Pros | Cons | Recommended For |
| pTSA (p-Toluenesulfonic acid) | Homogeneous | High | Very fast reaction (<1 hr). | Can cause oligomerization of DHP; difficult to remove completely without basic wash. | Large scale, robust substrates. |
| PPTS (Pyridinium p-toluenesulfonate) | Homogeneous | Mild | Gentle; compatible with acid-sensitive groups; fewer side reactions. | Slower reaction time (4–12 hrs). | High-purity applications. |
| Amberlyst-15 | Heterogeneous | High | Self-validating workup: Simply filter to quench. Reusable. | Requires mechanical stirring (beads can grind). | Easiest purification. |
Recommendation: Use PPTS (10 mol%) for the highest purity profile, or Amberlyst-15 for the simplest workup.
Module 3: The "Invisible" Yield Loss (Workup)
Critical Failure Point: The target molecule, 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, contains a free hydroxyl group and an ether oxygen. It is moderately water-soluble .
-
Common Mistake: Aggressive washing with large volumes of water to remove the excess diol washes away the product.
Optimized Workup Workflow
Figure 2: Workup protocol emphasizing back-extraction to recover water-soluble product.
Module 4: Gold Standard Protocol
Target Scale: 10 mmol (based on DHP).
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[2][3]
-
Reagents:
-
1,3-Propanediol: 3.8 g (50 mmol, 5.0 equiv ).
-
Solvent: Dichloromethane (DCM), 20 mL (anhydrous).
-
Catalyst: PPTS (0.25 g, 1 mmol, 10 mol%).
-
-
Addition:
-
Dissolve diol and catalyst in DCM. Cool to 0°C.
-
Dissolve 3,4-dihydro-2H-pyran (DHP) (0.84 g, 10 mmol, 1.0 equiv) in 5 mL DCM.
-
Slow Addition: Add the DHP solution dropwise over 30 minutes. Reason: Keeps DHP concentration low, statistically favoring reaction with the excess diol.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with PMA or KMnO4; UV is inactive).
-
Workup (The Yield Saver):
-
Dilute with 20 mL DCM.
-
Wash with saturated NaHCO3 (10 mL) to neutralize.
-
Wash with Brine (10 mL). Do not use pure water.
-
Back-Extract: Extract the combined aqueous layers with DCM (3 x 15 mL). This recovers product trapped in the aqueous diol phase.
-
-
Purification:
-
Dry combined organics over Na2SO4, filter, and concentrate.[2][3]
-
Column Chromatography: Silica gel.[2][3][4][5] Eluent: Hexanes/Ethyl Acetate (gradient 10:1 to 2:1).
-
Note: The Bis-THP ether elutes first (non-polar). The Mono-THP ether elutes second. Unreacted diol stays on the baseline (very polar).
-
Troubleshooting & FAQ
Q1: My yield is low (<40%), but I don't see much bis-product.
-
Diagnosis: You are losing product to the aqueous phase during workup.
-
Fix: The mono-THP ether is an alcohol. It loves water. Saturate your aqueous wash with NaCl (brine) to "salt out" the organic product, and perform aggressive back-extractions (3-4 times) of the aqueous layer with DCM or Chloroform.
Q2: The product decomposes on the silica column.
-
Diagnosis: Silica gel is slightly acidic. THP ethers are acid-labile.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the silica acidity.
Q3: I see a new spot on TLC that isn't product or starting material.
-
Diagnosis: If using pTSA, you might be forming DHP oligomers (gummy solids).
-
Fix: Switch to PPTS or lower the temperature to 0°C. Ensure your DHP is not old/polymerized before starting (distill DHP if it's viscous).
Q4: Can I distill the product instead of using a column?
-
Answer: Yes, but it is difficult. The boiling point of the mono-ether is high (~120°C at reduced pressure) and close to the diol. If you used 5 equivalents of diol, you will have to distill off a large volume of diol first. Column chromatography is recommended for purity >98%.
References
- Statistical Distribution in Diol Protection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Foundational text on statistical protection of symmetrical functional groups).
-
Catalyst Comparison (pTSA vs PPTS)
-
Heterogeneous Catalysis (Amberlyst)
-
Bongini, A.; Cardillo, G.; Orena, M.; Sandri, S. "Amberlyst-15: An Efficient Catalyst for the Tetrahydropyranylation of Alcohols." Synthesis1979 , 1979(8), 618–620. Link
-
-
General Synthesis of Mono-THP Diols
-
Crosby, S. R.; Harding, J. R.; King, C. D.; Parker, G. D.; Willis, C. L. "Protecting Group Strategies for the Synthesis of Symmetrical Diols." Organic Letters2000 , 2(21), 3351. Link
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability & Workup of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Role: Senior Application Scientist Subject: Troubleshooting Stability Issues During Workup and Purification Target Molecule: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (Mono-THP ether of 1,3-propanediol)
Introduction
Welcome to the Technical Support Center. You are likely here because your yield of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is lower than expected, or your product is decomposing on the column.
This molecule presents a unique "double-edged" challenge:
-
The Acetal Sensitivity: The THP ether is an acetal, making it inherently labile to acids (pH < 5).
-
The Solubility Trap: Unlike fully protected lipophilic molecules, this compound retains a free primary hydroxyl group. If the THP group hydrolyzes, the resulting byproduct is 1,3-propanediol , which is highly water-soluble. If hydrolysis occurs during an aqueous quench, your product does not just decompose; it vanishes into the aqueous waste stream.
This guide provides the mechanistic understanding and validated protocols to prevent these failures.
Module 1: The Chemistry of Instability
To preserve the molecule, you must understand the mechanism of its destruction. The THP group is stable to base, nucleophiles, and reducing agents, but it acts as a "proton magnet" in acidic media.
Mechanism of Acid-Catalyzed Hydrolysis
The ether oxygen of the THP ring is basic.[1] Upon protonation, it facilitates ring opening to form a stabilized oxocarbenium ion. Water then attacks this intermediate, releasing the diol.
Figure 1: The pathway of acid-catalyzed decomposition. Note that the final product is water-soluble.
Module 2: Troubleshooting Guide
Issue 1: "My product disappeared during the aqueous wash."
Diagnosis: Acidic Quench Hydrolysis.
Many standard laboratory quenches are acidic. If you use saturated Ammonium Chloride (
Solution:
-
Never use unbuffered
if the reaction mixture is acidic. -
Switch to: Saturated Sodium Bicarbonate (
) or a pH 7 Phosphate Buffer.
Issue 2: "The product decomposes on the Silica Gel column."
Diagnosis: Surface Acidity of Silica.[2] Standard silica gel is slightly acidic (pH ~4-5 as a slurry). This is sufficient to cleave sensitive THP ethers during a slow purification, especially if the compound "tails" due to the free hydroxyl group.
Solution:
-
Passivate the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (
) in your eluent system. This neutralizes acidic sites.
Issue 3: "The NMR looks complex/messy."
Diagnosis: Diastereomers (Not necessarily decomposition).[1][3]
The THP protection creates a new chiral center at the C2 position of the pyran ring. Since your starting material (1,3-propanediol) is achiral, you form a racemic mixture. However, if you are protecting a more complex chiral alcohol, you will see pairs of diastereomers, resulting in "doubled" peaks in the
-
Verification: Check the integration. If the ratio is 1:1 and the peaks are clean, it is likely just diastereomers, not impurities.
Module 3: Validated Protocols
Protocol A: Safe Workup Procedure
Standardize this workflow to prevent hydrolysis.
| Step | Action | Critical Parameter |
| 1. Quench | Pour reaction mixture into Sat. | Maintain pH > 7. Check with pH paper. |
| 2. Extraction | Extract with EtOAc or DCM. | Avoid prolonged contact with water. |
| 3. Wash | Wash organic layer with Brine .[4] | Helps remove trapped water/catalyst. |
| 4. Drying | Dry over | Avoid |
| 5. Concentration | Rotary evaporation. | Bath temp < 40°C. Add trace |
Protocol B: Triethylamine-Buffered Silica Chromatography
Use this for purification if vacuum distillation is not an option.
-
Slurry Preparation: Prepare the silica slurry using Hexanes (or initial mobile phase) containing 1% Triethylamine (
) . -
Packing: Pour the slurry and flush the column with 2 column volumes of the solvent + 1%
. -
Equilibration: Flush with neutral solvent (without amine) for 1 column volume to remove excess amine (optional, but recommended if
interferes with detection). -
Loading: Load the crude sample.
-
Elution: Run the gradient. The silica is now "buffered" and will not cleave the THP ether.
Module 4: Decision Tree & FAQs
Workflow Decision Matrix
Use this logic to determine your purification strategy.
Figure 2: Decision matrix for workup and purification.
Frequently Asked Questions
Q: Can I distill this compound? A: Yes. 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an oil with a high boiling point (calc. ~263°C at atm, but much lower under vacuum). Vacuum distillation is excellent as it avoids silica entirely. Ensure the pot is neutral or slightly basic before heating; traces of acid at high heat will cause rapid polymerization or decomposition.
Q: Why does my product smell like Dihydropyran (DHP)? A: DHP has a distinct "earthy/sweet" smell. If you smell this strongly, a retro-reaction is occurring. The THP group is falling off, regenerating DHP and the alcohol.[5] This indicates your storage or workup conditions are too acidic.
Q: How should I store the purified product?
A: Store in a tightly sealed vial at 4°C. For long-term storage, add a few pellets of Potassium Hydroxide (KOH) or a drop of
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (The authoritative text on THP stability and cleavage conditions).
-
Crouch, R. D. Selective Deprotection of Silyl Ethers.Tetrahedron2004 , 60, 5833–5871. Link (Discusses relative stability of ethers and acetals).
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP).[1][6][7]Link (General stability data and reaction conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. Pyridinium p-Toluenesulfonate.[1] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols.[6][7][8]J. Org. Chem.1977 , 42, 3772–3774. Link (Establishes the standard for mild acid catalysis and buffering requirements).
-
ChemicalBook. (S)-2-(Tetrahydro-pyran-2-yloxy)-propan-1-ol Properties.Link (Physical properties and boiling point data).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dihydropyran (DHP) Dimer Removal
Topic: Troubleshooting & Removal of DHP Dimer from THP Protection Reactions Ticket ID: THP-PROT-001 Status: Resolved / Guide Available
Executive Summary: The "Invisible" Contaminant
In the protection of alcohols as tetrahydropyranyl (THP) ethers, the formation of DHP dimer (and higher oligomers) is the most persistent side reaction. While unreacted DHP monomer (b.p. 86°C) is easily removed via rotary evaporation, the dimer is a high-boiling, non-polar oil that often co-elutes with products during chromatography.
This guide provides a definitive technical workflow for Prevention , Identification , and Removal of DHP dimers, ensuring high-purity isolation of your protected substrate.
The Mechanism: Why the Dimer Forms
To solve the problem, you must understand the competition occurring in your flask. The reaction is driven by the acid-catalyzed formation of an oxocarbenium ion.[1]
-
Pathway A (Desired): The alcohol attacks the oxocarbenium ion.
-
Pathway B (Undesired): Excess DHP (acting as a nucleophile) attacks the oxocarbenium ion, creating a C-C bond between two pyran rings.
Reaction Pathway Diagram
Figure 1: Competitive pathways in acid-catalyzed THP protection. Pathway B dominates when alcohol is limiting or DHP is in large excess.
Module 1: Prevention (Tier 1 Support)
The most effective way to remove the dimer is to prevent its formation.
Stoichiometry Control
Many protocols suggest 5–10 equivalents of DHP. Do not do this.
-
Recommendation: Use 1.1 to 1.5 equivalents of DHP.
-
Reasoning: Dimer formation is second-order with respect to DHP concentration. Reducing excess DHP drastically lowers the statistical probability of Pathway B.
Catalyst Selection: The "Gold Standard"
Strong acids (p-TsOH, H₂SO₄) generate high concentrations of the oxocarbenium ion rapidly, increasing the local probability of dimerization.
| Catalyst | Acidity (Approx pKa) | Risk of Dimerization | Recommendation |
| p-TsOH (p-Toluenesulfonic acid) | -2.8 | High | Avoid if purification is difficult. |
| PPTS (Pyridinium p-toluenesulfonate) | 5.2 | Low | Preferred. Slower reaction, but cleaner. |
| Camphorsulfonic Acid (CSA) | 1.2 | Medium | Good alternative if PPTS is too slow. |
Temperature Control
-
Protocol: Run the reaction at 0°C to Room Temperature .
-
Avoid: Heating/Reflux. Higher temperatures overcome the activation energy for polymerization, turning your reaction mixture into a viscous "tar."
Module 2: Identification (Tier 2 Support)
How do I know if the oil in my flask is product or dimer?
Thin Layer Chromatography (TLC)
The DHP dimer is a bis-ether/ene. It is generally less polar than your THP-protected alcohol.
-
Visual: Look for a spot with high
(near the solvent front in non-polar eluents). -
Staining: It stains strongly with Anisaldehyde or Vanillin (often purple/red/black) due to the enol ether moiety. It is often UV inactive unless conjugated.
1H NMR Signatures
If you see these signals mixed with your product, you have the dimer:
- 6.0 - 6.4 ppm: Multiplets (if the dimer retains a double bond, which is common in incomplete polymerization).
- 1.4 - 1.9 ppm: Massive, broad aliphatic multiplets that do not integrate to your product's expected count.
-
Complexity: The dimer is a mixture of diastereomers, leading to "messy" spectra.
Module 3: Removal Protocols (Tier 3 Support)
The dimer is present. How do we get rid of it?
Decision Matrix
Use the following logic flow to determine your purification strategy.
Figure 2: Decision matrix for purification based on physical properties.
Protocol A: Flash Chromatography (The Standard)
Because the dimer is less polar (lacks the -OH dipole and is purely ether-like), it elutes before most THP-protected alcohols.
-
Stationary Phase: Silica Gel (SiO₂).
-
Eluent: Use a gradient starting with 100% Hexanes (or Pentane).
-
Step 1: Flush with 100% Hexanes (2-3 column volumes). The DHP dimer (and excess monomer) will elute here.
-
Step 2: Slowly introduce Ethyl Acetate (e.g., 0%
5% 10%). -
Result: The dimer comes off in the solvent front; the Product elutes later.
Protocol B: High Vacuum (Kugelrohr)
If your product is a heavy oil or solid and the dimer is the only contaminant:
-
Setup: Place the flask on a high-vacuum line (< 0.1 mmHg) or Kugelrohr apparatus.
-
Heat: Gently heat to 40-50°C.
-
Time: 2-4 hours.
-
Result: DHP monomer is instant; DHP dimer is semi-volatile and will slowly sublime/distill over time, leaving the heavier product behind.
Protocol C: Chemical Scavenging (NOT RECOMMENDED)
-
Theory: Acidic hydrolysis could revert the dimer to monomeric species.
-
Fatal Flaw: The THP protecting group is also an acetal.[2] Any condition strong enough to hydrolyze the dimer will deprotect your product. Do not attempt acidic washes.
Frequently Asked Questions (FAQ)
Q: My product smells "sweet" and "pungent" even after rotovap. Is this the dimer? A: No, that is likely the DHP monomer . The monomer has a distinct ether-like smell and boils at 86°C. If rotovap didn't remove it, you may have trapped it in a viscous oil. Re-dissolve in DCM and rotovap again, or use a high-vacuum pump for 30 minutes. The dimer is generally odorless or has a faint waxy smell.
Q: Can I use p-TsOH if I just use less of it? A: Yes, but you must quench the reaction immediately upon completion. Add a few drops of Triethylamine or wash with Saturated NaHCO₃ before concentrating. If you concentrate an acidic mixture on the rotovap, the heat + increasing concentration will catalyze rapid dimerization of any remaining DHP.
Q: Why does the dimer smear on my TLC plate? A: The "dimer" is often a mixture of stereoisomers and oligomers (trimer/tetramer). This structural heterogeneity prevents it from running as a tight spot, causing a "streak" or "smear" near the solvent front.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate.[2] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[3] J. Org.[4] Chem.1977 , 42, 3772–3774.
-
Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates." J. Org.[4] Chem.1979 , 44, 1438. (Discusses DHP purification challenges).
Sources
challenges in the selective deprotection of THP ethers in polyols
Welcome to the Polyol Deprotection Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. This guide is structured to bypass generic textbook advice and address the specific friction points encountered when removing Tetrahydropyranyl (THP) ethers in complex polyol scaffolds.
PART 1: THE TRIAGE DESK (Diagnostic & Decision Logic)
Before starting your reaction, use this logic flow to select the correct protocol. In polyol synthesis, "standard" conditions often lead to migration or unwanted deprotection of silyl ethers.
Visual Decision Tree: Reagent Selection
Figure 1: Decision matrix for selecting deprotection conditions based on substrate fragility and steric environment.
PART 2: KNOWLEDGE BASE (Mechanistic Deep Dive)
To troubleshoot effectively, you must understand the Oxocarbenium Ion Equilibrium .
The cleavage of THP is an acid-catalyzed hydrolysis (SN1-like pathway). The reaction does not proceed through direct displacement but rather through the stabilization of a positive charge on the pyran ring.
The Hidden Variable: The Anomeric Effect
In polyols, the rate of deprotection is governed by the stability of the oxocarbenium intermediate.
-
Primary alcohols: Fast deprotection (less steric hindrance to protonation).
-
Secondary alcohols: Moderate.
-
Electron-withdrawing groups (EWGs): If your polyol has nearby EWGs (e.g., fluorines, esters), they destabilize the transition state, significantly slowing down the reaction.
Mechanism Visualization
Figure 2: The hydrolysis pathway. Note that Step 2 is reversible; without excess water or removal of the aldehyde byproduct, the THP group can "hop" to a different hydroxyl in a polyol system.
PART 3: STANDARD OPERATING PROCEDURES (Protocols)
Protocol A: The "Gold Standard" (PPTS)
Best for: General polyols with moderate acid sensitivity (e.g., presence of TBDPS, esters).
Why it works: Pyridinium p-toluenesulfonate (PPTS) is weakly acidic (pH ~4.5 in ethanol), sufficient to generate the oxocarbenium ion but too weak to cleave most silyl ethers or acetonides.
-
Dissolve: 1.0 mmol substrate in 10 mL Ethanol (95% or anhydrous). Note: Methanol can lead to methyl acetal exchange; Ethanol is safer.
-
Add Catalyst: Add 0.1 equiv (10 mol%) PPTS.
-
Heat: Stir at 55°C.
-
Monitor: Check TLC after 3 hours.
-
Workup: Dilute with brine, extract with EtOAc. No neutralization usually needed.
Protocol B: The "Neutral" Thermal Method (LiCl/DMSO)
Best for: Extremely fragile substrates (e.g., presence of TES, TBDMS, Epoxides).
Why it works: This method uses high dielectric solvation and thermal energy rather than Brønsted acidity, avoiding acid-catalyzed migration or cleavage of silyl groups [1].
-
Dissolve: 1.0 mmol substrate in DMSO (wet, containing 5 equiv H2O).
-
Reagent: Add 5.0 equiv LiCl.
-
Heat: 90°C for 4–8 hours.
-
Workup: Requires extensive water wash to remove DMSO.
Protocol C: Chelation-Controlled Selective Deprotection (MgBr2)
Best for: Selective removal of one THP in the presence of others, or in the presence of TBS groups.
Why it works: Magnesium coordinates to the ring oxygens of the THP and nearby heteroatoms (1,2- or 1,3-coordination), facilitating selective cleavage [2].
-
Dissolve: 1.0 mmol substrate in Et2O (0.1 M).
-
Reagent: Add 3.0 equiv MgBr2·OEt2.
-
Condition: Stir at Room Temperature.
-
Note: If reaction is sluggish, add nitromethane (MeNO2) as a co-solvent to increase Lewis acidity.
PART 4: TROUBLESHOOTING TICKETS (FAQs)
Ticket #101: "I lost my TBDMS (TBS) group during THP deprotection."
-
Diagnosis: Your reaction medium became too acidic. Even PPTS can cleave TBS if the reaction runs too long or at high heat in methanol.
-
Solution: Switch to Protocol B (LiCl/DMSO) . Alternatively, buffer your PPTS reaction with a trace of pyridine, or switch solvent from MeOH to iPrOH (steric bulk protects the silyl ether).
Ticket #102: "The NMR is a mess. I can't tell if the reaction worked."
-
Diagnosis: THP ethers introduce a chiral center (C2 of the pyran ring). If your polyol is chiral, every THP site creates a pair of diastereomers. A bis-THP protected molecule presents as 4 distinct NMR species.
-
Solution: Do not rely on NMR for intermediate monitoring. Use TLC (stain with PMA or Anisaldehyde) or LC-MS . The "messy" multiplet signals around 4.5–5.0 ppm (acetal H) should disappear upon completion.
Ticket #103: "The THP group migrated to a neighboring hydroxyl."
-
Diagnosis: This is "Acetal Migration." In polyols, once the THP is protonated, a neighboring free hydroxyl can attack the oxocarbenium ion intramolecularly (5- or 6-membered transition states are favored).
-
Solution: This is an equilibrium issue.
-
Lower the temperature.[1]
-
Increase the concentration of water (force hydrolysis over migration).
-
Avoid thermodynamic conditions (long reaction times).
-
Ticket #104: "The reaction stalled at 50% conversion."
-
Diagnosis: The byproduct (5-hydroxypentanal) is in equilibrium with the starting material.
-
Solution: Add a scavenger for the aldehyde. A polymer-supported amine or simple washing with bisulfite during workup won't help during the reaction, but running the reaction in wet solvent ensures water is not the limiting reagent.
Comparison of Reagents
| Reagent | Acidity (pKa equiv) | Selectivity (vs TBS) | Risk of Migration | Best Solvent |
| p-TsOH | High (<1) | Poor | High | MeOH/THF |
| PPTS | Mild (~5) | Good | Moderate | EtOH |
| MgBr2 | Lewis Acid | Excellent | Low | Et2O |
| LiCl | Neutral | Perfect | Very Low | DMSO |
References
-
Maiti, G., & Roy, S. C.[2] (1996).[3] A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.[2][4][1][5][6] The Journal of Organic Chemistry, 61(17), 6038–6039. Link
- Kim, S., et al. (2003). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. The Journal of Organic Chemistry (Contextual reference for MgBr2 selectivity mechanisms in acetal systems).
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (The authoritative text for PPTS and standard protocols).
-
Stephens, J. R., et al. (2003).[2] Bismuth triflate catalyzed deprotection of THP ethers.[2][4] European Journal of Organic Chemistry.[2]
Sources
analytical techniques for assessing the purity of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Introduction: The "Invisible" Molecule Challenge
Welcome to the technical support hub for 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6). As a researcher, you are likely using this molecule as a mono-protected linker.
The Core Challenge: This molecule lacks a conjugated
This guide addresses the three most common support tickets we receive:
-
"I see no peaks on my HPLC." (Detection Physics)
-
"My GC shows starting material, but my TLC says it's pure." (Thermal Degradation)
-
"How do I distinguish the mono-protected from the bis-protected impurity?" (Structural Elucidation)
Module 1: HPLC Troubleshooting (The Detector Dilemma)
User Issue:
"I injected 10 µL of my sample into an HPLC-UV at 210 nm and 254 nm. I see a massive solvent front and noise, but no product peak. Is my column dead?"
Root Cause Analysis:
Your column is likely fine. The issue is the detector. The THP ether and the aliphatic propyl chain have no chromophores. At 210 nm, you are detecting the absorbance of the mobile phase (especially if using MeOH/THF), resulting in a noisy baseline that masks your analyte.
Solution Protocol: Universal Detection
You must switch to a detector based on mass or refractive index , not light absorption.
Recommended Detectors (in order of preference):
-
CAD (Charged Aerosol Detector): Highest sensitivity, uniform response factor.
-
ELSD (Evaporative Light Scattering Detector): Good sensitivity, compatible with gradients.[1]
-
RID (Refractive Index Detector): Reliable but incompatible with gradient elution (isocratic only).[2]
Workflow Visualization: Detector Selection
Figure 1: Decision matrix for selecting the appropriate HPLC detector for non-chromophoric THP ethers.
Standardized ELSD Protocol (C18 Column)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water (0.1% Formic Acid - Note: Keep acid low to prevent hydrolysis, or use Ammonium Acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
ELSD Settings:
-
Drift Tube Temp: 45°C (Low temp prevents evaporation of semi-volatile impurities).
-
Gain: Set to 4-6 (optimize for noise).
-
Gas Pressure: 3.5 bar (N2).
-
Module 2: GC-FID/MS Troubleshooting (Thermal Instability)
User Issue:
"I synthesized the mono-THP ether. NMR shows it's clean. But when I run GC-MS, I see a huge peak for 1,3-propanediol and 3,4-dihydro-2H-pyran (DHP). Is my product decomposing?"
Root Cause Analysis:
This is a classic Injector-Port Artifact . THP ethers are acetals.[3] In the presence of trace acidity (from active silanol groups in the glass liner or glass wool) and high heat (>200°C), they undergo a retro-addition reaction , reverting to the starting alcohol and alkene (DHP).
Mechanism of Failure:
Solution Protocol: Inert GC Analysis
To successfully analyze this molecule by GC, you must passivate the system.
-
Liner Selection (Critical):
-
Do NOT use: Standard splitless liners with untreated glass wool.
-
MUST USE: Ultra-Inert (UI) or Base-Deactivated liners. The glass wool must be silanized to cover acidic silanol sites.
-
-
Inlet Temperature: Lower the inlet temperature to the minimum required for volatilization (e.g., 150°C - 180°C ). Do not use the standard 250°C.
-
Column Phase: Use a mid-polarity column (e.g., DB-1701 or DB-624) rather than a highly acidic wax column.
Workflow Visualization: The Thermal Degradation Trap
Figure 2: Mechanism of in-situ thermal deprotection in GC injectors.
Module 3: Structural Validation (NMR & Impurity Profiling)
User Issue:
"How do I quantify the Bis-THP impurity (1,3-bis((tetrahydro-2H-pyran-2-yl)oxy)propane) versus my Mono-THP product?"
Expert Insight:
The Bis-THP impurity is the most common side product. Because the THP group adds lipophilicity, the Bis-THP will elute later on Reverse Phase HPLC and earlier on Normal Phase TLC compared to the Mono-THP.
NMR Validation Protocol ( H NMR in CDCl )
NMR is the definitive method because it is non-destructive and quantitative.
Key Diagnostic Signals:
-
The Acetal Proton (H-2 of THP ring):
-
Look for a multiplet (dd or t) at
4.5 – 4.7 ppm . -
Integration Logic:
-
Mono-THP: Integration of Acetal H = 1. Integration of propyl core (
) = 6. -
Bis-THP: Integration of Acetal H = 2 relative to the propyl core.
-
-
-
The Free Hydroxyl (-OH):
-
Broad singlet, usually
2.0 – 3.5 ppm (concentration dependent). -
Validation: Add a drop of D
O. If this peak disappears, it is the -OH. The Bis-THP impurity lacks this exchangeable proton.
-
Data Summary Table: Impurity Profile
| Compound | Polarity | HPLC Elution (C18) | GC Elution | Diagnostic NMR Feature |
| 1,3-Propanediol | High | Void Volume (RT ~1 min) | Early (if not derivatized) | No acetal peak. |
| Mono-THP (Target) | Medium | Mid-range | Middle | 1 Acetal H (4.6 ppm) per molecule. |
| Bis-THP (Impurity) | Low | Late Eluter | Late | 2 Acetal H per molecule; No -OH peak. |
References & Authoritative Grounding
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Definitive source on THP ether stability and cleavage mechanisms).
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link (Source for non-chromophoric detection strategies).
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP).[3]Link (Mechanistic overview of acid-catalyzed formation and hydrolysis).
-
Agilent Technologies. GC Inlet Liner Selection Guide. (General reference for deactivation of liners for labile compounds).
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol before handling.
Sources
Validation & Comparative
Strategic Selection of Alcohol Protecting Groups: The THP Ether vs. Alternatives
Executive Summary: The "Workhorse" with a Dirty Secret
In the arsenal of organic synthesis, the Tetrahydropyranyl (THP) ether occupies a unique position.[1][2][3] It is arguably the most cost-effective and robust acid-labile protecting group available, yet it is frequently avoided in late-stage medicinal chemistry.
Why? The answer lies in the "Chirality Trap." unlike silyl ethers (TBS, TBDPS) or benzyl ethers, the formation of a THP ether generates a new stereogenic center at the acetal carbon. If your substrate is already chiral, this results in a mixture of diastereomers, complicating NMR interpretation and HPLC purity analysis.
This guide objectively compares THP against its primary competitors (Silyl ethers, Benzyl, MOM) and provides field-proven protocols to leverage its stability while mitigating its analytical downsides.
Mechanistic Underpinnings[4][5][6][7]
The formation of THP ethers is an atom-economical addition reaction, not a substitution. It relies on the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP) .[4][5]
The Mechanism
The reaction proceeds via the protonation of the DHP double bond, generating a resonance-stabilized oxocarbenium ion. This electrophile is then intercepted by the alcohol.[6]
Figure 1: Acid-catalyzed formation of THP ethers via oxocarbenium ion.
Comparative Performance Analysis
The choice of protecting group is rarely about "stability" in isolation; it is about orthogonality . You must choose a group that survives Condition A but cleaves under Condition B.
The Stability Matrix
| Feature | THP (Tetrahydropyranyl) | TBS (t-Butyldimethylsilyl) | Bn (Benzyl) | MOM (Methoxymethyl) |
| Formation Cost | Low (DHP is cheap) | Medium | Low | Medium |
| Reagent Safety | High (DHP is benign) | High | High | Low (MOM-Cl is carcinogenic) |
| Acid Stability | Low (Cleaves pH < 4) | Low/Medium | High (Stable to HCl) | Medium |
| Base Stability | High (Stable to LDA, BuLi) | High | High | High |
| Fluoride Sensitivity | Inert | High (Cleaves with TBAF) | Inert | Inert |
| Reduction (H2/Pd) | Inert | Inert | Labile (Cleaves) | Inert |
| Chirality | New Stereocenter | None | None | None |
| NMR Impact | Complex (Diastereomers) | Clean | Clean | Clean |
Strategic Orthogonality
-
THP vs. Silyl Ethers (TBS/TBDPS): Use THP when you need to use fluoride reagents elsewhere in the molecule (e.g., to cleave a different silyl group or in fluorination reactions). THP is completely orthogonal to fluoride. Conversely, use TBS if you need to perform mild acidic workups that might hydrolyze THP.
-
THP vs. Benzyl (Bn): Benzyl is the "nuclear option" for stability. It survives harsh acids (like 6M HCl) that would shred THP. However, removing Bn requires hydrogenolysis (H2/Pd) or harsh Lewis acids (BBr3). If your molecule contains alkenes sensitive to hydrogenation, THP is the superior choice.
-
THP vs. MOM: MOM is chemically similar to THP (both are acetals) but does not create a stereocenter. However, the reagent to install it (MOM-Cl) is a potent carcinogen. Expert Advice: Use THP for early-stage bulk protection; reserve MOM for late-stage material where NMR clarity is essential.
Decision Logic: When to use THP?
Do not default to TBS just because it is popular. Use this logic flow to determine if THP is the optimal tool for your specific step.
Figure 2: Strategic decision tree for selecting THP vs. Silyl or Benzyl groups.
Validated Experimental Protocols
These protocols are designed to be self-validating . The color changes and solubility shifts serve as indicators of reaction progress.
Protocol A: Standard Protection (DHP/PPTS)
Best for: Primary and secondary alcohols.
-
Setup: Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Reagent: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).
-
Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Why PPTS? It is less acidic than p-TsOH, preventing side reactions or polymerization of DHP.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the polar alcohol spot and the appearance of two less polar spots (the diastereomers).
-
-
Workup (Critical): Dilute with Et2O and wash with half-saturated brine .
-
Note: Do not skip the wash. Residual acid can cause hydrolysis of the THP ether during rotary evaporation.
-
Protocol B: Mild Deprotection (PPTS/Ethanol)
Best for: Substrates with acid-sensitive functionalities.
-
Setup: Dissolve THP ether in Ethanol (0.1 M).
-
Reagent: Add PPTS (0.2 equiv).
-
Conditions: Heat to 55°C for 3–6 hours.
-
Validation: The reaction mixture usually becomes homogeneous as the less soluble THP ether converts to the free alcohol.
Protocol C: Neutral Deprotection (LiCl/DMSO)
Best for: Highly acid-sensitive substrates (e.g., containing epoxides).
-
Setup: Dissolve THP ether in DMSO containing 5% water.
-
Reagent: Add LiCl (5.0 equiv).
-
Conditions: Heat to 90°C.
-
Insight: This method leverages the high dielectric constant of DMSO and the Lewis acidity of Lithium to hydrolyze the acetal without free protons [4].
-
The "Expert" Insight: Handling Diastereomers
The formation of the THP ether creates a new chiral center at C2 of the pyran ring.
-
Scenario: If your molecule is chiral (R), you will form (R,R)-THP and (R,S)-THP.
-
Consequence:
-
NMR: You will see "doubling" of peaks. A singlet methyl group may appear as two singlets of equal or unequal height.
-
Chromatography: The diastereomers may separate on silica gel. Do not discard the "impurity" spot —it is likely the other diastereomer of your product.
-
-
Mitigation: If the complex NMR prevents characterization, perform a small-scale deprotection on an aliquot to confirm the core structure is intact before proceeding with the bulk material.
References
-
Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive guide on stability profiles).
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanistic insights).
-
Maiti, G.; Roy, S. C. "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols."[10] J. Org. Chem.1996 , 61, 6038-6039.[10] (Protocol for LiCl/DMSO neutral deprotection).
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP)." (Comprehensive stability charts and reaction examples).
-
Master Organic Chemistry. "Protecting Groups For Alcohols." (Comparative overview of silyl vs. acetal protection).
Sources
- 1. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
Publish Comparison Guide: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol vs. TBDMS-protected Propanediol
Executive Summary
Verdict: Use TBDMS for complex, multi-step synthesis where analytical clarity (NMR) and orthogonal deprotection (Fluoride) are paramount. Use THP for early-stage, large-scale manufacturing where cost is the primary driver and the resulting diastereomeric complexity does not interfere with characterization.
This guide compares two standard mono-protected derivatives of 1,3-propanediol:
-
THP-Ether: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol[1]
-
TBDMS-Ether: 3-((tert-butyldimethylsilyl)oxy)propan-1-ol
Part 1: Chemical Profiles & Mechanistic Basis
Structural & Synthetic Overview
Both molecules serve as "masked" alcohols, allowing selective functionalization of the remaining primary hydroxyl group. However, their formation and deprotection mechanisms differ fundamentally.
-
THP Protection (Acetal Formation):
-
Mechanism: Acid-catalyzed addition of the alcohol across the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).
-
Key Feature: Creates a new stereocenter at the acetal carbon (C2 of the pyran ring). Since 1,3-propanediol is achiral, the product is a racemate. If the substrate were chiral, this would form diastereomers.[2]
-
Atom Economy: 100% (Addition reaction).
-
-
TBDMS Protection (Silyl Ether Formation):
-
Mechanism: Nucleophilic substitution (SN2-like) at silicon. The alcohol attacks the silyl chloride, assisted by a base (Imidazole/DMAP) to scavenge HCl.
-
Key Feature: The silicon center is achiral. No new stereocenters are formed.
-
Atom Economy: Lower (Loss of HCl/Imidazolium chloride).
-
Synthesis Pathways Visualization
The following diagram contrasts the synthetic routes, highlighting reagents and byproducts.
Caption: Synthesis pathways for mono-protection of 1,3-propanediol. Note the atom economy difference.
Part 2: Critical Comparison (Stability & Analytics)
Stability & Orthogonality Matrix
The choice between THP and TBDMS often dictates the sequence of future steps.
| Feature | THP-Ether | TBDMS-Ether | Advantage |
| Acid Stability | Low. Cleaves in mild aqueous acid (pH 4-5, AcOH/H₂O). | Moderate. Stable to mild acid; cleaves with strong acid (HCl, H₂SO₄). | TBDMS |
| Base Stability | Excellent. Stable to KOH, NaH, BuLi. | Good. Stable to mild base; can migrate or cleave with strong base/heat. | THP |
| Fluoride Cleavage | Inert.[3] | Highly Sensitive. Cleaves rapidly with TBAF or TASF. | TBDMS (Orthogonality) |
| Oxidation/Reduction | Stable to most standard redox conditions. | Stable to most, but silyl groups can migrate under specific conditions. | Tie |
| Thermal Stability | High (distillable). | High (distillable).[4] | Tie |
The "NMR Nightmare" Factor (Crucial for Analytics)
This is the most frequent oversight in protocol design.
-
THP Issue: The THP group introduces a chiral center. While 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is racemic, if you react this with any chiral molecule later in your synthesis, you will instantly create diastereomers .
-
Result: Your NMR peaks will double. A clean triplet becomes two overlapping triplets. This makes assessing purity extremely difficult.
-
-
TBDMS Advantage: The TBDMS group is achiral. It adds clean, distinct methyl singlets (~0.05 ppm) and a tert-butyl singlet (~0.90 ppm) to the ¹H NMR. It does not complicate the spectra of complex intermediates.
Part 3: Experimental Protocols
Standard Operating Procedures (SOPs) for Mono-protection.
Protocol A: Synthesis of THP-Protected Propanediol
Objective: Maximize mono-protection over bis-protection. Reagents: 1,3-Propanediol (5.0 equiv), DHP (1.0 equiv), p-TSA (0.01 equiv), DCM.
-
Setup: Dissolve 1,3-propanediol (excess is critical to statistically favor mono-protection) in DCM (0.5 M relative to diol).
-
Addition: Add p-Toluenesulfonic acid (p-TSA) catalyst. Cool to 0°C.
-
Reaction: Add DHP dropwise over 30 minutes. The slow addition keeps the effective concentration of DHP low, further favoring mono-reaction.
-
Quench (Critical): Add TEA (Triethylamine) to neutralize p-TSA before any concentration. Failure to neutralize causes deprotection during rotary evaporation.
-
Workup: Wash with water. The excess 1,3-propanediol will partition into the aqueous phase, leaving the mono-THP ether in the DCM.
-
Purification: Vacuum distillation is preferred over column chromatography due to the polarity of the free alcohol.
Protocol B: Synthesis of TBDMS-Protected Propanediol
Objective: Clean formation with easy removal of silyl byproducts. Reagents: 1,3-Propanediol (3.0 equiv), TBDMSCl (1.0 equiv), Imidazole (2.5 equiv), DCM.
-
Setup: Dissolve 1,3-propanediol and Imidazole in anhydrous DCM. Cool to 0°C.
-
Reaction: Add TBDMSCl solution (in DCM) dropwise. A white precipitate (Imidazolium chloride) will form immediately.
-
Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (Stain: KMnO₄ or Anisaldehyde; UV is weak).
-
Workup: Dilute with Et₂O or DCM. Wash vigorously with water (2x) and brine (1x). The water wash removes the imidazole salts and excess diol.
-
Purification: Flash chromatography (Hexanes/EtOAc). The TBDMS group makes the molecule lipophilic, allowing easy separation from any bis-protected byproduct (which moves very fast) and starting material (which stays on the baseline).
Part 4: Decision Logic
Use the following flowchart to select the appropriate protecting group for your specific campaign.
Caption: Decision matrix for selecting between THP and TBDMS protection.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles).
-
Organic Chemistry Portal. Tetrahydropyranyl (THP) Ethers - Synthesis and Stability. Available at: [Link]
-
Organic Chemistry Portal. Silyl Ethers (TBDMS) - Synthesis and Deprotection. Available at: [Link]
-
Organic Syntheses. Selective Mono-protection Protocols. (General methodologies adapted from Org. Synth. Coll. Vol. series). Available at: [Link]
Sources
Comparative Guide: Spectroscopic Validation of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary
Compound: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (Mono-THP ether of 1,3-propanediol). CAS: 2162-33-6 / 3539-39-7. Application: Critical bifunctional linker in organic synthesis, enabling stepwise derivatization of symmetric diols.
This guide addresses the primary analytical challenge in the synthesis of this linker: symmetry breaking . The statistical mono-protection of 1,3-propanediol inevitably yields a mixture of starting material (SM), the desired mono-protected product (Mono), and the bis-protected byproduct (Bis). This document provides a definitive spectroscopic framework to distinguish the target molecule from these specific impurities using NMR, IR, and GC-MS.
Part 1: The Analytical Challenge & Synthesis Context
The synthesis typically involves the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to an excess of 1,3-propanediol. Validation requires proving that one hydroxyl group remains free while the other is protected.
Reaction Pathway & Impurity Profile
The following diagram illustrates the stepwise protection and the resulting mixture that necessitates rigorous validation.
Figure 1: Stepwise protection pathway. The kinetic challenge is stopping at the Mono stage (k1) before the second protection (k2) occurs.
Part 2: Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance ( H NMR)
NMR is the definitive method for structural confirmation. The key differentiator is the loss of symmetry in the propyl chain and the integration ratio of the anomeric proton to the propyl backbone.
Critical Insight (Stereochemistry): The THP group introduces a chiral center at the acetal carbon (C2).
-
Mono-Product: Exists as a racemate. The protons on the propyl chain adjacent to the THP ether become diastereotopic (magnetically non-equivalent), often appearing as complex multiplets rather than clean triplets.
-
Bis-Product: Exists as a mixture of diastereomers (
pair and meso). This results in signal doubling or broadening, particularly in the anomeric region.
Comparative Chemical Shift Table (400 MHz, CDCl
)
| Structural Feature | Starting Material (1,3-Propanediol) | TARGET: Mono-THP Ether | Impurity: Bis-THP Ether |
| Symmetry | |||
| -OH Signal | ~2.5-3.0 ppm (2H, br s) | ~2.5-3.0 ppm (1H, br s) | Absent |
| Anomeric CH (O-CH-O) | Absent | 4.58 ppm (1H, dd) | 4.58 ppm (2H, m) |
| Propyl C1 (HO-C H | 3.65 ppm (4H, t) | 3.65 ppm (2H, t) | Absent (Shifted) |
| Propyl C3 (THP-O-C H | Equivalent to C1 | 3.50 & 3.85 ppm (2H, m) (Diastereotopic) | 3.40 - 3.90 ppm (4H, m) |
| Propyl C2 (-C H | 1.85 ppm (Quintet) | 1.82 ppm (Multiplet) | 1.80 - 1.95 ppm (m) |
| THP Internal Chain | Absent | 1.50 - 1.80 ppm (6H, m) | 1.50 - 1.80 ppm (12H, m) |
Validation Protocol:
-
Check Integration: Normalize the anomeric proton (4.58 ppm) to 1.0. The propyl C1 (
) triplet at 3.65 ppm must integrate to exactly 2.0. If it integrates to < 2.0, you have Bis-impurity. -
D
O Exchange: Add D O. The broad singlet at ~2.8 ppm must disappear for the Mono product. If no signal disappears, the product is fully protected (Bis).
Infrared Spectroscopy (FT-IR)
IR provides a rapid "Go/No-Go" decision point during reaction monitoring.
| Functional Group | Wavenumber (cm | Diagnostic Value |
| O-H Stretch | 3300 - 3450 (Broad) | Strong in Mono. Absent in Bis. |
| C-H Stretch (sp | 2850 - 2950 | Present in all, but intensified in Bis due to extra THP. |
| C-O-C (Ether) | 1030 - 1120 | Strong in Mono/Bis. Weaker in SM (only alcohol C-O). |
Mass Spectrometry (GC-MS)
Due to the lability of the THP ether, the molecular ion (
-
Target (MW 160.2):
-
85: Base peak (Tetrahydropyranyl cation,
). - 101: Loss of propoxy radical (characteristic of THP ethers).
-
159:
(Very weak).
-
85: Base peak (Tetrahydropyranyl cation,
-
Differentiation: The Bis-product (MW 244.3) will often show higher mass fragments or a significantly longer retention time on non-polar columns (e.g., DB-5) due to increased lipophilicity.
Part 3: Experimental Validation Workflow
This protocol ensures the isolation of the mono-protected species for spectroscopic verification.
Method: Acid-Catalyzed Monoprotection
Reagents: 1,3-Propanediol (5.0 equiv), DHP (1.0 equiv),
-
Setup: Dissolve 1,3-propanediol in CH
Cl (0.5 M). Add pTSA. -
Addition: Add DHP dropwise at 0°C over 30 minutes. Rationale: Slow addition to excess diol statistically favors mono-protection.
-
Quench: Add Et
N (0.02 equiv) immediately upon DHP consumption (TLC control). Rationale: Neutralization prevents acid-catalyzed hydrolysis or equilibration to the bis-product. -
Workup: Wash with water. The excess 1,3-propanediol partitions into the aqueous phase; the Mono and Bis ethers remain in the organic phase.
-
Purification: Silica gel chromatography (Hexanes:EtOAc 4:1
1:1).-
R
Order: Bis (High, ~0.8) > Mono (Medium, ~0.3) > SM (Low, ~0.05).
-
Analytical Decision Tree
Use the following logic flow to validate your isolated fraction.
Figure 2: Logical decision tree for validating the structural integrity of the isolated product.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection stability and deprotection conditions).
-
PubChem. (n.d.).[1] Compound Summary: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS 3539-39-7). National Center for Biotechnology Information. Retrieved January 28, 2026. [Link]
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational protocol for THP protection). [Link]
Sources
cross-reactivity of THP ethers in the presence of other functional groups
Executive Summary: The "Love-Hate" Relationship
The Tetrahydropyranyl (THP) ether remains a cornerstone of organic synthesis, yet it is frequently viewed with ambivalence. Its low cost, ease of installation (DHP/acid), and robust stability against bases, nucleophiles, and hydrides make it indispensable. However, the introduction of a new stereocenter at the acetal carbon—creating diastereomeric mixtures—often complicates NMR analysis and purification.
As a Senior Application Scientist, I advise viewing THP not merely as a "cheap" protecting group, but as a strategic lever for orthogonality. Its utility peaks when used in concert with silyl ethers (TBS, TBDPS) and benzyl groups, creating a "triad of orthogonality" (Acid vs. Fluoride vs. Hydrogenolysis).
Mechanistic Foundation
Understanding the deprotection mechanism is critical for troubleshooting. THP cleavage is an acid-catalyzed hydrolysis proceeding through an oxocarbenium ion intermediate. The rate-determining step is the protonation of the exocyclic oxygen and subsequent ring opening.
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
Caption: The SN1-like pathway highlights why solvent polarity and acid strength (pKa) critically influence reaction rates.
Comparative Analysis & Chemoselectivity
The true power of THP lies in its orthogonality . The following matrix compares THP against common alternatives, highlighting where it survives and where it cleaves.
Table 1: Relative Stability Matrix
| Protecting Group | Acid Stability (pH < 4) | Base Stability (pH > 10) | Fluoride (TBAF) | Hydrogenolysis ( | Lewis Acid ( |
| THP Ether | Labile (Fast) | Stable | Stable | Stable | Labile (Selective) |
| TBS Ether | Labile (Slow/Moderate) | Stable | Labile | Stable | Stable |
| TBDPS Ether | Stable (Moderate) | Stable | Labile | Stable | Stable |
| MOM Ether | Stable (Requires Strong Acid) | Stable | Stable | Stable | Labile (Specific) |
| Benzyl Ether | Stable | Stable | Stable | Labile | Stable |
| Acetate (Esters) | Stable | Labile | Stable | Stable | Stable |
Critical Insights:
-
The Fluoride Gap: The most common orthogonal strategy is pairing THP with TBS/TBDPS . You can remove the silyl group with TBAF (keeping THP intact) or remove the THP with mild acid (keeping TBDPS intact). Note: TBS is acid-sensitive, so "mild" is the operative word.
-
The Lewis Acid Switch: While standard acids (HCl, TsOH) might cleave both THP and TBS, Magnesium Bromide (
) offers a unique selectivity window, cleaving THP while leaving TBS completely untouched.
Experimental Protocols
Protocol A: The "Standard" Mild Deprotection (PPTS)
Best for: General substrates with robust functional groups.
Pyridinium p-toluenesulfonate (PPTS) is the industry standard for "mild" acidic deprotection. It is significantly less aggressive than p-TsOH, minimizing side reactions like elimination or migration.
-
Dissolution: Dissolve the THP ether (1.0 equiv) in Ethanol (EtOH) (0.1 M concentration). Note: Methanol can be used, but EtOH is often gentler for complex substrates.
-
Catalyst Addition: Add PPTS (0.1 – 0.2 equiv).
-
Reaction: Heat to 55 °C . Monitor via TLC.
-
Validation: The disappearance of the anomeric proton (multiplet at ~4.6 ppm) in NMR confirms cleavage.
-
-
Workup: Dilute with brine, extract with EtOAc. The byproduct (5-hydroxypentanal) is water-soluble and washes away.
Protocol B: The "Chemo-Selective" Method ( )
Best for: Removing THP in the presence of TBS, TBDPS, or TIPS ethers.
This is a high-value protocol for drug development. Magnesium bromide acts as a specific Lewis acid that coordinates with the acetal oxygens of THP, facilitating cleavage without affecting the silicon-oxygen bond of silyl ethers.
-
Preparation: Prepare
(Magnesium bromide diethyl etherate). Commercial sources are available, or generate in situ by reacting Mg turnings with 1,2-dibromoethane in ether.[1] -
Setup: Dissolve the substrate in anhydrous Diethyl Ether (
) . -
Addition: Add
(2.0 – 3.0 equiv). -
Reaction: Stir at Room Temperature .
-
Selectivity Check: TBS ethers remain stable under these conditions for >24 hours, while THP is cleaved typically within 2–4 hours.
-
-
Quench: Quench with saturated
.
Protocol C: The "Neutral" Method (LiCl/DMSO)
Best for: Substrates sensitive to ANY acid (e.g., those with epoxide or aziridine rings).
-
Solvent System: Dissolve substrate in DMSO containing Water (5% v/v).
-
Reagent: Add LiCl (10.0 equiv).
-
Conditions: Heat to 90 °C .
-
Mechanism: The high dielectric constant of DMSO facilitates the thermal dissociation of the acetal without protonation.
Strategic Decision Tree
Use this workflow to select the optimal deprotection method based on your molecule's complexity.
Diagram 2: Deprotection Strategy Workflow
Caption: A logic flow for ensuring chemoselectivity during THP removal.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4][5][6] The Journal of Organic Chemistry, 42(23), 3772–3774. Link
-
Kim, S., & Park, J. H. (1998). Selective deprotection of THP ethers in the presence of TBS ethers using Magnesium Bromide.[3][6] Tetrahedron Letters, 39, 2495.[7]
-
Maiti, G., & Roy, S. C. (1996).[4] Mild and efficient method for the selective removal of the THP protecting group using LiCl/DMSO.[5] The Journal of Organic Chemistry, 61(17), 6038–6039. Link
-
Stephens, J. R., et al. (2003).[4] Bismuth(III) triflate catalyzed deprotection of THP ethers.[6] European Journal of Organic Chemistry, 2003(19), 3827-3831. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ace.as-pub.com [ace.as-pub.com]
Comparative Guide: Synthetic Routes to 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary
The synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (monoprotected 1,3-propanediol) presents a classic challenge in organic synthesis: desymmetrization . The target molecule is a critical linker and spacer in medicinal chemistry, requiring high purity to prevent polymerization or cross-linking in subsequent steps.
This guide compares three distinct synthetic strategies:
-
Direct Desymmetrization (Route A): The statistical reaction of 1,3-propanediol with dihydropyran (DHP). While traditionally low-yielding due to di-protection, modern catalytic improvements have made this viable.
-
Chemoselective Reduction (Route B): A stepwise approach starting from ethyl 3-hydroxypropanoate. This route guarantees 100% mono-selectivity by generating the second hydroxyl group after protection.
-
Nucleophilic Displacement (Route C): Utilization of 3-chloropropanol to form a stable halo-ether intermediate, followed by functional group interconversion.
Route 1: Direct Desymmetrization (Statistical Optimization)
Best for: Rapid, small-scale synthesis where chromatography is automated.
The most direct route involves reacting 1,3-propanediol with 3,4-dihydro-2H-pyran (DHP). The fundamental challenge is the statistical distribution of products: unreacted diol, the desired mono-THP ether, and the unwanted di-THP ether.
The Protocol
Traditional acid catalysis (p-Toluenesulfonic acid, pTSA) often results in a 1:2:1 statistical mixture. However, the use of molecular iodine (
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 1,3-propanediol (1.0 equiv) in anhydrous THF or CH₂Cl₂. Add DHP (1.0 equiv). Note: Using excess diol (3-5 equiv) favors mono-protection but complicates workup.
-
Catalysis: Add Iodine (
, 1-5 mol%). -
Reaction: Stir at room temperature for 30 minutes (or microwave at 50°C for 3 minutes). The solution will darken.
-
Quench: Add saturated aqueous
(sodium thiosulfate) to neutralize the iodine (color returns to clear). -
Workup: Extract with Et₂O, wash with brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc 4:1) is mandatory to separate the di-protected byproduct.
Key Insight: The iodine catalyst acts as a mild Lewis acid. Its bulky nature, combined with the reversibility of the THP protection, allows for "kinetic resolution" where the mono-protected species is favored before the second protection occurs.
Route 2: The Chemoselective Bypass (High-Fidelity)
Best for: Large-scale production or GMP environments requiring high purity without difficult chromatographic separations.
This route circumvents the statistical problem entirely by using a precursor that contains only one hydroxyl group: ethyl 3-hydroxypropanoate . By protecting the single alcohol and then reducing the ester, di-protection is chemically impossible.
The Protocol
Step 1: Protection
-
Dissolve ethyl 3-hydroxypropanoate in CH₂Cl₂.
-
Add DHP (1.2 equiv) and pTSA (0.1 equiv).
-
Stir at 0°C to RT for 2 hours.
-
Quench with
, wash, and concentrate.-
Result: Ethyl 3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate. Yields are typically >95%.
-
Step 2: Reduction
-
Suspend Lithium Aluminum Hydride (LiAlH₄) (0.6 equiv) in dry THF at 0°C under Argon.
-
Add the protected ester dropwise (maintaining temp <10°C).
-
Stir for 1 hour. THP ethers are stable to LiAlH₄.[1]
-
Fieser Quench: Carefully add water, 15% NaOH, and water (1:1:3 ratio relative to LiAlH₄ mass).
-
Filter the white precipitate and concentrate the filtrate.
Why this works: The THP group is stable to strong bases and nucleophiles (like hydride reducing agents) but labile to acid. This orthogonality allows the ester to be reduced to the alcohol without touching the protecting group.
Route 3: The Halo-Ether Displacement
Best for: Labs with restricted access to pyrophoric reducing agents (LiAlH₄) or those utilizing the chloride for other coupling reactions.
This route utilizes 3-chloro-1-propanol as the starting material. The chloro-group acts as a "masked" alcohol that is unreactive toward DHP.
The Protocol
Step 1: Protection
-
React 3-chloro-1-propanol with DHP (1.1 equiv) and pTSA (cat.) in CH₂Cl₂.
-
Standard workup yields 2-(3-chloropropoxy)tetrahydro-2H-pyran . This is a stable, distillable liquid.
Step 2: Displacement & Hydrolysis
-
Dissolve the chloro-intermediate in DMF.
-
Add Cesium Acetate (CsOAc) or Potassium Acetate (KOAc) (1.5 equiv) and catalytic NaI. Heat to 80°C.
-
The chloride is displaced by acetate (
reaction) to form the protected acetate. -
Hydrolysis: Treat the crude acetate with
in Methanol (RT, 1 hour) to cleave the acetate ester, revealing the primary alcohol.
Advantages: This route avoids the formation of the di-THP ether entirely. The intermediate chloride is also a valuable building block for alkylating other nucleophiles if the alcohol is not the final desired form.
Comparative Analysis
| Feature | Route 1: Direct Desymmetrization | Route 2: Ester Reduction | Route 3: Halo-Ether Displacement |
| Starting Material | 1,3-Propanediol | Ethyl 3-hydroxypropanoate | 3-Chloro-1-propanol |
| Step Count | 1 | 2 | 3 |
| Selectivity | Statistical (~50-75%) | 100% (Chemoselective) | 100% (Stepwise) |
| Atom Economy | High | Medium (Loss of Ethanol) | Low (Loss of Chloride/Acetate) |
| Purification | Difficult (requires column) | Easy (Distillation/Extraction) | Moderate |
| Scalability | Limited by chromatography | Excellent | Good |
| Key Reagents | Iodine/DHP | LiAlH₄/DHP | Acetate salts/DMF |
Pathway Visualization
The following diagram illustrates the three converging pathways to the target molecule.
Figure 1: Comparative synthetic flow showing the statistical bottleneck of Route 1 versus the linear fidelity of Routes 2 and 3.
References
-
Karimi, B., & Maleki, J. (2002). Lithium Triflate (LiOTf) Catalyzed Efficient and Chemoselective Tetrahydropyranylation of Alcohols under Solvent-Free Conditions. Tetrahedron Letters. Link
-
Deka, N., & Sarma, J. C. (2001). Iodine as a versatile catalyst for tetrahydropyranylation of alcohols. Journal of Organic Chemistry. Link
- Hoydonckx, H. E., et al. (2000). Esterification and transesterification of renewable chemicals. Topics in Catalysis.
-
Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Product Information & Stability Data. Link
-
Bernady, K. F., et al. (1979). Prostaglandins and Congeners. 20. Synthesis of Prostaglandins via Conjugate Addition of Lithium Cuprates to Cyclopentenones. The Journal of Organic Chemistry. (Demonstrates THP stability to LiAlH4). Link
Sources
NMR spectral comparison of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol diastereomers
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol , a mono-protected diol widely used as a linker in drug development and organic synthesis.[1]
Executive Summary: Stereochemical Reality & Strategic Comparison
The "Diastereomer" Misconception: It is critical to correct a common stereochemical assumption before analyzing the spectra. The target molecule, 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol , is derived from achiral 1,3-propanediol and chiral (racemic) dihydropyran (DHP).[1]
-
The Target (Mono-THP): Possesses a single chiral center at the anomeric carbon (C2').[1] Consequently, it exists as a pair of enantiomers (R and S).[1] In standard achiral NMR solvents (CDCl₃, DMSO-d₆), these enantiomers exhibit identical NMR spectra.[1] They are not diastereomers.[1]
-
The Impurity (Di-THP): The bis-protected side product (1,3-bis(THP-oxy)propane) contains two chiral centers.[1] This molecule exists as a mixture of diastereomers (the chiral dl-pair and the achiral meso-isomer).[1]
Guide Scope: This guide focuses on the Target Mono-THP Ether and compares it against its critical "alternatives" in the reaction mixture: the Di-THP impurity (which displays diastereomeric complexity) and the Unreacted Starting Material .[1] This comparison is the primary challenge in process validation.
Part 1: Synthesis & Experimental Context
To understand the NMR signals, one must understand the reaction environment.[1] The mono-protection of a symmetrical diol requires precise stoichiometry to avoid over-protection.[1]
Protocol: Selective Mono-Tetrahydropyranylation
-
Reagents: 1,3-Propanediol (5.0 equiv, excess is crucial), 3,4-Dihydro-2H-pyran (1.0 equiv), PPTS (0.1 equiv).
-
Conditions: DCM, 0°C to RT, 4 hours.
-
Workup: Quench with saturated NaHCO₃. The excess diol is water-soluble and removed during aqueous extraction, leaving the Mono-THP and Di-THP ethers in the organic phase.[1]
-
Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).
Visualizing the Synthesis Flow The following diagram illustrates the pathway and the origin of the stereochemical complexity.
Caption: Reaction pathway showing the divergence between the target enantiomeric mono-ether and the diastereomeric di-ether impurity.
Part 2: NMR Spectral Analysis of the Target
Compound: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol Solvent: CDCl₃ (7.26 ppm ref)[1]
The Diastereotopic Effect (Crucial Insight)
Although the molecule is not a diastereomer, the introduction of the chiral THP center renders the protons on the adjacent methylene group (C1 of the propyl chain) diastereotopic .[1]
-
Implication: The two protons at C1 (O-CH₂-) are chemically non-equivalent.[1] They will not appear as a simple triplet. Instead, they often appear as two complex multiplets (dt or ddd) with distinct chemical shifts.[1]
¹H NMR Assignment Table
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Mechanistic Explanation |
| H-2' | Anomeric | 4.58 - 4.62 | dd or t | 1H | Diagnostic signal.[1] Downfield due to O-CH-O environment.[1] |
| H-1a | Propyl-O | 3.85 - 3.92 | m | 1H | Diastereotopic. Deshielded by ether oxygen.[1] |
| H-1b | Propyl-O | 3.48 - 3.55 | m | 1H | Diastereotopic. Distinct from H-1a due to chiral center proximity.[1] |
| H-6' | THP-O | 3.80 - 3.90 | m | 1H | Equatorial proton of THP ether ring.[1] |
| H-6'' | THP-O | 3.45 - 3.55 | m | 1H | Axial proton of THP ether ring.[1] |
| H-3 | Propyl-OH | 3.65 | t | 2H | Terminal hydroxymethylene.[1] Simpler triplet (further from chiral center).[1] |
| H-2 | Propyl-Mid | 1.82 | quint | 2H | Central methylene.[1] |
| THP Ring | CH₂ Envelope | 1.50 - 1.85 | m (broad) | 6H | Overlapping multiplets from C3', C4', C5' of the THP ring.[1] |
¹³C NMR Diagnostic Peaks
| Carbon | Shift (δ ppm) | Assignment Note |
| C-2' | 99.2 | Anomeric Carbon. Key indicator of THP protection.[1] |
| C-1 | 66.5 | Ether-linked methylene (O-CH₂).[1] |
| C-3 | 62.8 | Alcohol-linked methylene (CH₂-OH).[1] |
| C-6' | 62.5 | THP ring ether carbon.[1] |
| C-2 | 32.4 | Central propyl carbon.[1] |
| THP | 30.7, 25.4, 19.7 | Remaining THP ring carbons.[1] |
Part 3: Comparative Analysis (Target vs. Alternatives)
This section provides the data required to distinguish the product from the common impurities.
Comparison: Mono-THP vs. Di-THP (The "Diastereomer" Check)
The Di-THP ether is the "Alternative" that exhibits true diastereomerism.[1]
| Feature | Target: Mono-THP Ether | Alternative: Di-THP Ether | Distinction Strategy |
| Symmetry | Asymmetric (OH vs O-THP) | Symmetric (O-THP vs O-THP) | ¹³C Count: Mono has 8 signals.[1] Di has fewer unique signals due to symmetry (unless diastereomeric splitting is resolved).[1] |
| Anomeric H | 1H Integral (4.6 ppm) | 2H Integral (4.6 ppm) | Ratio of Anomeric H to Central CH₂ (H-2) is 1:2 for Mono, 1:1 for Di.[1] |
| Terminal OH | Present (~2-3 ppm, broad) | Absent | Run D₂O shake. If a signal disappears, it's Mono.[1] If no change, it's Di.[1] |
| Diastereomers | None (Enantiomers only) | Present (dl + meso) | ¹³C Splitting: The Di-THP anomeric carbon often appears as two closely spaced peaks (~0.05 ppm apart) representing the dl and meso forms.[1] |
Comparison: Mono-THP vs. 1,3-Propanediol (SM)
| Feature | Target: Mono-THP Ether | Starting Material: 1,3-Propanediol |
| Solubility | Soluble in CDCl₃ | Poor solubility in CDCl₃ (requires DMSO/D₂O) |
| Shift | Distinct Ether (66 ppm) & Alcohol (62 ppm) carbons | Single Carbon signal at ~61 ppm (symmetric) |
| Complexity | Complex multiplets (Diastereotopic H) | Simple Triplet/Quintet patterns |
Part 4: Advanced Characterization Workflow
To rigorously validate the structure, follow this logic flow.
Caption: Logic gate for rapid identification of reaction components using ¹H NMR integration.
References
-
PubChem. Compound Summary: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CID 559150).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for THP ether diastereomer formation and stability).
-
SDBS. Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1][3] (Reference for 1,3-propanediol and general THP ether shifts). Available at: [Link][1][3]
Sources
Comparative Guide: Catalytic Efficiency in the Tetrahydropyranylation of Diols
Executive Summary: The Strategic Protection of Diols
In multi-step organic synthesis, particularly within drug development, the tetrahydropyranyl (THP) group remains a cornerstone for hydroxyl protection due to its stability under basic conditions and ease of removal.[1] However, for diols , the challenge shifts from simple protection to selectivity .
The efficiency of a catalyst in this context is defined not just by yield, but by three critical vectors:
-
Chemoselectivity: Ability to distinguish between primary (
) and secondary ( ) hydroxyls. -
Regiocontrol: Maximizing mono-protection over bis-protection in symmetrical diols.
-
Process Greenness: Atom economy, solvent requirements, and catalyst recyclability.[2]
This guide moves beyond standard textbook protocols (like
Mechanistic Underpinnings[3][4][5]
To optimize the reaction, one must understand the failure modes. The reaction proceeds via the protonation of 3,4-dihydro-2H-pyran (DHP) to form a resonance-stabilized oxocarbenium ion. The alcohol then attacks this electrophile.
Key Insight: The rate-determining step is often the formation of the oxocarbenium ion. However, selectivity is determined by the nucleophilic attack. Sterically unencumbered alcohols (
Visualization: Reaction Pathway & Selectivity Logic
Figure 1: Mechanistic pathway highlighting the critical junction between mono- and bis-protection.
Comparative Analysis of Catalytic Systems
We have evaluated three distinct catalytic classes based on reproducibility and selectivity profiles.
A. Molecular Iodine ( ) – The Homogeneous Standard
Best for: Rapid screening, high throughput, mild conditions.
Iodine acts as a mild Lewis acid.[3] Its high efficiency stems from its "soft" character, which activates the enol ether (DHP) effectively without being harsh enough to rapidly isomerize sensitive substrates.
-
Efficiency: >90% yields in <30 minutes.
-
Selectivity: Moderate to High. It shows excellent preference for
alcohols over in competitive environments. -
Drawback: Homogeneous nature makes recycling difficult; iodine can sublime.
B. Indium(III) Triflate ( ) – The Lewis Acid Powerhouse
Best for: Acid-sensitive substrates, complex natural products.
Indium triflate is water-tolerant and reusable. Unlike traditional Lewis acids (
-
Efficiency: Excellent (>95% yields).[4]
-
Selectivity: High.[3][5][6] The bulky coordination sphere enhances steric discrimination, favoring mono-protection of primary hydroxyls in asymmetric diols.
-
Green Factor: Catalyst can be recovered from the aqueous phase and reused.
C. Silica Sulfuric Acid (SSA) – The Scalable Heterogeneous Choice
Best for: Process scale-up, solvent-free conditions, simple workup.
SSA immobilizes protons on a silica surface. This creates a "solid acid" where the reaction occurs at the interface. This is crucial for symmetrical diols ; the surface adsorption effects often retard the second protection step, enhancing mono-selectivity naturally.
-
Efficiency: High (>90%), but reaction times can be slightly longer due to diffusion limits.
-
Selectivity: Superior for stopping at the mono-stage for symmetrical diols (e.g., 1,4-butanediol).
-
Green Factor: Solvent-free protocols are standard; catalyst is filtered off.
Performance Data Summary
The following data aggregates typical performance metrics from comparative studies for the protection of a standard substrate (e.g., 1,4-butanediol or similar).
| Metric | Molecular Iodine ( | Indium Triflate ( | Silica Sulfuric Acid (SSA) | |
| Catalyst Loading | 1–5 mol% | 0.1–1 mol% | 5–10 wt% | 1–5 mol% |
| Solvent | DCM / Acetone | DCM / Acetonitrile | Solvent-Free / DCM | DCM |
| Time (Avg) | 10–30 min | 15–60 min | 5–20 min | 1–3 hrs |
| Yield (Mono) | 85–92% | 90–95% | 88–94% | 75–85% |
| Selectivity ( | High | Very High | Moderate | Low |
| Workup | Quench (Thiosulfate) | Aqueous Extraction | Filtration | Aqueous Wash |
| Reusability | No | Yes (after recovery) | Yes (Simple filtration) | No |
Validated Experimental Protocols
Protocol A: Mild Protection using Indium(III) Triflate
Use this for high-value intermediates where acid sensitivity is a concern.
-
Setup: To a solution of the diol (1.0 mmol) in acetonitrile (
, 3 mL), add DHP (1.1 mmol). -
Catalysis: Add
(0.5 mol%, 2.8 mg). -
Reaction: Stir at room temperature. Monitor by TLC (typically 15-30 min).
-
Workup: Quench with water (5 mL). Extract with ethyl acetate (
mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.-
Note: The catalyst remains in the aqueous phase and can often be recovered.
-
Protocol B: Solvent-Free Mono-Protection with Silica Sulfuric Acid
Use this for symmetrical diols or scale-up scenarios.
-
Preparation of SSA: Add chlorosulfonic acid (23.3 g) dropwise to silica gel (60 g) at room temperature. Stir for 30 min. Store as a dry white powder.
-
Reaction: Mix diol (1.0 mmol) and DHP (1.1 mmol) in a flask.
-
Catalysis: Add SSA (50 mg). Stir the neat mixture vigorously at room temperature for 10 minutes.
-
Workup: Add ethyl acetate (10 mL) to suspend the mixture. Filter through a sintered glass funnel to remove the catalyst.
-
Isolation: Evaporate the solvent to yield the crude mono-THP ether.
Decision Matrix for Catalyst Selection
Use this logic flow to select the optimal catalyst for your specific substrate.
Figure 2: Decision matrix for selecting the optimal catalyst based on substrate properties and scale.
References
-
Indium Triflate Efficiency: Mineno, T. (2002).[7] "A Fast and Practical Approach to Tetrahydropyranylation and Depyranylation of Alcohols Using Indium Triflate." Chemistry Letters.
-
Iodine Catalysis: Kumar, R. et al. (2009). "Iodine-catalyzed tetrahydropyranylation of alcohols and phenols." Journal of Molecular Catalysis A: Chemical.
-
Silica Sulfuric Acid: Zolfigol, M. A. et al. (2002). "Silica sulfuric acid: A versatile and reusable heterogeneous catalyst."[2] Tetrahedron Letters.
-
General Review: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Selective Monoprotection: Nishiguchi, T. et al. (2000).[7] "Selective Monotetrahydropyranylation of 1,n-Diols Catalyzed by Aqueous Acids." The Journal of Organic Chemistry.
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
economic analysis of using 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in large-scale synthesis
Title: Economic & Technical Analysis: Scalable Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol Subtitle: A Comparative Guide for Process Optimization and Cost Reduction in Linker Synthesis
Executive Summary
For researchers and process engineers in drug development, 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (Mono-THP-1,3-propanediol) represents a critical "Janus" building block—possessing one protected terminus and one reactive hydroxyl group. It is essential for the synthesis of heterobifunctional linkers (e.g., PROTACs, ADCs).
While commercial sources exist, they often carry a "research-grade" premium (
The Verdict:
-
Small Scale (<10g): Buy commercial (Time > Cost).
-
Large Scale (>100g): Synthesize using DHP/Acid catalysis with diol recycling (Cost > Time).
-
Green Score: High (100% Atom Economy, Solvent-Free Potential).
Part 1: Technical Context & Reaction Mechanics
The synthesis relies on the acid-catalyzed addition of 1,3-propanediol to 3,4-dihydro-2H-pyran (DHP) . This reaction is an equilibrium process governed by statistics.
The Selectivity Challenge
Because 1,3-propanediol is symmetrical, the reaction produces a statistical mixture:
-
Unreacted Diol (Starting Material)
-
Mono-THP Ether (Target)
-
Bis-THP Ether (Over-protected Byproduct)
Without optimization, a 1:1 stoichiometric ratio yields a theoretical maximum of ~50% mono-product, with significant waste. The economic viability of this route hinges entirely on separating and recycling the unreacted diol .
Reaction Pathway Visualization
Figure 1: Stepwise addition pathway. Controlling the DHP:Diol ratio is the primary lever for shifting this distribution.
Part 2: Comparative Economic Analysis
This section compares the optimized THP route against common alternatives (Silyl and Benzyl protection) and commercial procurement.
Table 1: Cost of Goods (COGS) & Efficiency Comparison
| Metric | Route A: THP Protection (Recommended) | Route B: TBDMS Protection | Route C: Benzyl Protection | Route D: Commercial Purchase |
| Reagent Cost | Low (DHP is a bulk commodity) | High (TBDMS-Cl is pricey) | Medium (BnBr + NaH) | Very High (Value-added markup) |
| Atom Economy | 100% (Addition reaction) | ~75% (Loss of HCl) | <60% (Loss of HBr + Salt waste) | N/A |
| Purification | Distillation (Scalable) | Chromatography (Expensive) | Chromatography/Distillation | N/A |
| Safety Profile | Mild (Acid cat., Room Temp) | Mild | Harsh (NaH, H2 gas evolution) | Safe |
| Est. Cost/mol | $15 - $25 | >$150 | $60 - $80 | >$500 |
The "Hidden" Economic Factor: Purification
-
TBDMS/Benzyl: Often require silica gel chromatography to separate mono- from bis-protected species. Silica gel costs and solvent disposal destroy the economics at kg-scale.
-
THP: The boiling point differentials allow for vacuum distillation .
-
DHP BP: 86°C
-
1,3-Propanediol BP: 214°C
-
Mono-THP Product BP: ~263°C (atm) / ~95°C (22 mmHg)
-
Bis-THP BP: >300°C (atm)
-
Part 3: Optimized Experimental Protocol (Large Scale)
This protocol is designed for a 1.0 mol scale (approx. 160g output) but is linearly scalable.
Reagents:
-
1,3-Propanediol (3.0 equiv, 228 g) — Excess is used to suppress Bis-formation.
-
3,4-Dihydro-2H-pyran (1.0 equiv, 84 g).
-
p-Toluenesulfonic acid (pTsOH) (0.1 mol%).
-
Solvent: None (Neat) .
Step-by-Step Methodology:
-
Setup: Charge 1,3-propanediol into a flask equipped with a magnetic stir bar and an addition funnel.
-
Catalyst Addition: Add pTsOH (monohydrate) directly to the diol. Stir until dissolved.
-
Controlled Addition: Add DHP dropwise over 60 minutes.
-
Reaction: Stir at room temperature for 3 hours.
-
Validation: TLC (50% EtOAc/Hexane). Stain with PMA. You will see three spots: Diol (baseline), Mono (mid), Bis (high).
-
-
Quench: Add Triethylamine (1.5 equiv relative to pTsOH) to neutralize the acid. Stir for 10 mins.
-
Critical: Acid must be neutralized before heating, or the equilibrium will reverse/scramble during distillation.
-
-
Purification (The Economic Engine):
-
Fraction 1: Vacuum distill (10 mmHg) to recover trace DHP (if any).
-
Fraction 2: Distill at ~100-110°C (10 mmHg) to recover unreacted 1,3-propanediol .
-
Action:Recycle this fraction into the next batch.
-
-
Fraction 3: Increase temp/vacuum to collect Mono-THP product (approx 130-140°C at 2 mmHg).
-
Residue: Bis-THP remains in the pot.
-
Part 4: Process Flow & Recycling Logic
To maximize economy, this synthesis should be treated as a continuous loop rather than a single linear shot.
Figure 2: Industrial recycling loop. Recycling the diol fraction increases the effective yield based on DHP to >90%.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Standard reference for THP stability and deprotection conditions).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational work on acid catalysis for THP).
-
Hu, X., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Scientific Reports. (Demonstrates the kinetics of mono- vs bis-protection).
-
PubChem Compound Summary. (2024). 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS 2162-33-6).[4][5] National Center for Biotechnology Information.
Sources
- 1. 1,3-Propanediol CAS#: 504-63-2 [m.chemicalbook.com]
- 2. 504-63-2 CAS | 1,3-PROPANEDIOL | Alcohols | Article No. 5470D [lobachemie.com]
- 3. 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | C8H16O3 | CID 559150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
Strategic Orthogonality: The Tetrahydropyranyl (THP) Ether in Complex Synthesis
The following guide provides a technical analysis of the Tetrahydropyranyl (THP) protecting group, designed for researchers engaged in complex molecule synthesis.
Executive Analysis: The Role of THP
In the architecture of complex total synthesis, the Tetrahydropyranyl (THP) ether serves as a "tactical shield." While modern silyl ethers (TBS, TIPS) often dominate due to their ease of NMR characterization, THP remains indispensable for its specific orthogonality profile. It is an acetal-based protecting group that offers complete stability to basic, nucleophilic, and fluoride-rich environments , yet remains labile to mild acidic hydrolysis.
Key Distinction: Unlike silyl ethers, THP is immune to fluoride deprotection (TBAF). Unlike benzyl ethers, it is immune to hydrogenolysis (H₂/Pd). This creates a "triangulated" orthogonality that allows three distinct hydroxyl groups to be manipulated sequentially in a single molecule.
Mechanistic Foundation
Understanding the acetal nature of THP is critical for troubleshooting installation and removal.
Installation & Removal Mechanism
The formation of THP ethers is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[1][2] The reaction proceeds through an oxocarbenium intermediate.
Critical Insight: The reaction creates a new stereocenter at the anomeric position. If the substrate is chiral, this results in a mixture of diastereomers (anomers), often appearing as complex multiplets in NMR spectra. This is the primary trade-off for using THP.
Figure 1: Mechanistic pathway of THP protection and deprotection via oxocarbenium ion.
Comparative Orthogonality
The decision to use THP should be driven by the need for specific reaction conditions. The table below compares THP against its primary competitors: TBS (Silyl ether) and Bn (Benzyl ether).
Table 1: Stability & Orthogonality Matrix
| Condition | THP (Acetal) | TBS (Silyl Ether) | Bn (Benzyl Ether) | Strategic Implication |
| Basic (NaOH, K₂CO₃) | Stable | Stable | Stable | All suitable for basic workups. |
| Nucleophiles (R-Li, Grignard) | Stable | Stable | Stable | THP excellent for organometallic steps.[1][2] |
| Acid (AcOH, HCl) | Labile | Labile (Variable)* | Stable | THP is removed; Bn survives. |
| Fluoride (TBAF) | Stable | Labile | Stable | Key Orthogonality: Remove TBS, keep THP. |
| Hydrogenolysis (H₂/Pd) | Stable | Stable | Labile | Key Orthogonality: Remove Bn, keep THP. |
| Oxidation (Jones, PCC) | Stable | Stable | Stable (mostly) | THP survives alcohol oxidations elsewhere. |
*Note on Acid: While TBS is acid labile, bulky silyl groups (TBDPS, TIPS) are significantly more stable to acid than THP.[3] This allows for the selective removal of THP in the presence of TBDPS using mild acidic buffers (e.g., PPTS).
Strategic Decision Map
Use this logic flow to determine if THP is the correct choice for your synthesis.
Figure 2: Decision tree for selecting THP based on required orthogonality.
Field-Proven Experimental Protocols
Protocol A: Standard Installation (DHP/PPTS)
Use this for general protection of primary/secondary alcohols.
-
Reagents: Dissolve alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (THP ether is less polar than free alcohol).
-
Workup: Dilute with Et₂O, wash with half-saturated brine to remove catalyst. Dry over MgSO₄ and concentrate.
-
Note: The product will likely appear as two spots on TLC (diastereomers) if the substrate is chiral.
-
Protocol B: Neutral Selective Deprotection (LiCl/DMSO)
Use this to remove THP in the presence of acid-sensitive groups or silyl ethers that might be labile to strong acid. Source: Maiti, G. et al. J. Org. Chem. 1996.[4] [1]
-
Reagents: Dissolve THP-ether in DMSO containing 5% water.
-
Catalyst: Add Lithium Chloride (LiCl) (excess, ~4–5 equiv).
-
Conditions: Heat to 90°C for 4–6 hours.
-
Mechanism: Li⁺ coordinates to the acetal oxygens, facilitating hydrolysis by water under neutral pH.
-
Selectivity: This protocol preserves TBS, TBDPS, Benzyl, and MOM groups.
Protocol C: Selective Cleavage of Silyl Ethers in Presence of THP
Use this to expose an alcohol protected by TBS while keeping a THP group intact.
-
Reagents: Dissolve substrate in THF.
-
Reagent: Add TBAF (1.0 M in THF, 1.1 equiv).
-
Conditions: Stir at 0°C to RT.
-
Outcome: The Fluoride ion attacks the Silicon atom (Si-F bond strength > Si-O). The THP acetal lacks a silicon handle and is completely inert to this mechanism.
References
-
Maiti, G., & Roy, S. C. (1996).[4] Mild and efficient method for the selective deprotection of tetrahydropyranyl ethers to alcohols.[5] The Journal of Organic Chemistry, 61(17), 6038-6039.
-
Greene, T. W., & Wuts, P. G. M. (1999).[4][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[4][6] (Standard reference for stability charts).
-
Crouch, R. D. (2013). Selective deprotection of silyl ethers.[4][6][7] Tetrahedron, 69(11), 2383-2417.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed mechanistic insights on acetal hydrolysis).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
literature precedence for the application of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Topic: Comparative Guide to 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in Synthetic Strategy
PART 1: CORE DIRECTIVE - The "Desymmetrization" Advantage
In the architecture of complex organic synthesis and medicinal chemistry, 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) serves a specific, pivotal role: the desymmetrization of 1,3-propanediol .
While 1,3-propanediol is a cheap, abundant commodity chemical, its symmetry renders it useless for sequential bifunctionalization. To utilize it as a 3-carbon linker (C3 spacer)—critical in Antibody-Drug Conjugates (ADCs), PROTACs, and total synthesis—one hydroxyl group must be masked while the other remains reactive. This mono-THP ether represents the optimal balance between synthetic economy (low cost, easy installation) and orthogonal reactivity (acid-labile protection vs. base-stable functionalization).
This guide dissects the strategic application of this molecule, comparing it against silyl (TBS/TBDPS) and benzyl alternatives, and provides a field-validated protocol for its generation and use.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Comparative Analysis: Why THP?
The choice of the Tetrahydropyranyl (THP) group over tert-butyldimethylsilyl (TBS) or Benzyl (Bn) is rarely arbitrary. It is a decision based on the reaction conditions of the subsequent steps .
Table 1: Strategic Selection of Mono-Protected 1,3-Propanediols
| Feature | THP-Protected (Subject Molecule) | TBS-Protected | Benzyl-Protected |
| Acid Stability | Low (Cleaves with mild acid: PPTS, AcOH) | Moderate (Cleaves with TBAF or strong acid) | High (Stable to acid) |
| Base Stability | Excellent (Stable to NaOH, LiAlH4, Grignards) | Good (Stable to mild base, labile to strong nucleophiles) | Excellent (Stable to strong bases) |
| Oxidation Stability | Good (Stable to Swern, DMP) | Good | Excellent |
| Chirality | ** racemic mixture** (Creates a chiral center at the acetal) | Achiral (No NMR complexity) | Achiral |
| Atom Economy | High (DHP is 84 Da, 100% atom efficient addition) | Lower (TBSCl requires base, generates salt waste) | Moderate (BnBr requires base) |
| Cost | $ (Very Low) |
Expert Insight:
-
Use THP when: You need a linker that survives basic coupling (e.g., Mitsunobu, alkylation) but can be removed gently at the end without using fluoride sources (which can be problematic in glass-lined reactors or with sensitive substrates).
-
Avoid THP when: The product is a complex chiral molecule where the additional stereocenter of the THP group complicates NMR analysis (diastereomeric mixtures), or if the subsequent chemistry involves Lewis acids (e.g., glycosylation) that might prematurely cleave the acetal.
Mechanism of Action & Causality
The utility of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol relies on the acetal exchange mechanism .
-
Formation: The reaction of 3,4-dihydro-2H-pyran (DHP) with one equivalent of the diol is driven by acid catalysis (protonation of the enol ether).
-
Selectivity: Statistical protection is the main challenge. Reacting 1:1 DHP:Diol often yields a mixture of 25% bis-protected, 50% mono-protected, and 25% unreacted diol.
-
Solution: The protocol below uses excess diol (3-5 equiv) to force the statistical distribution toward the mono-protected species, which can then be separated by distillation or extraction due to the significant polarity difference between the diol (very polar) and the mono-THP ether (moderately polar).
-
Literature Precedence & Applications
-
Linker Chemistry (ADCs & PROTACs): The 3-carbon chain is a "Goldilocks" length—long enough to prevent steric clash between connected domains but short enough to avoid entropic penalties in binding.
-
Total Synthesis (Macrolides/Polyketides): In the synthesis of complex polyketides, this unit often serves as the starting block for "chain extension."
-
Example: Conversion of the free alcohol to an iodide, followed by Myers alkylation or Evans aldol reactions.
-
-
Liquid Crystals: Patent literature (e.g., EP3228617A1) highlights the use of this ether as a precursor for constructing trans-cyclohexyl/pyran liquid crystal cores, leveraging the stability of the THP ether during the harsh metal-catalyzed coupling steps.
PART 3: VISUALIZATION & FORMATTING
Experimental Protocol: Selective Mono-Protection
Objective: Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol with >80% yield based on DHP.
Reagents:
-
1,3-Propanediol (5.0 equiv) - Excess is critical.
-
3,4-Dihydro-2H-pyran (DHP) (1.0 equiv)
-
p-Toluenesulfonic acid (PTSA) (0.01 equiv) or Pyridinium p-toluenesulfonate (PPTS)
-
Solvent: DCM (Dichloromethane) or Neat (Solvent-free)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-propanediol (5 equiv) in DCM (0.5 M concentration relative to diol). Note: Neat reaction is possible but DCM improves thermal control.
-
Catalyst Addition: Add PTSA (1 mol%). Stir at 0°C for 10 minutes.
-
Controlled Addition: Add DHP (1 equiv) dropwise via a pressure-equalizing addition funnel over 1 hour.
-
Causality: Slow addition ensures DHP reacts with the vast excess of free diol rather than the already formed mono-product, minimizing bis-protection.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Stain: Anisaldehyde or KMnO4).
-
TLC Profile: Diol (Baseline), Mono-THP (Rf ~0.3 in 1:1 Hex/EtOAc), Bis-THP (Rf ~0.8).
-
-
Quench: Add Triethylamine (1.5 equiv relative to PTSA) to neutralize the acid.
-
Workup:
-
Purification: Vacuum distillation is preferred for scale-up. For smaller scales, flash chromatography (Gradient: 10% -> 50% EtOAc in Hexanes).
Workflow Visualization
Figure 1: Synthetic workflow for the selective mono-protection and downstream diversification of 1,3-propanediol.
Decision Tree: Selecting the Right Linker Strategy
Figure 2: Strategic decision matrix for selecting protecting groups on 1,3-propanediol.
References
-
Maiti, G., & Roy, S. C. (1996). Mild and Selective Removal of the Tetrahydropyranyl (THP) Protecting Group. The Journal of Organic Chemistry, 61(17), 6038–6039. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] (Standard reference for stability profiles).
- Bernady, K. F., et al. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium cuprates to cyclopentenones. The Journal of Organic Chemistry, 44(9), 1438–1447.
-
Patent EP3228617A1. (2017). Production method for tetrahydro-2H-pyran derivative. European Patent Office. (Industrial application in liquid crystals). Link
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[6] The Journal of Organic Chemistry, 42(23), 3772–3774. (The seminal "PPTS" protocol). Link
Sources
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
Safety Operating Guide
3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol proper disposal procedures
Executive Summary & Operational Context
3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) is a mono-protected diol widely used as a linker in organic synthesis. While often treated as a benign intermediate, its tetrahydropyranyl (THP) ether moiety introduces specific latent hazards—specifically peroxide formation and acid-catalyzed hydrolysis —that distinguish its disposal from standard organic alcohols.
The Core Directive: Do not treat this substance merely as "organic waste." Improper disposal in acidic waste streams can generate volatile, flammable byproducts (3,4-dihydro-2H-pyran) inside waste containers, creating pressure and fire hazards.
Hazard Identification & Technical Assessment
Before initiating disposal, you must understand the chemical behavior of the waste.
Table 1: Chemical Hazard Profile
| Parameter | Specification | Operational Implication |
| Chemical Class | Acetal / Alcohol | Acid Sensitive: Hydrolyzes in acidic media. |
| Flash Point | >90°C (Estimated) | Combustible Liquid (Class IIIB). |
| Peroxide Hazard | Class B (Concentration Hazard) | Can form peroxides upon aging or exposure to air. Must be tested before distillation or disposal. |
| Reactivity | Acid-Labile | DO NOT MIX with acidic waste streams (e.g., HCl, H₂SO₄). |
| Toxicity | Irritant (Skin/Eye) | Standard PPE (Nitrile gloves, safety goggles) required. |
The "Hidden" Hazard: Acid-Catalyzed Hydrolysis
-
Mechanism: In the presence of strong acids, the THP group cleaves (retro-addition), releasing 3,4-dihydro-2H-pyran (DHP) and 1,3-propanediol.
-
Risk: DHP is significantly more volatile (bp ~86°C) and flammable (Flash Point: -9°C) than the parent compound.
-
Result: Adding this chemical to an acidic waste drum can lower the flash point of the entire mixture and generate flammable vapors in the headspace.
Pre-Disposal Assessment: Peroxide Testing
Rule: Any container of THP-protected alcohol older than 12 months (or 6 months if opened) must be tested for peroxides prior to disposal.
Protocol: Iodide-Starch Spot Test
-
Visual Inspection: Check for crystallization around the cap or stratification in the liquid. If crystals are present, DO NOT TOUCH. Evacuate and call EHS immediately.
-
Test Strip: Dip a commercially available peroxide test strip (e.g., Quantofix) into the solvent.
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Must be treated/quenched.
-
> 100 ppm: High Risk. Contact hazardous waste specialists for stabilization.
-
Workflow Diagram: Peroxide Assessment Logic
Figure 1: Decision logic for assessing peroxide risks in aged THP ether samples.
Disposal Workflows
Scenario A: Standard Disposal (Low Peroxides / Fresh Waste)
Use this protocol for reaction byproducts or expired stock that has passed the peroxide test (<20 ppm).
-
Segregation: Select a waste container designated for Non-Halogenated Organic Solvents .
-
pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Basic .
-
Why? To prevent the generation of DHP vapors.
-
-
Labeling:
-
Chemical Name: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol.[1]
-
Constituents: List any co-solvents (e.g., Ethyl Acetate, DCM).
-
Hazard Checkbox: Flammable, Irritant.
-
-
Final Disposition: High-BTU Incineration (Fuel Blending).
Scenario B: Quenching Peroxides (20–100 ppm)
If the material tests positive for moderate peroxides, you must reduce them before placing the container in the waste stream.
-
Reagent: Prepare an acidified Ferrous Sulfate (FeSO₄) solution.
-
Recipe: 60g FeSO₄ + 6mL conc. H₂SO₄ + 110mL water.
-
-
Procedure:
-
Add the FeSO₄ solution to the solvent in a 1:1 ratio.
-
Shake gently (behind a blast shield) to mix.
-
Allow to separate. The iron(II) reduces peroxides to alcohols.
-
-
Retest: Confirm peroxides are < 20 ppm.
-
Disposal: Dispose of the organic layer as Non-Halogenated Waste and the aqueous layer as Acidic Aqueous Waste .
Waste Stream Compatibility Matrix
The following diagram illustrates the critical segregation rules to prevent accidental laboratory reactions.
Figure 2: Compatibility matrix highlighting the risks of mixing THP ethers with acidic or oxidizing waste streams.
Emergency Response: Spill Procedures
Immediate Action:
-
Isolate: Clear the area of unnecessary personnel. Remove ignition sources.[2][3][4]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>1L) or in a confined space, use a half-face respirator with organic vapor cartridges.
-
Containment:
-
Use vermiculite or clay-based absorbents .
-
Do NOT use paper towels if peroxides are suspected (paper increases surface area and flammability).
-
-
Cleanup:
-
Scoop absorbed material into a polyethylene bag or bucket.
-
Label as "Debris from Organic Spill."
-
Wipe the surface with water and detergent.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[5][6] Chemical Health and Safety, 8(5), 12-22. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
Personal protective equipment for handling 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Executive Summary & Safety Philosophy
3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a critical bifunctional linker used frequently in drug discovery and materials science to desymmetrize diols. While often viewed as a benign intermediate, its structure combines an alcohol and a cyclic ether (THP) .[1]
The Safety Paradox: Because specific toxicological data for this exact intermediate is often sparse compared to common solvents, researchers often underestimate it.[1] Our Directive: We treat this molecule as a "Class-Based Hazard." The THP ether moiety implies potential peroxide formation over long storage and solvent-like permeation properties, while the alcohol functionality dictates solubility. This guide uses Read-Across Toxicology —inferring risks from the parent Tetrahydropyran and Propanediol structures—to establish a conservative, self-validating safety protocol.
Hazard Identification & Risk Stratification
Before selecting PPE, we must quantify the hazard.[1] This compound is a high-boiling liquid (approx. 100°C+ at reduced pressure) with a flash point likely >90°C, classifying it as Combustible but not Highly Flammable.
GHS Classification (Derived)
| Hazard Class | Category | H-Code | Description |
| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irritation | 2 | H315 | Causes skin irritation (defatting action of ethers).[1] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][2][3] |
PPE Specification Matrix
The following specifications are non-negotiable for handling this compound. The selection logic is based on the permeation dynamics of cyclic ethers .[1]
Hand Protection: The "Ether Vulnerability"
Scientific Rationale:[1] Nitrile rubber is excellent for alcohols but has limited resistance to cyclic ethers (like THF or THP).[1] Prolonged exposure to THP ethers can swell nitrile, reducing breakthrough time.[1] Therefore, we use a "Splash vs. Immersion" protocol.
| PPE Component | Standard Operation (Splash Risk) | High-Risk Operation (Spill/Immersion) | Scientific Justification |
| Gloves | Double Nitrile (0.11 mm min. thickness) | Silver Shield / Laminate (EVOH/PE) | Nitrile provides tactile sensitivity for synthesis but degrades under ether exposure.[1] Laminate is impermeable to ethers.[1] |
| Glove Protocol | Change outer glove immediately upon splash.[1] Change inner glove every 60 mins.[1] | Wear Laminate liner under heavy Nitrile outer glove for grip.[1] | Prevents "silent permeation" where the chemical passes through the glove without visible degradation.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient.[1] As a viscous liquid, splashes adhere to skin/eyes.[1] |
| Body Defense | Lab Coat (Cotton/Poly) + Closed Shoes | Tyvek Apron (Chemical Resistant) | Standard lab coat protects against minor droplets.[1] Apron required for transfers >100mL.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Half-mask Respirator (Organic Vapor Cartridge) | Only use respirator if hood work is impossible (e.g., equipment maintenance). |
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the specific task being performed.
Figure 1: Risk-Based PPE Selection Logic. Green path indicates standard synthesis scale; Red path indicates bulk transfer or spill response.[1]
Operational Protocols
A. Pre-Operational Verification (The "Zero-Fail" Check)
Before opening the bottle, verify the Engineering Controls :
-
Hood Flow: Verify the sash anemometer reads >80 fpm (0.4 m/s).
-
Peroxide Check: Although less prone to peroxides than THF, THP ethers can form peroxides upon long storage.[1] If the bottle is old or crystals are visible around the cap, DO NOT OPEN . Contact EHS immediately.
B. Dispensing & Synthesis Workflow
Goal: Minimize aerosol generation and surface contamination.[1]
-
Setup: Place a chemically resistant tray (polypropylene) in the hood. All transfers happen inside this tray.
-
Transfer:
-
Reaction Monitoring: When taking TLC aliquots, assume the capillary tube is contaminated.[1] Dispose of it immediately into a sharps container inside the hood.
C. Spill Management (Small Scale < 50mL)
-
Alert: Announce the spill.
-
PPE Upgrade: If wearing standard nitrile, double up immediately.[1]
-
Absorb: Use Vermiculite or Polypropylene pads .[1] Do not use paper towels (rapid evaporation risk).[1]
-
Clean: Wipe the area with Acetone (to dissolve the organic) followed by soap and water.[1]
Waste Disposal & Deactivation[1]
Proper disposal is the final step of the safety lifecycle.[1]
Figure 2: Waste Segregation Logic. Note that THP-ethers are generally non-halogenated unless mixed with solvents like DCM.
Disposal Protocol:
-
Classification: Non-Halogenated Organic Solvent Waste (unless mixed with DCM/Chloroform).[1]
-
Container: High-density polyethylene (HDPE) or Glass jerrycans.
-
Labeling: Explicitly write "Contains THP-protected alcohol" on the tag.[1] This informs waste handlers of potential peroxide risks downstream.[1]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 15910793 (3-(Tetrahydro-2H-pyran-2-yloxy)-1-propanol). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection.[1] Retrieved from [Link][4]
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
